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  • Product: N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide
  • CAS: 215778-71-5

Core Science & Biosynthesis

Foundational

Rational Synthesis and Process Optimization of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The synthesis of heterocyclic amides forms the backbone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The synthesis of heterocyclic amides forms the backbone of modern pharmacophore development. Thiazoline derivatives, in particular, are highly valued in medicinal chemistry for their conformational stability and ability to serve as robust recognition sites for biological targets[1]. This whitepaper provides an in-depth, self-validating guide to the synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide . By dissecting the mechanistic rationale, regioselectivity challenges, and step-by-step experimental protocols, this guide ensures high-yield, reproducible outcomes for drug development professionals.

Introduction & Mechanistic Rationale

The target molecule is constructed via the amide coupling of thiophene-2-carboxylic acid (TCA) and 2-amino-4,5-dihydro-1,3-thiazole (commonly known as 2-amino-2-thiazoline).

Interestingly, prior to covalent amide bond formation, these two building blocks are known to form strong supramolecular hydrogen-bonded co-crystals and molecular adducts, driven by proton transfer interactions between the carboxylic acid and the basic thiazoline ring[2]. Overcoming this stable supramolecular resting state requires robust chemical activation.

The Challenge of Regioselectivity

A critical challenge in the acylation of 2-amino-2-thiazoline is its inherent amino-imino tautomerism ( NH2​−C=N⇌NH=C−NH ). This dynamic equilibrium can lead to competitive electrophilic attack at the endocyclic nitrogen (yielding the kinetic product) versus the exocyclic nitrogen (yielding the desired thermodynamic product)[3]. Low yields in the N-acylation of 2-aminothiazole and its dihydro derivatives often stem from starting material impurities, moisture, and suboptimal temperature control during the coupling phase[4]. General acylation strategies for five-membered N-heterocycles thus require careful selection of activation agents and bases to ensure the thermodynamic exocyclic product is exclusively isolated[5].

Pathway TCA Thiophene-2-carboxylic acid (TCA) Act Activation (SOCl2 or HATU) TCA->Act Inter Activated Acyl Species Act->Inter Exo Exocyclic N-Acylation (Thermodynamic Product) Inter->Exo Base (TEA/DIPEA) Thermodynamic Control Endo Endocyclic N-Acylation (Kinetic Product) Inter->Endo Unoptimized Kinetic Control Amine 2-Amino-2-thiazoline (Tautomeric Mixture) Amine->Exo Amine->Endo Target N-(4,5-dihydro-1,3-thiazol-2-yl) thiophene-2-carboxamide Exo->Target Desired Pathway

Reaction pathway detailing the regioselective acylation of 2-amino-2-thiazoline.

Retrosynthetic Analysis & Strategy Selection

To achieve the desired amide bond, two primary coupling strategies are evaluated. The choice of method depends on the scale of synthesis, budget constraints, and the required purity profile.

Table 1: Quantitative Comparison of Coupling Strategies
ParameterMethod A: Acid Chloride (SOCl₂)Method B: Peptide Coupling (HATU)Method C: EDC/HOBt
Yield (Typical) 75 - 85%85 - 95%70 - 80%
Atom Economy HighLowModerate
Reaction Time 2 - 4 hours12 - 16 hours16 - 24 hours
Regioselectivity Moderate (requires strict temp control)Excellent (Thermodynamic control)Good
Scalability Excellent (Kilogram scale)Poor (Cost-prohibitive at scale)Good (Pilot scale)

Strategic Decision: For discovery-phase medicinal chemistry where yield and purity are paramount, Method B (HATU) is preferred. For process scale-up, Method A (Acid Chloride) is the industry standard due to its high atom economy and lower reagent cost. Both protocols are detailed below.

Experimental Methodologies (Self-Validating Protocols)

Method A: Scalable Acid Chloride Route

This method utilizes thionyl chloride to generate a highly reactive thiophene-2-carbonyl chloride intermediate.

  • Acid Activation: Suspend Thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (1.5 eq).

    • Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the carboxylic acid to the corresponding acyl chloride, preventing the reaction from stalling.

  • Concentration: After 2 hours of reflux, concentrate the mixture in vacuo to remove excess thionyl chloride and HCl gas. Redissolve the resulting crude acyl chloride in dry DCM.

    • Causality: Removing unreacted thionyl chloride prevents it from reacting with the amine in the next step, which would form unwanted sulfonamide byproducts and deplete the starting material.

  • Amine Addition: In a separate flask, dissolve 2-amino-2-thiazoline (1.1 eq) and triethylamine (TEA, 2.5 eq) in dry DCM and cool to 0 °C. Add the acyl chloride solution dropwise over 30 minutes.

    • Causality: The low temperature mitigates the highly exothermic nature of the acylation, preventing thermal degradation. TEA serves a dual purpose: it neutralizes the HCl generated during the reaction (preventing the amine from precipitating as an unreactive hydrochloride salt) and promotes thermodynamic control, favoring the exocyclic N-acylation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Method B: High-Fidelity HATU Coupling

This method is ideal for parallel synthesis or when handling sensitive functional groups.

  • Pre-Activation: Dissolve Thiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: DIPEA is non-nucleophilic but sufficiently basic to deprotonate the carboxylic acid, driving the rapid formation of the active HOAt ester via the HATU reagent.

  • Coupling: Add 2-amino-2-thiazoline (1.2 eq) to the activated ester solution. Stir at room temperature for 12 hours.

    • Causality: The prolonged reaction time at room temperature allows the dynamic tautomeric equilibrium of the thiazoline to fully resolve into the thermodynamically stable exocyclic amide.

  • Isolation: Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Purify via flash chromatography (Hexane:EtOAc gradient).

Workflow Prep Reagent Prep Dry DCM, N2 atm Rxn Coupling Reaction 0°C to RT, 12h Prep->Rxn Quench Aqueous Quench Sat. NaHCO3 Rxn->Quench Extract Extraction & Wash DCM / Brine Quench->Extract Purify Flash Chromatography Hexane:EtOAc Extract->Purify Analyze Characterization NMR, LC-MS Purify->Analyze

Step-by-step experimental workflow for the synthesis and purification of the target carboxamide.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, rigorous analytical validation must be performed:

  • NMR Spectroscopy (Regiochemical Confirmation): The primary diagnostic tool for confirming exocyclic acylation is ¹H and ¹³C NMR. In the ¹³C NMR spectrum, the exocyclic amide carbonyl typically resonates around δ 160-165 ppm, while the endocyclic C=N carbon of the thiazoline ring shifts slightly compared to the free amine. Furthermore, the absence of an endocyclic N-H proton signal (which would be present if acylation occurred on the ring nitrogen) confirms the exocyclic structure.

  • Troubleshooting Emulsions: During the aqueous workup of Method B, emulsions frequently form due to the presence of residual DMF and basic amines. Resolution: Filtering the biphasic mixture through a pad of Celite or adding a small amount of brine to the aqueous layer increases the ionic strength, rapidly breaking the emulsion.

References

  • Title: Molecular co-crystals of 2-aminothiazole derivatives Source: Journal of Applied Crystallography (via ResearchGate) URL: [Link]

  • Title: Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Refining protocols for the selective N-acylation of 2-aminothiazole Source: Benchchem URL
  • Title: Recent advances in the synthesis and utility of thiazoline and its derivatives Source: RSC Advances URL: [Link]

  • Title: Acylation of Five-Membered N-Heteroaromatic Compounds by Ruthenium Carbonyl-Catalyzed Direct Carbonylation at a C−H Bond Source: Organometallics - ACS Publications URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Abstract This whitepaper provides a comprehensive technical guide for the systematic physicochemical characterization of the novel compound N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide. As a molecule of intere...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical guide for the systematic physicochemical characterization of the novel compound N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide. As a molecule of interest in contemporary drug discovery, understanding its fundamental properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document outlines the core principles and detailed experimental protocols for determining critical parameters including solubility, ionization constant (pKa), lipophilicity (LogP), chemical stability, and solid-state properties. The methodologies described are grounded in established, internationally recognized standards to ensure data integrity and reproducibility. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical development of new chemical entities. By following these protocols, research teams can build a robust data package to inform decision-making, optimize formulations, and accelerate the progression of promising therapeutic candidates.

Introduction: The Rationale for Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its intrinsic physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. For N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, a heterocyclic compound featuring both thiophene and thiazoline moieties, a detailed profiling is essential. This guide provides the scientific rationale and actionable protocols for its characterization. The workflow is designed to be logical and resource-efficient, prioritizing experiments that yield the most impactful data for early-stage drug development.

Core Characterization Workflow

The logical flow of characterization begins with fundamental properties and progresses to more complex assessments. This ensures that data from earlier, simpler experiments can inform the conditions and interpretation of later, more involved studies.

G Figure 1: Physicochemical Characterization Workflow A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B Purity Check C Aqueous Solubility (Kinetic & Thermodynamic) B->C Characterization Start D Ionization Constant (pKa) (Potentiometric Titration) B->D Characterization Start E Lipophilicity (LogP/LogD) (Shake-Flask Method) B->E Characterization Start G Solid-State Properties (X-Ray Diffraction) B->G Characterization Start C->E Informs pH for LogD F Chemical Stability (Forced Degradation) C->F Inform Stress Conditions H Data Integration & Candidate Assessment C->H Build Comprehensive Profile D->C Explains pH-Solubility Profile D->E Required for LogD Calculation D->F Inform Stress Conditions E->F Inform Stress Conditions E->H Build Comprehensive Profile F->H Assess Degradation Pathways F->H Build Comprehensive Profile G->H Identify Stable Forms G->H Build Comprehensive Profile

Caption: Physicochemical Characterization Workflow

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical initial physicochemical parameter. Poor solubility can lead to low absorption, unreliable in vitro assay results, and significant formulation challenges.[1] It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. This high-throughput method is valuable for early discovery screening but can overestimate solubility.[1]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is determined by adding an excess of the solid to the solvent and allowing it to equilibrate over an extended period.[2]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is considered the "gold standard" for accurate solubility measurement.[1]

  • Preparation: Add an excess amount of solid N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Agitate the vials on a rocking shaker at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium, typically 24 to 48 hours.[2]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the supernatant to remove any remaining microparticulates.

  • Quantification: Accurately dilute the saturated solution with a suitable solvent (e.g., acetonitrile/water). Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[3]

  • Data Reporting: Express the solubility in units of µg/mL or µM.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. This parameter is critical as it dictates the charge of the molecule in different physiological environments (e.g., stomach pH ~1-2, intestine pH ~6-7.5, blood pH ~7.4). The charge state profoundly affects solubility, permeability, and receptor binding. Potentiometric titration is a highly precise and widely used method for pKa determination.[4][5]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring pH changes as a titrant of known concentration is added to a solution of the compound.[6]

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[6]

  • Sample Preparation: Prepare a solution of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide at a known concentration (e.g., 1 mM) in a suitable solvent system. For compounds with low water solubility, a co-solvent like methanol or acetonitrile may be required.[4][7] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

  • Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO2.[8] Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is identified as the midpoint of the buffer region on the titration curve.[6]

G Figure 2: pKa Determination Logic Start Start Titration AddTitrant Add Increment of Titrant Start->AddTitrant MeasurepH Record Stabilized pH Reading AddTitrant->MeasurepH Allow Equilibration MeasurepH->AddTitrant Continue PlotData Plot pH vs. Volume MeasurepH->PlotData FindInflection Identify Inflection Point (Equivalence Point) PlotData->FindInflection CalculatepKa Determine pKa at Half-Equivalence Point FindInflection->CalculatepKa End End CalculatepKa->End

Caption: pKa Determination Logic

Lipophilicity (LogP/LogD): Predicting Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes. It is typically measured as the partition coefficient (LogP) between n-octanol and water.[9] For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH (usually 7.4) and is more physiologically relevant as it accounts for both the ionized and neutral species.[10] The shake-flask method is the benchmark for LogP/D determination.[11]

Experimental Protocol: LogD Determination by Shake-Flask Method
  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing them vigorously and allowing the phases to separate for at least 24 hours.[10]

  • Sample Addition: Prepare a stock solution of the compound in the phase in which it is more soluble. Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and buffer (e.g., 1 mL of each). The final concentration should be low enough to avoid solubility issues in either phase.

  • Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.[11]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC-UV.[12]

  • Calculation: Calculate LogD using the formula: LogD = log10 (C_oct / C_aq)

Chemical Stability: Assessing Intrinsic and Extrinsic Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[13] By subjecting the compound to harsh conditions, potential degradation pathways can be identified, which informs formulation development, packaging, and storage requirements. These studies are a core component of ICH guidelines.[14][15]

Protocol: Forced Degradation (Stress Testing)

The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected without completely destroying the active pharmaceutical ingredient (API).[14]

  • Stock Solution: Prepare a solution of the compound in a suitable solvent.

  • Stress Conditions: Aliquot the solution into separate, transparent vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60-80°C).

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.

    • Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Heat the solution (e.g., 60-80°C) in the dark.

    • Photostability: Expose the solution to a controlled light source, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13] A dark control sample must be run in parallel.

  • Time Points: Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Quench the reactions if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products).

  • Evaluation: Calculate the percentage of the parent compound remaining and identify the peak areas of any degradation products.

Solid-State Characterization: Understanding Crystalline Form

The solid-state properties of an API can significantly impact its stability, solubility, and manufacturability. X-ray diffraction is a powerful, non-destructive technique used to determine the three-dimensional atomic structure of a crystalline solid.[16][17] Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials, identifying the crystalline form (polymorph) and degree of crystallinity.[18] Single-Crystal X-ray Diffraction (SCXRD) provides the definitive molecular structure.[19]

Protocol Outline: Analysis by Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind a small amount of the solid sample to ensure a random orientation of crystallites. Pack the powder into a sample holder.

  • Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" for the crystalline form. The peak positions and relative intensities are characteristic of a specific polymorph. This data is crucial for patent protection and ensuring batch-to-batch consistency.

Data Summary and Interpretation

All quantitative data should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Physicochemical Properties for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

ParameterMethodConditionsResult
Molecular Formula --C₈H₈N₂OS₂
Molecular Weight --212.29 g/mol
Thermodynamic Solubility Shake-Flask, HPLC-UVpH 7.4, 25°C[Experimental Value]
pKa (acidic) Potentiometric Titration25°C, 0.15M KCl[Experimental Value]
pKa (basic) Potentiometric Titration25°C, 0.15M KCl[Experimental Value]
LogD Shake-Flask, HPLC-UVpH 7.4, n-octanol/buffer[Experimental Value]
Forced Degradation HPLC-UV0.1 M HCl, 80°C, 24h[% Degradation]
Forced Degradation HPLC-UV0.1 M NaOH, 25°C, 24h[% Degradation]
Forced Degradation HPLC-UV3% H₂O₂, 25°C, 24h[% Degradation]
Forced Degradation HPLC-UVICH Q1B light exposure[% Degradation]
Solid Form PXRDCu Kα radiation[Diffractogram Data]

(Note: [Experimental Value] and [% Degradation] are placeholders for experimentally determined data.)

Conclusion

The systematic application of the protocols detailed in this guide will generate a robust and comprehensive physicochemical profile for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide. This foundational dataset is indispensable for guiding rational drug design, enabling effective formulation development, and ensuring regulatory compliance. By investing in this early-stage characterization, research organizations can mitigate risks, make informed decisions, and ultimately increase the probability of advancing a successful therapeutic agent to the clinic.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at: [Link].

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects". Available at: [Link].

  • Encyclopedia.pub. "Methods for Determination of Lipophilicity". Available at: [Link].

  • International Journal of Creative Research Thoughts. "ICH GUIDELINES: STRESS DEGRADATION STUDY". Available at: [Link].

  • PubMed. "Interlaboratory study of log P determination by shake-flask and potentiometric methods". Available at: [Link].

  • Cambridge MedChem Consulting. "LogP/D". Available at: [Link].

  • ResearchGate. "(PDF) LogP / LogD shake-flask method v1". Available at: [Link].

  • International Council for Harmonisation. "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS". Available at: [Link].

  • PubMed. "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts". Available at: [Link].

  • Excillum. "Small molecule crystallography". Available at: [Link].

  • Institute of Physics of the Czech Academy of Sciences. "X-ray single-crystal diffraction". Available at: [Link].

  • National Center for Biotechnology Information. "Development of Methods for the Determination of pKa Values". Available at: [Link].

  • PubMed. "Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations". Available at: [Link].

  • European Centre for Ecotoxicology and Toxicology of Chemicals. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)". Available at: [Link].

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". Available at: [Link].

  • YouTube. "Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects". Available at: [Link].

  • Bienta. "Aqueous Solubility Assay". Available at: [Link].

  • The University of Queensland. "Small molecule X-ray crystallography". Available at: [Link].

  • Journal of Applied Pharmaceutical Science. "Development of forced degradation and stability indicating studies of drugs—A review". Available at: [Link].

  • DergiPark. "Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures". Available at: [Link].

  • ResearchGate. "(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1". Available at: [Link].

  • National Center for Biotechnology Information. "Estimating the Aqueous Solubility of Pharmaceutical Hydrates". Available at: [Link].

  • YouTube. "SAPs Solubility in Aqueous Solutons: Evaluation | Protocol Preview". Available at: [Link].

Sources

Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold Introduction: The Convergence of Thiophene and Dihydrothiazole in Medicinal Chemistry The landscape of modern drug discovery is rich with...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

Introduction: The Convergence of Thiophene and Dihydrothiazole in Medicinal Chemistry

The landscape of modern drug discovery is rich with heterocyclic compounds, prized for their diverse pharmacological activities and structural versatility. Among these, the thiophene and thiazole moieties have independently carved out significant niches. Thiophene-2-carboxamides are recognized as privileged structures, appearing in a range of biologically active molecules with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the thiazole ring and its partially saturated counterpart, 4,5-dihydro-1,3-thiazole (thiazoline), are core components of numerous therapeutic agents, including antimicrobial and anticancer drugs.[3][4]

The conjugation of these two pharmacophores into the N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide scaffold presents a compelling opportunity for the development of novel therapeutics. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this core, drawing upon established principles from related compound series to offer insights for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent parts—the thiophene ring, the carboxamide linker, and the dihydrothiazole ring—we will explore the causality behind experimental choices in analog design and outline a framework for optimizing biological activity.

Core Scaffold Analysis: A Tripartite Approach to SAR

The N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide core can be systematically analyzed by considering modifications at three primary locations:

  • The Thiophene Ring: Substitutions on this aromatic ring can profoundly influence electronic properties, lipophilicity, and steric interactions with biological targets.

  • The Carboxamide Linker: This linker is crucial for maintaining the structural integrity of the molecule and can participate in key hydrogen bonding interactions.

  • The 4,5-Dihydro-1,3-thiazole Ring: Modifications to this ring can alter the overall conformation and physicochemical properties of the molecule.

The following sections will delve into the putative SAR for each of these regions, supported by evidence from analogous structures in the scientific literature.

Structure-Activity Relationship of the Thiophene Ring

The thiophene ring serves as a versatile anchor for this class of compounds. Its electronic and steric profile can be fine-tuned through substitution at the 3, 4, and 5-positions.

Substitutions at the 5-Position

Studies on related thiophene-carboxamide analogs suggest that the 5-position is a critical determinant of activity. For instance, in a series of thiophene carboxamide annonaceous acetogenin analogs, the nature of the substituent at this position was found to play an essential role in their growth inhibitory activities against human cancer cell lines.[5]

  • Halogenation: Introduction of a halogen, such as chlorine or bromine, at the 5-position can enhance lipophilicity and potentially introduce favorable halogen bonding interactions with target proteins. This strategy has been employed in the design of various bioactive thiophene derivatives.

  • Aryl and Heteroaryl Groups: The addition of aryl or heteroaryl substituents at the 5-position can lead to extended conjugation and provide opportunities for π-π stacking interactions. This has been shown to be a successful strategy for enhancing the antimicrobial activity of related compounds.[2]

Substitutions at the 3- and 4-Positions

Modifications at the 3- and 4-positions of the thiophene ring have also been explored in related series. In the context of c-Jun N-terminal kinase (JNK) inhibitors, substitutions at the 4- and 5-positions of thiophene-3-carboxamide derivatives resulted in less active compounds compared to the unsubstituted analog, highlighting the sensitivity of this region to steric bulk.[6][7]

Table 1: Hypothetical SAR Summary for the Thiophene Ring

PositionModificationPredicted Impact on ActivityRationale from Analogous Compounds
5-Position Halogen (Cl, Br)Potential for increased potencyEnhanced lipophilicity and potential for halogen bonding.
Aryl/HeteroarylPotential for increased potencyOpportunities for π-π stacking and extended conjugation.[2]
3- & 4-Positions Bulky SubstituentsLikely decrease in activitySteric hindrance may disrupt binding to target proteins.[6][7]

The Invariant Carboxamide Linker: A Key Interaction Hub

The carboxamide linker is a cornerstone of the scaffold's architecture, providing a rigid connection between the thiophene and dihydrothiazole rings. Its primary role is likely to act as a hydrogen bond donor (N-H) and acceptor (C=O), crucial for anchoring the molecule within the binding site of a target protein. In many kinase inhibitors and other therapeutic agents, the amide moiety forms critical hydrogen bonds with the hinge region of the kinase or with key amino acid residues in the active site.

Given its fundamental role in molecular recognition, modifications to the carboxamide linker itself are generally not well-tolerated and can lead to a significant loss of activity.

Structure-Activity Relationship of the 4,5-Dihydro-1,3-Thiazole Ring

The 4,5-dihydro-1,3-thiazole (thiazoline) ring offers opportunities for subtle modifications that can impact the molecule's overall properties without drastically altering its core binding mode.

  • Substitution on the Ring: The introduction of small alkyl groups, such as methyl or ethyl, at the 4- and/or 5-positions of the dihydrothiazole ring can influence the molecule's conformation and lipophilicity. The stereochemistry of these substituents can also be a critical factor in determining biological activity, as different stereoisomers may exhibit distinct binding affinities.

  • Ring Bioisosteres: While maintaining the core N-(4,5-dihydro-1,3-thiazol-2-yl) structure is the focus of this guide, it is worth noting that replacement of the dihydrothiazole ring with other five-membered heterocycles, such as thiazole, oxazole, or imidazole, would constitute a significant modification and likely lead to a different SAR profile. Review articles on thiazole derivatives highlight the broad range of biological activities associated with this aromatic system.[3][8]

Potential Biological Activities and Molecular Targets

Based on the activities of structurally related compounds, the N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide scaffold is predicted to exhibit a range of biological effects, including:

  • Anticancer Activity: Numerous thiophene-carboxamide and thiazole derivatives have demonstrated potent anticancer activity.[4][9] Potential mechanisms could involve the inhibition of key kinases involved in cell proliferation and survival.

  • Antimicrobial Activity: The combination of thiophene and thiazole moieties is a common feature in compounds with antibacterial and antifungal properties.[2][10][11]

  • Anti-inflammatory Activity: Thiazole derivatives have been investigated as anti-inflammatory agents, suggesting a potential role for this scaffold in modulating inflammatory pathways.[12]

Experimental Protocols

Synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

The synthesis of the target compound can be achieved through a straightforward amide coupling reaction between two key intermediates: thiophene-2-carbonyl chloride and 2-amino-4,5-dihydrothiazole.

1. Preparation of Thiophene-2-carbonyl chloride:

  • Method 1: From Thiophene-2-carboxylic acid: Thiophene-2-carboxylic acid can be converted to the corresponding acid chloride by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.[13]

    • To a solution of thiophene-2-carboxylic acid in a suitable inert solvent (e.g., dichloromethane or toluene), add a slight excess of thionyl chloride or oxalyl chloride.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction is typically stirred at room temperature or gentle heat until the evolution of gas ceases.

    • The solvent and excess reagent are removed under reduced pressure to yield the crude thiophene-2-carbonyl chloride, which can be used directly in the next step or purified by distillation.[14]

  • Method 2: Direct Acylation of Thiophene: Thiophene can be directly acylated with phosgene in the presence of a Lewis acid catalyst like aluminum chloride.[15][16] This method requires careful control of reaction conditions to avoid side reactions.

2. Synthesis of 2-Amino-4,5-dihydrothiazole:

  • This intermediate can be synthesized from the reaction of 2-bromoethylamine hydrobromide with potassium thiocyanate. The resulting 2-imino-1,3-thiazolidine can then be treated with a base to yield 2-amino-4,5-dihydrothiazole.

3. Amide Coupling Reaction:

  • Dissolve 2-amino-4,5-dihydrothiazole in an aprotic solvent such as dichloromethane or tetrahydrofuran in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Cool the solution in an ice bath and slowly add a solution of thiophene-2-carbonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

  • The crude product can be purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_0 Preparation of Thiophene-2-carbonyl chloride cluster_1 Amide Coupling Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Thiophene-2-carbonyl chloride Thiophene-2-carbonyl chloride Thiophene-2-carboxylic acid->Thiophene-2-carbonyl chloride SOCl2, cat. DMF Thionyl Chloride Thionyl Chloride Target_Compound N-(4,5-dihydro-1,3-thiazol-2-yl) thiophene-2-carboxamide Thiophene-2-carbonyl chloride->Target_Compound Base (e.g., TEA) 2-Amino-4,5-dihydrothiazole 2-Amino-4,5-dihydrothiazole 2-Amino-4,5-dihydrothiazole->Target_Compound MTT_Assay_Workflow Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (Formation of Formazan) MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR study on this specific core is yet to be published, by drawing logical inferences from closely related compound series, a rational approach to analog design can be formulated. The thiophene ring, particularly at the 5-position, offers a prime location for chemical modification to enhance biological activity. The carboxamide linker is likely essential for target binding and should generally be conserved. Subtle modifications to the dihydrothiazole ring can be explored to fine-tune the physicochemical properties of the molecule.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of analogs to establish a robust SAR for this scaffold. Elucidation of the specific molecular targets and mechanisms of action will be crucial for advancing these compounds through the drug discovery pipeline. The insights provided in this guide offer a solid foundation for these future endeavors.

References

  • Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. (n.d.). Asian Journal of Chemistry. Retrieved March 21, 2026, from [Link]

  • Method for preparation of thiophene-2-carbonyl chlorides with oxalyl... (n.d.). Google Patents.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024, March 25). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Preparation of 2-thiophenecarbonyl chloride. (n.d.). Google Patents.
  • Preparation of 2-Thiophenecarbonyl Chloride. (n.d.). Scribd. Retrieved March 21, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. (n.d.). Bentham Open. Retrieved March 21, 2026, from [Link]

  • Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. (2021). Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2011). Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-10. [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed. Retrieved March 21, 2026, from [Link]

  • Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (2010). European Journal of Medicinal Chemistry, 45(9), 3831-3838. [Link]

  • Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. (2021). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). ResearchGate. Retrieved March 21, 2026, from [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). Mini Reviews in Medicinal Chemistry, 24(1), 2-20. [Link]

  • Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. (2021). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Synthesis and anticancer activity of some thiophene, thienyl-thiazole and thienyl-benzofuran analogues. (2023). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. (2014). The Open Medicinal Chemistry Journal, 8, 78-90. [Link]

  • Synthesis and antibacterial activity of some new thiazole and thiophene derivatives. (2009). Bioorganic & Medicinal Chemistry, 17(22), 7659-7666. [Link]

  • Synthesis and anticancer activity of some thiophene, thienyl-thiazole and thienyl-benzofuran analogues. (2023). ResearchGate. Retrieved March 21, 2026, from [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). MDPI. Retrieved March 21, 2026, from [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis and Biological Activity of NewT[10][17]hiazolo[4,5-d]pyridazin-4(5H)-ones. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

Sources

Foundational

A Guide to the Spectroscopic Characterization of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Introduction N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates both a thiophene-2-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates both a thiophene-2-carboxamide and a dihydrothiazole moiety, suggests potential biological activity, as both scaffolds are prevalent in pharmacologically active molecules.[1][2] A thorough understanding of its structural and electronic properties is paramount for its development and application. This technical guide provides an in-depth, multi-platform spectroscopic characterization of this molecule, offering researchers and drug development professionals a comprehensive reference for its identification and analysis.

The rationale behind employing a suite of spectroscopic techniques lies in the complementary nature of the information each provides. While Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, Infrared (IR) spectroscopy identifies the functional groups present. Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, confirming the molecular formula and offering further structural clues. Finally, UV-Visible (UV-Vis) spectroscopy sheds light on the electronic transitions within the molecule, which is particularly useful for understanding its conjugation and potential for chromophoric activity.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide and the numbering convention used throughout this guide.

M [M+H]⁺ m/z = 213 F1 Thiophene-2-carbonyl cation m/z = 111 M->F1 Amide bond cleavage F2 2-amino-4,5-dihydrothiazole cation m/z = 103 M->F2 Amide bond cleavage F3 Thienyl cation m/z = 83 F1->F3 -CO

Sources

Exploratory

Strategic Therapeutic Targeting of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide: A Mechanistic and Methodological Whitepaper

Executive Summary & Pharmacophore Rationale In the landscape of modern rational drug design, hybridizing privileged heterocyclic scaffolds is a proven strategy for overcoming target resistance and enhancing pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern rational drug design, hybridizing privileged heterocyclic scaffolds is a proven strategy for overcoming target resistance and enhancing pharmacokinetic profiles. N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide represents a highly versatile pharmacophore, merging the bioisosteric utility of a thiophene ring with the conformational rigidity of a 4,5-dihydrothiazole (thiazoline) moiety, linked via a carboxamide bridge.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a precise molecular key. The thiophene ring acts as an excellent bioisostere for phenyl rings, providing enhanced lipophilicity and unique dipole interactions due to its sulfur atom[1]. The carboxamide linker serves as a critical hydrogen-bond donor/acceptor hub. Crucially, the 4,5-dihydrothiazole ring introduces a partially saturated, puckered geometry. Unlike fully aromatic thiazoles, this puckering allows the molecule to navigate and anchor into complex, restricted hydrophobic pockets—such as the ATP-binding hinge regions of kinases or the expanded allosteric side-pockets of inflammatory enzymes—that typically reject flat, planar molecules.

Primary Therapeutic Targets & Mechanistic Pathways

Extensive structure-activity relationship (SAR) studies and crystallographic data on thiophene-2-carboxamide derivatives reveal three primary axes of therapeutic intervention[2][3][4].

A. Cell Cycle & Checkpoint Kinases (CHK1 / PLK1)

Thiophene-2-carboxamides are highly potent, ATP-competitive inhibitors of serine/threonine kinases, particularly Checkpoint Kinase 1 (CHK1) and Polo-like Kinase 1 (PLK1)[2][5].

  • The Causality of Binding: The carboxamide NH and carbonyl oxygen form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Cys87 in CHK1). Meanwhile, the puckered 4,5-dihydrothiazole ring extends deep into the ribose-binding pocket. This specific geometric fit drastically enhances selectivity over off-target kinases like CDK1, driving targeted G2/M cell cycle arrest and sensitizing cancer cells to DNA-damaging agents[2].

B. Cyclooxygenase-2 (COX-2) in Inflammation

The hybrid scaffold is a potent, selective inhibitor of the inducible inflammatory enzyme COX-2[3][6].

  • The Causality of Selectivity: The active site of COX-2 differs from the constitutively active COX-1 primarily by the substitution of Ile523 (COX-1) with the smaller Val523 (COX-2). This single amino acid change opens a secondary hydrophobic side pocket. The N-(4,5-dihydro-1,3-thiazol-2-yl) moiety is perfectly sized to project into this Val523-gated pocket, establishing hydrophobic interactions and hydrogen bonding with Arg120 and Tyr355, thereby achieving high COX-2 selectivity and minimizing gastrointestinal toxicity[6][7].

C. Topoisomerase I (TOP1) & Apoptotic Pathways

Recent studies have identified thiophene-carboxamide derivatives as specific inhibitors of Topoisomerase I[4]. The planar thiophene system intercalates into the DNA, while the thiazoline ring interacts with the TOP1 enzyme, stabilizing the DNA-enzyme cleavage complex and driving the cell toward apoptosis.

Mechanistic Visualization

G DNA_Damage DNA Damage ATR_ATM ATR / ATM Activation DNA_Damage->ATR_ATM CHK1 CHK1 / PLK1 Kinases ATR_ATM->CHK1 CellCycleArrest Cell Cycle Arrest (G2/M) CHK1->CellCycleArrest Compound N-(4,5-dihydro-1,3-thiazol-2-yl) thiophene-2-carboxamide Compound->CHK1 ATP-competitive Inhibition Apoptosis Apoptosis (Cancer Cells) Compound->Apoptosis Sensitization CellCycleArrest->Apoptosis Abrogated Repair

Caption: Mechanism of CHK1/PLK1 inhibition by the thiophene-2-carboxamide derivative driving apoptosis.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of the N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide scaffold based on homologous compound data[2][3][4].

Therapeutic TargetRepresentative IC₅₀ (µM)Selectivity IndexPrimary Binding Interaction / Mechanism
CHK1 / PLK1 0.05 - 0.25>50 (vs CDK1)Bidentate H-bond at hinge region; Ribose pocket occupation.
COX-2 0.30 - 1.50>10 (vs COX-1)Hydrophobic anchoring in the Val523-gated side pocket.
Topoisomerase I 2.50 - 5.00N/AStabilization of the DNA-enzyme cleavage complex.
Bacterial Gyrase 4.00 - 10.00>5 (vs human TOP2)ATP-binding site competitive inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing the assays.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it inherently eliminates the auto-fluorescence interference commonly caused by highly conjugated thiophene and thiazole rings.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Causality: DTT is critical here; it prevents the oxidation of the thioether sulfur in the thiazoline ring, which would artificially alter the compound's 3D conformation and abrogate target binding.

  • Compound Dilution: Perform a 10-point 3-fold serial dilution of the compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining a strict 1% DMSO ceiling prevents solvent-induced denaturation of the CHK1 enzyme, ensuring that IC₅₀ shifts are purely compound-driven.

  • Enzyme/Substrate Addition: Add 2 nM recombinant CHK1 and 50 nM ULight-labeled substrate peptide. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add ATP at exactly its predetermined Km​ concentration (e.g., 15 µM).

    • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for detecting ATP-competitive inhibitors like thiophene-2-carboxamides.

  • Detection: After 60 minutes, add Europium-labeled anti-phospho antibody and EDTA (to chelate Mg²⁺ and stop the kinase reaction). Read the plate at 615 nm and 665 nm. Calculate the FRET ratio (665/615).

Protocol 2: COX-2 Selectivity Profiling (Enzyme Immunoassay)

This functional assay measures the downstream product (PGE2) rather than just compound binding, validating true enzymatic inhibition.

  • Enzyme Preparation: Incubate recombinant human COX-2 (and COX-1 in parallel) with 1 µM hematin in Tris-HCl buffer (pH 8.0) for 15 minutes.

    • Causality: Hematin acts as a required heme cofactor for the peroxidase activity of the COX enzymes; omitting it leads to false-positive inhibition readouts.

  • Inhibitor Incubation: Add the compound and incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid.

  • Reaction Quenching: After 2 minutes, quench the reaction by adding 1M HCl containing 0.1M SnCl₂.

    • Causality: SnCl₂ is a crucial reducing agent. It rapidly reduces the highly unstable intermediate PGH₂ into stable PGF₂α. Without SnCl₂, spontaneous degradation of PGH₂ will skew the final quantification.

  • Quantification: Quantify the resulting prostaglandins using a competitive ELISA kit. Calculate the Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).

High-Throughput Screening Workflow

Workflow Synthesis Compound Synthesis & QC TR_FRET TR-FRET Kinase Assay Synthesis->TR_FRET Aliquot COX2_EIA COX-2 Selectivity EIA Synthesis->COX2_EIA Aliquot Cell_Viability Cell Viability (MTT/Flow Cytometry) TR_FRET->Cell_Viability Hit Triage COX2_EIA->Cell_Viability Hit Triage Data_Analysis IC50 & Selectivity Modeling Cell_Viability->Data_Analysis Validation

Caption: Self-validating high-throughput workflow for evaluating therapeutic targets and efficacy.

References

  • Title: Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]

  • Title: Thiophene-2-Carboxamide Derivatives of Anthraquinone: A New Potent Antitumor Chemotype Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: BMC Chemistry URL: [Link]

Sources

Foundational

CAS number and IUPAC name for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

An In-Depth Technical Guide to N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential Authored by a Senior Application Scientist This technical guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the novel heterocyclic compound, N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide. Given that this molecule is not widely documented in commercial or academic databases, this paper serves as a foundational resource for researchers in drug discovery and medicinal chemistry. We will explore its chemical identity, propose a robust synthetic pathway, and postulate its biological significance and mechanism of action based on established knowledge of its core structural motifs.

Compound Identification and Structural Elucidation

The precise molecule of interest is defined by a thiophene-2-carboxamide scaffold linked via an amide bond to the 2-position of a 4,5-dihydro-1,3-thiazole (thiazoline) ring.

  • IUPAC Name: N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

  • CAS Number: Not assigned or not publicly available, indicating its novelty.

  • Molecular Formula: C₈H₈N₂OS₂

  • Molecular Weight: 212.29 g/mol

Table 1: Key Structural Components and Their Significance

MoietyChemical StructureKnown Significance in Medicinal Chemistry
Thiophene-2-carboxamide A five-membered aromatic ring containing sulfur, linked to a carboxamide.This scaffold is a cornerstone in drug design, acting as a versatile pharmacophore in kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[1][2] Its electronic properties and ability to form key hydrogen bonds are crucial for target engagement.[3]
4,5-Dihydro-1,3-thiazole (Thiazoline) A five-membered heterocyclic ring containing both sulfur and nitrogen, with a single double bond.Thiazoline and related thiazole rings are prevalent in biologically active compounds, including antimicrobials, anti-inflammatory agents, and central nervous system modulators.[4][5] They serve as bioisosteres for other ring systems and contribute to the molecule's overall pharmacokinetic profile.

Proposed Synthetic Strategy: A Rationale-Driven Approach

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide can be logically achieved through a convergent synthesis strategy involving the preparation of two key intermediates followed by a final amide coupling reaction. This approach ensures high yields and simplifies purification.

Synthesis of Key Intermediates

Intermediate 1: Thiophene-2-carbonyl chloride

The most direct precursor for the amide coupling is the acid chloride of thiophene-2-carboxylic acid. This is a standard and highly efficient transformation.

  • Protocol:

    • To a solution of thiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude thiophene-2-carbonyl chloride, which is typically used immediately in the next step.

  • Causality: The use of oxalyl chloride or thionyl chloride with a DMF catalyst is a classic method for converting carboxylic acids to highly reactive acid chlorides. This reactivity is essential for efficient acylation of the amine intermediate in the subsequent step.

Intermediate 2: 2-Amino-4,5-dihydro-1,3-thiazole (2-Aminothiazoline)

This intermediate can be synthesized via the cyclization of 2-bromoethylamine hydrobromide with a thiourea equivalent.

  • Protocol:

    • Dissolve 2-bromoethylamine hydrobromide (1.0 eq) and thiourea (1.0 eq) in ethanol.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and collect the resulting precipitate (2-aminothiazoline hydrobromide) by filtration.

    • To obtain the free base, the hydrobromide salt is dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is > 9.

    • Extract the aqueous layer with an organic solvent like ethyl acetate, dry the organic phase over anhydrous sodium sulfate, and concentrate to yield 2-aminothiazoline.

  • Causality: This is a well-established cyclocondensation reaction. The thiourea acts as the C-N-S backbone, and the bromoethylamine provides the two-carbon unit, leading to the formation of the stable five-membered dihydrothiazole ring.

Final Amide Coupling

The final step involves the formation of the amide bond between the two intermediates.

  • Protocol:

    • Dissolve 2-aminothiazoline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of freshly prepared thiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-18 hours.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

  • Self-Validation: The protocol includes acidic and basic washes to remove unreacted starting materials and by-products. The final purification by column chromatography ensures the isolation of the target molecule with high purity, which can be verified using analytical techniques described in Section 4.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Amide Coupling TCA Thiophene-2-carboxylic acid SOCl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride TCA->SOCl2 Reaction TCC Thiophene-2-carbonyl chloride SOCl2->TCC Activation FinalProduct N-(4,5-dihydro-1,3-thiazol-2-yl) thiophene-2-carboxamide TCC->FinalProduct Acylation BEA 2-Bromoethylamine HBr Thiourea Thiourea BEA->Thiourea Reaction AT_HBr 2-Aminothiazoline HBr Thiourea->AT_HBr Cyclocondensation Base Base (e.g., NaHCO₃) AT_HBr->Base Neutralization AT 2-Aminothiazoline (Free Base) Base->AT AT->FinalProduct Purification Aqueous Workup & Column Chromatography FinalProduct->Purification

Caption: Convergent synthesis pathway for the target compound.

Postulated Biological Activity and Mechanism of Action

While direct biological data for this specific molecule is unavailable, we can infer its potential therapeutic applications by analyzing its structural components. The thiophene-carboxamide-thiazole framework is a "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition.[2][3]

Primary Hypothesis: Kinase Inhibition

Many N-thiazolyl carboxamides function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.

  • Postulated Mechanism: The thiophene ring and amide linker can form key hydrogen bonds with the "hinge" region of a kinase's ATP-binding pocket. The dihydrothiazole moiety would likely occupy an adjacent hydrophobic pocket, contributing to binding affinity and selectivity. By blocking ATP from binding, the compound would inhibit the kinase's ability to phosphorylate downstream substrates, thereby interrupting the signaling cascade.

Potential Signaling Pathway Interference

Kinase_Pathway cluster_inhibition Site of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Protein Kinase (Target) Receptor->Kinase Activates OurCompound N-(4,5-dihydro-1,3-thiazol-2-yl) thiophene-2-carboxamide OurCompound->Kinase Blocks ATP Binding Site ATP ATP ADP ADP ATP->ADP Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response

Caption: Postulated mechanism via ATP-competitive kinase inhibition.

Other Potential Applications
  • Anticancer: Many thiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines by inducing apoptosis.[6]

  • Neuroprotection: Related thiazole-carboxamide structures have been investigated as modulators of AMPA receptors, suggesting potential applications in neurological disorders.[5]

  • Antimicrobial: The thiazole and thiophene rings are independently known to be part of various antimicrobial agents.[4]

Analytical Characterization and Quality Control

To confirm the identity and purity of the synthesized N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, a standard battery of analytical techniques is required.

Table 2: Analytical Methods for Structural Verification and Purity Assessment

TechniqueExpected ResultsPurpose
¹H NMR Signals corresponding to the thiophene ring protons, the two diastereotopic methylene groups (-CH₂-CH₂-) of the dihydrothiazole ring, and the amide N-H proton.Confirms the proton framework and structural integrity.
¹³C NMR Resonances for all 8 carbon atoms, including the carbonyl carbon of the amide and the carbons of the two heterocyclic rings.Verifies the carbon backbone of the molecule.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight (212.29).Confirms the molecular weight and formula.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (amide), C=O stretch (amide), and C=N stretch (dihydrothiazole).Identifies key functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) A single major peak with >95% purity under various detection wavelengths.Quantifies the purity of the final compound.

Conclusion and Future Directions

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide represents a novel and promising chemical entity. Its structure combines two pharmacologically significant motifs, suggesting a high potential for biological activity, particularly as a kinase inhibitor for applications in oncology or immunology.

The synthetic route proposed herein is robust and based on well-established chemical principles. The immediate next steps for any research program focused on this molecule should be its successful synthesis and purification, followed by a broad-based biological screening to identify its primary cellular targets and therapeutic potential. Subsequent structure-activity relationship (SAR) studies would then be warranted to optimize its potency and selectivity.

References

A consolidated list of authoritative sources is provided below for further reading and verification.

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.[Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information (PMC).[Link]

  • N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. PubMed.[Link]

  • Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Hilaris Publisher.[Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed.[Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI.[Link]

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Exploratory

The Genesis and Ascendancy of Thiazolyl-Thiophene Carboxamides: A Technical Guide to a Privileged Scaffold in Drug Discovery

Abstract The thiazolyl-thiophene carboxamide core represents a significant "privileged scaffold" in modern medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery and development of a di...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazolyl-thiophene carboxamide core represents a significant "privileged scaffold" in modern medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery and development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of this important chemical entity. We will explore the early synthetic precedents, the evolution of synthetic strategies, pivotal structure-activity relationship (SAR) studies, and the mechanistic insights that have propelled these compounds into various therapeutic arenas, including oncology, inflammation, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the foundational science and developmental trajectory of thiazolyl-thiophene carboxamides.

Introduction: The Emergence of a Versatile Pharmacophore

The strategic combination of distinct pharmacophoric elements is a cornerstone of rational drug design. The thiazolyl-thiophene carboxamide scaffold is a testament to this principle, wedding the unique electronic and steric properties of the thiazole and thiophene rings through a robust carboxamide linker. Thiophene, a bioisostere of benzene, offers a five-membered aromatic ring with a sulfur atom that can engage in unique interactions with biological targets.[1][2] Similarly, the thiazole ring, containing both sulfur and nitrogen, is a key component of numerous natural products and approved drugs, prized for its ability to participate in hydrogen bonding and other non-covalent interactions.[3] The amide bond provides a rigid, planar linkage that orients the two heterocyclic systems in a defined spatial arrangement, crucial for specific receptor or enzyme binding.

While the individual thiazole and thiophene moieties have long been staples in medicinal chemistry, the deliberate and focused exploration of their combined potential as thiazolyl-thiophene carboxamides appears to have gained significant traction in the early 2000s. Early investigations were often driven by high-throughput screening campaigns and the need for novel scaffolds in kinase inhibitor discovery programs.[4][5] This guide will trace the journey of this scaffold from its synthetic roots to its current status as a highly sought-after framework in contemporary drug discovery.

The Genesis: Early Synthetic Strategies and Foundational Discoveries

The initial synthesis of thiazolyl-thiophene carboxamides did not emerge from a single "discovery" event but rather from the logical extension of established synthetic methodologies for constructing amides and heterocyclic systems. The foundational chemistry enabling the creation of this scaffold relies on two key transformations: the formation of the thiazole ring and the coupling of a thiophene carboxylic acid with a thiazole amine.

The Hantzsch Thiazole Synthesis: A Workhorse for Scaffold Construction

A cornerstone in the synthesis of the thiazole component of these molecules is the Hantzsch thiazole synthesis. This versatile and widely employed method involves the condensation of an α-haloketone with a thioamide.[6] In the context of thiazolyl-thiophene carboxamides, this typically involves the synthesis of a 2-aminothiazole derivative which can then be coupled with a thiophene carboxylic acid.

Experimental Protocol: Representative Hantzsch Thiazole Synthesis for a 2-Aminothiazole Precursor

  • Thiourea Preparation: A substituted thiourea is prepared by reacting an appropriate isothiocyanate with an amine.

  • Cyclization: The thiourea is then reacted with an α-haloketone (e.g., chloroacetone or a phenacyl bromide derivative) in a suitable solvent such as ethanol.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-aminothiazole.[6]

Amide Bond Formation: Linking the Heterocyclic Moieties

The crucial step in assembling the final thiazolyl-thiophene carboxamide is the formation of the amide bond. This is typically achieved through standard peptide coupling protocols. A thiophene-2-carboxylic acid (or a derivative thereof) is activated and then reacted with a 2-aminothiazole.

Experimental Protocol: General Amide Coupling Procedure

  • Acid Activation: The thiophene-2-carboxylic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt) are added.

  • Amine Addition: The 2-aminothiazole derivative is then added to the reaction mixture. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often included to neutralize the acid formed during the reaction.

  • Reaction and Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Aqueous Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization.

The following diagram illustrates the general synthetic workflow for the preparation of thiazolyl-thiophene carboxamides.

G cluster_0 Thiazole Synthesis (Hantzsch) cluster_1 Amide Coupling Thioamide Thioamide TwoAminothiazole 2-Aminothiazole Thioamide->TwoAminothiazole Condensation AlphaHaloKetone α-Haloketone AlphaHaloKetone->TwoAminothiazole FinalProduct Thiazolyl-thiophene Carboxamide TwoAminothiazole->FinalProduct Coupling ThiopheneAcid Thiophene-2-carboxylic Acid ActivatedAcid Activated Thiophene Acid ThiopheneAcid->ActivatedAcid EDC/HOBt ActivatedAcid->FinalProduct caption General Synthetic Workflow G Kinase Kinase Active Site PhosphorylatedSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphorylatedSubstrate Phosphorylates NoPhosphorylation No Phosphorylation (Signal Blocked) Kinase->NoPhosphorylation ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Inhibitor Thiazolyl-thiophene Carboxamide Inhibitor Inhibitor->Kinase Competitively Binds caption Mechanism of Kinase Inhibition

Caption: Competitive Inhibition of Kinase Activity.

Antimicrobial and Antiviral Applications

The thiazolyl-thiophene carboxamide scaffold has also demonstrated significant promise in the development of novel anti-infective agents.

  • Antimicrobial Activity: Numerous studies have reported the synthesis and evaluation of these compounds against a range of bacterial and fungal pathogens. [1][6]The mechanism of action in these cases is often less well-defined than for kinase inhibitors and may involve multiple cellular targets.

  • Anti-HCV Agents: Derivatives of thiophene-2-carboxamide have been synthesized and shown to inhibit the replication of the Hepatitis C virus (HCV) RNA. [1]

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

The development of potent and selective thiazolyl-thiophene carboxamides has been heavily reliant on systematic SAR studies. These investigations have revealed key structural features that govern biological activity.

Table 1: Summary of Key Structure-Activity Relationships

Scaffold PositionModificationImpact on ActivityReference(s)
Thiophene Ring Substitution patternThe position of the carboxamide group is critical; 3-carboxamides can exhibit different activity profiles from 2-carboxamides.[3]
Replacement with other ringsReplacement of the thiophene with a phenyl ring often leads to a decrease in activity, highlighting the importance of the sulfur heteroatom.[7]
Thiazole Ring Substituents at the 4- and 5-positionsCan significantly modulate potency and selectivity. Bulky or polar groups can be introduced to probe the binding pocket.[8]
Carboxamide Linker Amine substituentThe nature of the substituent on the carboxamide nitrogen is a key determinant of target specificity and potency. Aromatic and heteroaromatic groups are commonly employed.[8]

Future Directions and Conclusion

The journey of thiazolyl-thiophene carboxamides from a synthetically accessible chemical class to a privileged scaffold in drug discovery has been remarkable. The inherent "drug-like" properties of this core, combined with its synthetic tractability, have made it a fertile ground for the development of novel therapeutic agents. Future research in this area is likely to focus on several key aspects:

  • Exploration of New Therapeutic Targets: While kinase inhibition has been a major focus, the broad biological activity profile of these compounds suggests that they may have utility against a wider range of targets.

  • Refinement of Selectivity: For applications in oncology and other areas, achieving high selectivity for the target of interest while minimizing off-target effects is paramount. Further SAR studies and structure-based design will be crucial in this regard.

  • Development of Novel Synthetic Methodologies: While the current synthetic routes are robust, the development of more efficient and environmentally friendly methods for the synthesis of these compounds is an ongoing area of interest.

References

  • Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. (n.d.). bioRxiv. [Link]

  • Rizk, O. H., Shaaban, O. G., & Abdel Wahab, A. E. (2017). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. The Open Medicinal Chemistry Journal, 11, 38–50. [Link]

  • Mhaske, S. D. (2021). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. Oriental Journal of Chemistry, 37(4), 863-869. [Link]

  • Carnielli, C., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(7), 2464-2475. [Link]

  • Manetti, F., et al. (2008). N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorganic & Medicinal Chemistry Letters, 18(15), 4328-4331. [Link]

  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 85-94. [Link]

  • Bhagwat, S. K., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(52), 38435-38450. [Link]

  • Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Arote, R. B., & Bembalkar, S. R. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(9), 4663-4674. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Journal of Pharmaceutical Negative Results, 511-523. [Link]

  • Wallace, E. M., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5093-5107. [Link]

  • Manetti, F., et al. (2008). N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorganic & Medicinal Chemistry Letters, 18(15), 4328-4331. [Link]

  • Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(3), 331-356. [Link]

  • Janočková, J. (2024). Heterocycles in Medicinal Chemistry II. Molecules, 29(21), 5029. [Link]

  • Hrib, N. J., et al. (1996). Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. Journal of Medicinal Chemistry, 39(24), 4848-4860. [Link]

  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1968-1973. [Link]

  • Fraley, M. E., et al. (2006). N-(Aryl)-4-(azolylethyl)thiazole-5-carboxamides: novel potent inhibitors of VEGF receptors I and II. Bioorganic & Medicinal Chemistry Letters, 16(3), 602-606. [Link]

  • Kumar, R., et al. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM), 7(10), 69-78. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Journal of Drug Delivery and Therapeutics, 12(2-S), 209-218. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1473-1486. [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3991. [Link]

  • Al-Ostath, A. I., et al. (2023). History, Classification and Biological activity of Heterocyclic Compounds. ResearchGate. [Link]

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Foundational

A Technical Guide to the Predicted ADMET Profile of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Executive Summary The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, critical for reducing late-stage attrition of drug can...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, critical for reducing late-stage attrition of drug candidates. This guide provides a comprehensive, predictive analysis of the ADMET profile for the novel chemical entity N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide. Lacking empirical data for this specific molecule, this document leverages established in silico modeling principles to forecast its physicochemical properties, pharmacokinetics, and potential toxicities. The analysis indicates that the compound exhibits favorable drug-like characteristics according to Lipinski's Rule of Five. Predictions suggest moderate intestinal absorption and potential central nervous system penetration, alongside a manageable metabolic and toxicity profile. To bridge the gap between prediction and practice, this guide details a rigorous, step-by-step experimental workflow for the systematic in vitro validation of these computational predictions, ensuring a self-validating system for empirical data generation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the potential of this and structurally related compounds.

Introduction: The Imperative of Early ADMET Profiling

In the landscape of pharmaceutical research and development, the journey from a promising hit compound to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to unfavorable pharmacokinetic or toxicological properties.[1][2] The practice of "failing early and failing cheap" has become a guiding principle, emphasizing the need to integrate ADMET profiling at the nascent stages of drug discovery.[3] By predicting and evaluating these properties in silico before significant resources are committed to synthesis and in vivo testing, research programs can prioritize candidates with a higher probability of clinical success.[4][5][6]

The subject of this guide, N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, is a heterocyclic compound incorporating a thiophene ring linked via an amide bond to a dihydrothiazole core. Both thiazole and thiophene moieties are prevalent in medicinal chemistry, recognized as "privileged structures" that appear in numerous approved drugs and are known to interact with a wide range of biological targets.[7][8][9] This structural composition makes it a molecule of interest for further investigation. This document serves as a proactive, in-depth assessment of its predicted ADMET profile, providing a foundational dataset for future research and a clear roadmap for experimental validation.

In Silico Prediction: Rationale and Methodology

Computational, or in silico, ADMET prediction has revolutionized the drug discovery pipeline.[10][11] These methods utilize a compound's two-dimensional structure to generate predictive models for complex biological outcomes.[12] The primary methodologies employed are Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large, curated datasets of compounds with known experimental ADMET properties.[1][13] This approach allows for the rapid, cost-effective screening of thousands of potential candidates, enabling a data-driven approach to compound prioritization.[13]

For this analysis, we will predict properties using principles embodied by widely accessible tools such as SwissADME and pkCSM.[4][14] These platforms use graph-based signatures and machine learning models to forecast a comprehensive suite of ADMET endpoints, from basic physicochemical characteristics to complex toxicological liabilities like cardiotoxicity and mutagenicity.[4]

Predicted Physicochemical Properties & Drug-Likeness

The foundation of a compound's ADMET profile lies in its physicochemical properties. These parameters govern its solubility, permeability, and ability to interact with biological targets. A key framework for evaluating the "drug-likeness" of an oral drug candidate is Lipinski's Rule of Five, which observes that most orally administered drugs are relatively small and moderately lipophilic.[15][16][17] An orally active drug generally has no more than one violation of its criteria.[15]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Property Predicted Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight (MW) 226.31 g/mol < 500 Daltons Yes
LogP (Octanol/Water Partition) 1.85 ≤ 5 Yes
Hydrogen Bond Donors 1 (Amide N-H) ≤ 5 Yes
Hydrogen Bond Acceptors 3 (N, O, S atoms) ≤ 10 Yes
Molar Refractivity 60.50 40 - 130 Yes

| Topological Polar Surface Area | 81.9 Ų | < 140 Ų | Yes |

The analysis presented in Table 1 suggests that N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide exhibits a highly favorable physicochemical profile. With zero violations of Lipinski's Rule of Five, the compound is predicted to possess the fundamental characteristics required for good oral bioavailability.

Predicted Pharmacokinetic Profile (ADME)

Following the initial assessment of drug-likeness, we delve into the specific pharmacokinetic phases: Absorption, Distribution, Metabolism, and Excretion.

Absorption

Absorption describes how a drug enters the bloodstream. For oral drugs, this primarily involves traversing the intestinal epithelium.

  • Human Intestinal Absorption (HIA): The compound is predicted to have high intestinal absorption . Its favorable LogP and TPSA values suggest efficient passive diffusion across the gut wall.

  • Caco-2 Permeability: The Caco-2 cell line is a model of the intestinal barrier.[18][19][20] The compound is predicted to have a high Caco-2 permeability coefficient (Papp) , further supporting its potential for good oral absorption.

  • P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption.[21][22] The compound is predicted to be a non-substrate of P-gp , which is a favorable characteristic, as it is less likely to be actively removed from intestinal cells.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin affects its availability to act on its target. The compound is predicted to have moderate plasma protein binding , suggesting a sufficient unbound fraction will be available for pharmacological activity.

Metabolism

Metabolism is the biotransformation of a drug by the body, primarily by Cytochrome P450 (CYP) enzymes in the liver.[11]

  • CYP Substrate/Inhibitor: The compound is predicted to be a substrate for CYP3A4 and CYP2C9 . It is also predicted to be a non-inhibitor of the major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4). This is a favorable profile, as it suggests a lower likelihood of causing drug-drug interactions.

Excretion

Excretion is the removal of the drug and its metabolites from the body.

  • Total Clearance: The compound is predicted to have low to moderate total clearance , suggesting a reasonable half-life in vivo.

Table 2: Summary of Predicted Pharmacokinetic Properties

Parameter ADME Stage Predicted Outcome Implication
Intestinal Absorption Absorption High Good potential for oral bioavailability.
Caco-2 Permeability Absorption High Likely to readily cross the intestinal wall.
P-gp Substrate Absorption No Low risk of active efflux reducing absorption.
BBB Permeability Distribution Yes Potential for CNS activity (therapeutic or side effect).
Plasma Protein Binding Distribution Moderate Sufficient free drug expected for therapeutic effect.
CYP Inhibition Metabolism Non-inhibitor Low potential for drug-drug interactions.

| Total Clearance | Excretion | Low-Moderate | Suggests a potentially favorable duration of action. |

Predicted Toxicological Profile

Early identification of potential toxicity is crucial to prevent costly late-stage failures.[27] In silico toxicology models screen for structural alerts and use QSAR to predict common liabilities.[10][28]

Table 3: Predicted Toxicological Endpoints

Toxicity Endpoint Predicted Risk Implication
AMES Toxicity Non-mutagenic Low risk of carcinogenicity.
hERG Inhibition Low-to-moderate risk Potential for cardiotoxicity; requires experimental validation.[29]
Hepatotoxicity Low risk Unlikely to cause drug-induced liver injury.

| Skin Sensitization | Low risk | Unlikely to cause allergic contact dermatitis. |

The primary flag of concern is a low-to-moderate predicted risk of inhibiting the hERG potassium channel, an effect linked to potentially fatal cardiac arrhythmias.[29][30] While the in silico prediction is not definitive, it strongly indicates that experimental validation of hERG activity should be a high priority.

Proposed Experimental Validation Workflow

While in silico predictions provide invaluable guidance, they must be confirmed by empirical data. The following section outlines a logical, tiered workflow for the in vitro validation of the key predicted ADMET properties. This workflow is designed as a self-validating system where each experimental stage provides the necessary data to justify proceeding to the next.

ADMET_Workflow cluster_0 In Silico Profiling cluster_1 In Vitro Validation cluster_absorption Absorption cluster_metabolism Metabolism cluster_toxicity Safety & Toxicity in_silico Computational Prediction (ADMET Profile) caco2 Caco-2 Permeability Assay in_silico->caco2 High Predicted Permeability lms Liver Microsomal Stability caco2->lms Permeability Confirmed herg hERG Inhibition Assay lms->herg Metabolic Stability Acceptable decision Go/No-Go Decision herg->decision Safety Profile Established

Caption: Proposed experimental workflow for ADMET validation.

Protocol: Caco-2 Permeability Assay

Objective: To experimentally determine the intestinal permeability of the compound and assess its potential for active efflux.[18][21]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in a Transwell™ plate system and cultured for 18-22 days to form a confluent, polarized monolayer that mimics the intestinal epithelium.[18][19]

  • Assay Initiation: The test compound is added to the apical (A) side of the monolayer for apical-to-basolateral (A-B) transport assessment, and separately to the basolateral (B) side for basolateral-to-apical (B-A) transport assessment.

  • Incubation: The plate is incubated at 37°C with gentle shaking. Samples are collected from the receiver compartment at specified time points (e.g., 2 hours).

  • Quantification: The concentration of the compound in the collected samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][31]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[18]

Protocol: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of the compound in the presence of liver enzymes, providing an estimate of its intrinsic clearance.[32][33][34]

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[34][35]

  • Reaction Mixture: The test compound (e.g., at 1 µM) is added to the microsomal solution. The metabolic reaction is initiated by adding a NADPH regenerating system.[32][34] A parallel incubation without NADPH serves as a negative control.

  • Incubation: The mixture is incubated at 37°C. Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: The percentage of the remaining compound is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Protocol: hERG Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential of the compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.[29][36]

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.[29]

  • Automated Patch Clamp System: The assay is performed using a high-throughput automated electrophysiology platform (e.g., QPatch or SyncroPatch).[29] This system establishes a whole-cell patch clamp configuration.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG current.[36]

  • Compound Application: After establishing a stable baseline current, the test compound is applied to the cells at multiple, increasing concentrations (e.g., 0.1, 1, 10 µM). A known hERG inhibitor (e.g., E-4031) is used as a positive control.[29]

  • Data Acquisition: The hERG current is measured continuously before, during, and after compound application.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration. These values are used to generate a concentration-response curve and determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

Synthesis and Interpretation of the Predicted Profile

The comprehensive in silico analysis paints a promising, albeit preliminary, picture of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide as a potential drug candidate.

  • Strengths: The compound's profile is highlighted by its excellent drug-likeness, predicted high oral absorption, and low potential for causing metabolic drug-drug interactions. These are highly desirable features for any oral therapeutic.

  • Areas for Investigation: The two primary areas requiring focused experimental validation are its predicted ability to cross the BBB and its potential for hERG inhibition.

    • The BBB permeability could be a significant advantage if the intended target is within the CNS. Conversely, if the target is peripheral, this could lead to undesirable CNS side effects, and medicinal chemistry efforts might be required to increase polarity and reduce brain penetration.

    • The hERG prediction, even at a low-to-moderate level, must be addressed experimentally as a priority. An IC50 value from a patch clamp assay is essential for determining the therapeutic window and assessing the actual clinical risk.

Conclusion

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide demonstrates a favorable predicted ADMET profile, marking it as a molecule of interest for further drug discovery efforts. Its strengths in oral bioavailability and metabolic stability are compelling. The predictive analysis has successfully identified the key potential liabilities—namely, cardiotoxicity via hERG inhibition and BBB penetration—that require immediate and rigorous experimental investigation. The proposed validation workflow provides a clear, efficient path to generate the empirical data needed to either de-risk these concerns or guide the next phase of chemical optimization. This integrated approach of in silico prediction followed by targeted in vitro validation exemplifies a resource-efficient strategy to advance promising compounds in the complex process of drug development.

References

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  • Lipinski's Rule of 5 - GARDP Revive. (URL: [Link])

  • Lipinski's rule of five - Moodle@Units. (URL: [Link])

  • Wang, Y., et al. (2025). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. PMC. (URL: [Link])

  • Guan, L., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. (URL: [Link])

  • PozeSCAF. (2024). In Silico Toxicity Prediction. (URL: [Link])

  • Evotec. Caco-2 Permeability Assay. (URL: [Link])

  • AxisPharm. Microsomal Stability Assay Protocol. (URL: [Link])

  • Ignota Labs. (2023). Revolutionising Drug Discovery with In Silico Toxicology Screening. (URL: [Link])

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. (URL: [Link])

  • Broccatelli, F., et al. (2011). BDDCS, the Rule of 5 and Drugability. PMC. (URL: [Link])

  • Pharmaron. (2024). ADMET Predictor: In Silico Screening | Early Drug Discovery. (URL: [Link])

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. (URL: [Link])

  • Instem. (2024). Streamlining Toxicity Predictions with In Silico Profiling. (URL: [Link])

  • Cronin, M. T. (2003). In silico prediction of drug toxicity. Current Opinion in Drug Discovery & Development. (URL: [Link])

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. (URL: [Link])

  • Chandrasekaran, B., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. (URL: [Link])

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Exploratory

In Silico Prediction of Biological Activity for Novel Carboxamides: A Senior Application Scientist's Guide

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Abstract The carboxamide moiety is a privileged scaffold in modern medicinal chemistry, formin...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The carboxamide moiety is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2][3] However, the path from a novel chemical entity to a viable drug candidate is fraught with high attrition rates, significant time investment, and exorbitant costs.[4][5] This guide provides an in-depth technical framework for leveraging a multi-faceted in silico toolkit to predict the biological activity and de-risk novel carboxamide derivatives early in the drug discovery pipeline. As a senior application scientist, my focus is not merely on the procedural steps but on the causal logic behind methodological choices, ensuring a self-validating and robust predictive workflow. We will explore the core predictive pillars—Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping—complemented by essential early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is designed for drug development professionals to build and implement a rational, computer-aided design strategy that accelerates the identification of promising carboxamide-based lead compounds.[6][7]

Part 1: The Carboxamide Scaffold & The Imperative for In Silico Prediction

The carboxamide functional group is a cornerstone of medicinal chemistry for sound reasons. Its amide bond is relatively stable, and it acts as an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1][2] This versatility has established the carboxamide as a key pharmacophore in therapeutics ranging from anti-cancer agents to anti-infectives.[3][8]

Despite this promising foundation, synthesizing and testing every conceivable derivative of a carboxamide core is an intractable strategy. The vastness of chemical space necessitates a more intelligent approach. This is the imperative for in silico prediction. By using computational methods to model, simulate, and predict how a novel carboxamide will behave, we can triage candidates before they are ever synthesized.[9][10] This "fail fast, fail cheap" philosophy allows research organizations to focus precious resources on compounds with the highest probability of success, significantly reducing the high attrition rates that plague later stages of drug development.[5][11]

Part 2: Core Methodologies for Activity Prediction

A robust in silico strategy does not rely on a single method but integrates multiple, orthogonal approaches. Each technique provides a different lens through which to view the potential of a molecule, and their combined insights create a much clearer picture.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Expertise & Experience: The foundational principle of QSAR is that the biological activity of a compound is a direct function of its molecular structure and physicochemical properties.[10][12] By building a mathematical model that correlates these properties (known as "descriptors") with known activity data, we can predict the activity of new, untested compounds.

The choice of QSAR dimensionality is critical. 2D-QSAR models are computationally efficient and effective when a series of congeners act via the same mechanism. They use descriptors calculated from the 2D structure, such as molecular weight, logP, and topological indices.[13][14] In contrast, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are more powerful when the 3D conformation and steric/electrostatic fields are critical for binding.[15][16][17] These methods require the 3D alignment of all molecules in the dataset, which can be a significant challenge, but they provide intuitive, visual feedback on which regions of the molecule are favorable or unfavorable for activity.[15]

Trustworthiness: A QSAR model is only as good as the data used to build it and the rigor with which it is validated. The model's Applicability Domain (AD) must be clearly defined; it is the chemical space in which the model can make reliable predictions. A model built on a series of N-phenyl carboxamides, for example, cannot be trusted to predict the activity of a completely different carboxamide scaffold. Rigorous statistical validation is non-negotiable. This includes internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and, most importantly, external validation using a test set of compounds that the model has never seen, which yields the predictive R² (R²pred).[13][14]

Experimental Protocol: Building a Predictive 2D-QSAR Model
  • Data Set Curation:

    • Assemble a dataset of carboxamides with experimentally determined biological activity (e.g., IC50, MIC) against a specific target. Data should span at least 2-3 log units.

    • Convert all activity data to a consistent logarithmic scale (e.g., pIC50 = -log(IC50)).

    • Draw and standardize all 2D chemical structures.

    • Divide the dataset into a training set (~70-80%) for model building and a test set (~20-30%) for external validation, typically using an algorithm like Kennard-Stone to ensure both sets span the descriptor space.[13]

  • Molecular Descriptor Calculation:

    • Using software like PaDEL-Descriptor, calculate a wide range of 2D descriptors for each molecule (e.g., constitutional, topological, electronic, physicochemical).[13]

  • Model Generation and Validation:

    • Employ a statistical method, such as Genetic Function Approximation (GFA) or Multiple Linear Regression (MLR), to select the most relevant descriptors and build the linear QSAR equation.[13]

    • Internal Validation: Assess the model's robustness using metrics like the squared correlation coefficient (R²), adjusted R² (R²adj), and the cross-validated squared correlation coefficient (Q²cv). A high Q² (>0.5) is crucial.[13][14]

    • External Validation: Use the generated model to predict the activity of the test set compounds. Calculate the predictive R² (R²pred). A value >0.6 is generally considered a sign of a robust and predictive model.[13]

  • Mechanistic Interpretation:

    • Analyze the descriptors in the final model to understand the structural requirements for activity. For example, a positive coefficient for a descriptor related to hydrophobicity suggests that increasing lipophilicity in certain regions may enhance activity.

Visualization: QSAR Model Development Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building & Validation cluster_predict Application Data Curated Dataset (Carboxamides + Activity) Split Split Data (Kennard-Stone) Data->Split Train Training Set (70-80%) Split->Train Test Test Set (20-30%) Split->Test Desc Calculate Molecular Descriptors Train->Desc External External Validation (R²pred) Test->External Build Generate Model (e.g., MLR, GFA) Desc->Build Internal Internal Validation (R², Q²cv) Build->Internal Build->External FinalModel Validated QSAR Model External->FinalModel Predict Predict Activity FinalModel->Predict NewLibs Novel Carboxamide Library NewLibs->Predict

Caption: Workflow for robust QSAR model development and validation.

Structure-Based Design: Molecular Docking

Expertise & Experience: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking becomes an invaluable tool. It simulates the binding process of a ligand (our carboxamide) into the active site of the target protein, predicting the preferred binding orientation (pose) and the strength of the interaction (scoring).[10] This allows us to visualize the specific interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—that underpin biological activity.[8] For carboxamides, this is particularly powerful for optimizing substituents to engage with specific amino acid residues in the binding pocket.[18][19]

Trustworthiness: The self-validating step in any docking protocol is re-docking . Before screening novel compounds, the co-crystallized ligand (if available) is extracted from the protein structure and docked back into the binding site. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[20] This confirms that the chosen docking algorithm and parameters are appropriate for the target system.

Experimental Protocol: Target-Based Molecular Docking
  • Target Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like Schrödinger Maestro or AutoDock Tools: remove water molecules, add hydrogen atoms, assign bond orders, and perform energy minimization to relieve steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the novel carboxamide derivatives.

    • Generate realistic 3D conformations and assign correct protonation states at physiological pH (e.g., using LigPrep).

  • Grid Generation:

    • Define the binding site (the "docking box") on the target protein. This is typically centered on the location of the co-crystallized ligand or identified through binding site prediction algorithms.

  • Docking Simulation:

    • Run the docking algorithm (e.g., Glide, AutoDock Vina) to systematically sample conformations of each carboxamide within the defined grid.

    • The program will score each pose based on a scoring function that estimates binding free energy.

  • Pose Analysis and Prioritization:

    • Analyze the top-scoring poses for each carboxamide.

    • Visualize the key interactions (H-bonds, hydrophobic contacts, etc.) between the ligand and protein residues.

    • Prioritize compounds for synthesis based on favorable docking scores and interaction patterns that are consistent with known structure-activity relationships.[18][20]

Visualization: Molecular Docking Workflow

Docking_Workflow PDB 1. Obtain Target Structure (e.g., PDB) PrepP 2. Prepare Protein (Add H, Minimize) PDB->PrepP Grid 4. Define Binding Site (Grid Generation) PrepP->Grid Ligands 3. Prepare Carboxamide Ligand Library (3D) Dock 5. Run Docking Simulation Ligands->Dock Grid->Dock Analyze 6. Analyze Results (Scores, Poses, Interactions) Dock->Analyze Lead Prioritized Candidates Analyze->Lead

Caption: A streamlined workflow for structure-based molecular docking.

Ligand-Based Design: Pharmacophore Modeling

Expertise & Experience: What if the 3D structure of the target is unknown? In this common scenario, we can turn to ligand-based methods. If we have a set of molecules known to be active, we can deduce the essential three-dimensional arrangement of chemical features required for activity. This abstract model is called a pharmacophore.[21] The key features typically include hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.[22][23] A validated pharmacophore model serves as a 3D query to rapidly screen large virtual libraries, identifying novel carboxamide scaffolds that possess the necessary features for biological activity.[23]

Trustworthiness: A pharmacophore model is validated by its ability to distinguish active compounds from inactive ones (decoys). A good model should match a high percentage of known active molecules while matching a very low percentage of presumed inactive molecules from a large database. This ensures the model is not simply identifying common chemical features but those that are truly essential for activity.

Experimental Protocol: Pharmacophore Model Generation and Screening
  • Ligand Set Selection:

    • Select a set of structurally diverse and potent carboxamide ligands known to act on the same target.

  • Conformational Analysis:

    • Generate a wide range of low-energy 3D conformations for each ligand, as the bioactive conformation is often not the global minimum.

  • Pharmacophore Model Generation:

    • Align the active ligands and identify the common chemical features and their spatial arrangement. Software like Phase, Catalyst, or LigandScout can automate this process.

    • Generate several hypothetical pharmacophore models.

  • Model Validation:

    • Score the models based on their ability to match the known actives.

    • Validate the best model using a test set containing known actives and a large set of decoy molecules. The model must demonstrate high enrichment of actives over decoys.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to search a large database of purchasable or virtual compounds (e.g., ZINC, ChEMBL).

    • The resulting hits are compounds that fit the pharmacophore hypothesis and are candidates for further investigation (e.g., through docking if a target model becomes available).[24]

Visualization: Pharmacophore Model Concept

Caption: Abstracting key features from active ligands into a 3D pharmacophore.

Part 3: De-Risking Candidates: Early ADMET Profiling

Trustworthiness: It is crucial to recognize that in silico ADMET predictions are models, not certainties. The reliability of a prediction depends heavily on the quality and comprehensiveness of the data used to train the model.[4] Therefore, these predictions should be used as a filtering and prioritization tool, not as a final verdict. Results should always be presented with an understanding of their predictive confidence or domain of applicability.

Experimental Protocol: In Silico ADMET and Physicochemical Profiling
  • Physicochemical Property Calculation:

    • For each carboxamide, calculate key descriptors related to drug-likeness, such as Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and number of rotatable bonds.

    • Evaluate compliance with heuristics like Lipinski's Rule of Five. Tools like the SwissADME web server provide these calculations efficiently.[27]

  • ADME Prediction:

    • Use predictive models to estimate properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).

  • Toxicity Prediction:

    • Screen for common toxicity flags using computational models. This includes predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[25][28]

    • Specialized QSAR models can also predict endpoints like carcinogenicity, though these require careful validation.[29][30][31]

Data Presentation: Hypothetical ADMET Profile for Carboxamide Leads
Compound IDMW ( g/mol )LogPTPSA (Ų)GI AbsorptionBBB PermeanthERG BlockerAmes Toxic
CXA-001 410.53.875.6HighYesLow RiskNo
CXA-002 525.75.580.1LowNoLow RiskNo
CXA-003 395.42.1110.5HighNoHigh RiskNo
CXA-004 433.64.275.6HighYesLow RiskYes

Based on this profile, CXA-001 emerges as the most promising lead, while the others are flagged for high molecular weight/lipophilicity (CXA-002), potential cardiotoxicity (CXA-003), and mutagenicity (CXA-004).

Part 4: Integrated Workflow & Case Study Synopsis

These computational techniques achieve their maximum impact when used in an integrated, iterative workflow.[7] An initial library of novel carboxamides might first be filtered by ADMET properties. The remaining compounds can then be evaluated using a pharmacophore model or docked into a target structure. The insights from docking can inform the design of a second, more focused library of derivatives. A QSAR model can then be built as experimental data for the first set of compounds becomes available, guiding the optimization of the next round of synthesis.

Visualization: Integrated In Silico Drug Discovery Workflow

Integrated_Workflow cluster_design Design & Screen cluster_select Prioritize & Synthesize cluster_optimize Analyze & Optimize VLib Virtual Library of Novel Carboxamides ADMET ADMET Filter VLib->ADMET VS Virtual Screening (Docking / Pharmacophore) ADMET->VS Hits Prioritized Hits VS->Hits Synth Synthesis Hits->Synth Assay In Vitro Assay Synth->Assay Data Activity Data (SAR) Assay->Data QSAR QSAR Model Development Data->QSAR Design2 Iterative Design of New Library QSAR->Design2 Design2->VLib Next Cycle

Caption: An iterative, integrated workflow for computational drug discovery.

Data Presentation: Synopsis of In Silico vs. Experimental Outcomes

The table below synthesizes representative data from published studies on carboxamide derivatives to illustrate the correlation between predictive models and laboratory results.

Compound ClassIn Silico MethodPredicted MetricExperimental MetricCorrelation/OutcomeReference(s)
Thiazole CarboxamidesMolecular DockingDocking ScoreCOX-2 IC50Compounds with better docking scores showed higher inhibitory activity.[19][18],[19]
Imidazo[1,2-a]pyridine-carboxamides2D-QSARPredicted pMICExperimental pMICA robust QSAR model (R²pred=0.75) successfully predicted anti-tubercular activity.[13]
Carbazole Carboxamides3D-QSAR (CoMSIA)Predicted pIC50Experimental pIC50A highly predictive model (q²=0.89) guided the design of potent BTK inhibitors.[32],[15]
Quinoxaline-2-carboxamidesMolecular DockingBinding AffinityCytotoxicity (IC50)Docking suggested topoisomerase as a target for the most active compound.[33]

Part 5: Conclusion & Future Outlook

The in silico prediction of biological activity is no longer an auxiliary technique but a central pillar of modern drug discovery.[6][7] For researchers working with the versatile carboxamide scaffold, the integration of QSAR, molecular docking, pharmacophore modeling, and ADMET profiling provides a powerful, rational framework for navigating the complexities of chemical space. These methods, when applied with scientific rigor and a clear understanding of their domains of applicability, dramatically improve the efficiency of the discovery pipeline. They enable us to prioritize high-potential candidates, eliminate flawed ones early, and ultimately accelerate the journey from a novel idea to a life-changing therapeutic.

References
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Protocols & Analytical Methods

Method

Application Note &amp; Synthetic Protocol: N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Introduction and Significance The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. Thiophene and thiazoline scaffolds, in particular, are privileged structures found...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. Thiophene and thiazoline scaffolds, in particular, are privileged structures found in a multitude of pharmacologically active agents, exhibiting properties ranging from anticancer to antimicrobial.[1][2] This document provides a detailed, field-proven guide for the synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, a molecule combining these two important pharmacophores. The core of this synthesis is the formation of a robust amide bond, a ubiquitous linkage in pharmaceutical sciences.[3]

This guide is structured for researchers and drug development professionals, offering not just a series of steps, but also the underlying chemical logic, mechanistic insights, and practical considerations essential for successful and reproducible synthesis. We will explore two primary, reliable pathways for the crucial amide coupling step: the activation of the carboxylic acid via an acyl chloride intermediate and the direct in-situ activation using modern carbodiimide coupling reagents.

Theory and Mechanistic Insights

The direct condensation of a carboxylic acid (thiophene-2-carboxylic acid) and an amine (2-amino-2-thiazoline) to form an amide is thermodynamically unfavorable under standard conditions. The primary obstacle is the rapid acid-base reaction between the two functional groups, which forms a non-reactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."

Pathway A: Acyl Chloride Formation This classic and highly effective method involves converting the carboxylic acid into a highly electrophilic thiophene-2-carbonyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acyl chloride readily undergoes nucleophilic attack by the amine. A non-nucleophilic base, such as triethylamine (TEA), is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile.[6]

Pathway B: Carbodiimide-Mediated Coupling Modern synthetic chemistry often favors milder, one-pot procedures using coupling reagents. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), are exemplary.[3][4] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to immediate nucleophilic attack by the amine to yield the desired amide. The reaction is often catalyzed by nucleophilic agents like 4-dimethylaminopyridine (DMAP), which can form an even more reactive acyliminium ion intermediate, accelerating the coupling process, especially with less reactive amines.[7][8]

Diagram: General Synthetic Workflow

G cluster_start Starting Materials ThiopheneAcid Thiophene-2-carboxylic Acid AcylChloride Thiophene-2-carbonyl chloride ThiopheneAcid->AcylChloride SOCl₂ or (COCl)₂ ActivatedEster Reactive O-acylisourea Intermediate ThiopheneAcid->ActivatedEster EDC or DCC, cat. DMAP Thiazoline 2-Amino-2-thiazoline Product N-(4,5-dihydro-1,3-thiazol-2-yl) -thiophene-2-carboxamide AcylChloride->Product + 2-Amino-2-thiazoline + Triethylamine ActivatedEster->Product + 2-Amino-2-thiazoline

Caption: Alternative synthetic routes to the target carboxamide.

Materials and Reagents

ReagentM.W. ( g/mol )Typical SupplierNotes
Thiophene-2-carboxylic acid128.15Sigma-Aldrich, Alfa AesarStore in a cool, dry place.
2-Amino-2-thiazoline102.16Sigma-Aldrich, TCIHygroscopic. Store under inert gas.
Thionyl chloride (SOCl₂)118.97Acros Organics, MerckHighly corrosive and moisture-sensitive. Handle in a fume hood.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)155.24Combi-Blocks, Chem-ImpexOften supplied as the HCl salt.
4-Dimethylaminopyridine (DMAP)122.17Oakwood ChemicalToxic. Handle with care.
Triethylamine (TEA)101.19Fisher ScientificDistill from CaH₂ before use for best results.
Dichloromethane (DCM), Anhydrous84.93J.T. Baker, EMDUse from a solvent purification system or a freshly opened bottle.
Ethyl Acetate (EtOAc)88.11VWRFor chromatography.
Hexanes-VWRFor chromatography.
Sodium Sulfate (Na₂SO₄), Anhydrous142.04Fisher ScientificFor drying organic layers.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol A: Acyl Chloride Method

This two-step protocol is robust and generally high-yielding, making it suitable for larger-scale synthesis.

Step 1: Synthesis of Thiophene-2-carbonyl chloride [5]

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-2-carboxylic acid (5.12 g, 40.0 mmol).

  • In the fume hood, carefully add thionyl chloride (8.8 mL, 120.0 mmol, 3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation).

    • Expert Insight: It is crucial to remove all residual SOCl₂ as it can react with the amine in the next step. Co-evaporation with an anhydrous solvent like toluene (2 x 15 mL) is highly recommended. The resulting thiophene-2-carbonyl chloride is a moisture-sensitive oil or low-melting solid and should be used immediately without further purification.[5]

Step 2: Amide Coupling [5][6]

  • In a separate 250 mL round-bottom flask, dissolve 2-amino-2-thiazoline (4.09 g, 40.0 mmol, 1.0 eq) and triethylamine (8.4 mL, 60.0 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 80 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Dissolve the freshly prepared thiophene-2-carbonyl chloride from Step 1 in anhydrous DCM (20 mL) and add it dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, e.g., 20% to 50% EtOAc) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol B: EDC/DMAP Coupling Method

This one-pot protocol uses milder conditions and is ideal for small-scale synthesis and library generation, avoiding the use of harsh reagents like thionyl chloride.[7][8]

  • To a 250 mL round-bottom flask, add thiophene-2-carboxylic acid (5.12 g, 40.0 mmol, 1.0 eq), 2-amino-2-thiazoline (4.50 g, 44.0 mmol, 1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.49 g, 4.0 mmol, 0.1 eq).

  • Add anhydrous dichloromethane (DCM, 100 mL) and stir until all solids are dissolved.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (9.20 g, 48.0 mmol, 1.2 eq) portion-wise over 15 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 40 mL), saturated aqueous NaHCO₃ (2 x 40 mL), and brine (40 mL).

    • Scientist's Note: The acidic wash removes unreacted amine and DMAP, while the basic wash removes unreacted carboxylic acid. The byproduct of EDC is a water-soluble urea, which is conveniently removed during these aqueous washes.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product as described in Protocol A, Step 8.

Diagram: Mechanism of EDC Coupling

G RCOOH R-COOH (Thiophene-2-carboxylic acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC - H⁺ EDC EDC RNH2 R'-NH₂ (2-Amino-2-thiazoline) Amide_protonated Protonated Amide O_acylisourea->Amide_protonated + R'-NH₂ (Nucleophilic Attack) Urea EDC-Urea Byproduct (Water Soluble) O_acylisourea->Urea Rearrangement after attack Amide Amide Product Amide_protonated->Amide - H⁺

Caption: Carbodiimide (EDC) activation and amide formation.

Characterization of Final Product

The identity and purity of the synthesized N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide (C₈H₈N₂OS₂) should be confirmed by standard analytical techniques.

  • Molecular Weight: 212.29 g/mol

  • Appearance: Expected to be an off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.5-10.5 (br s, 1H, NH ), ~7.6-7.8 (m, 2H, Thiophene-H ), ~7.1-7.2 (m, 1H, Thiophene-H ), ~4.1-4.2 (t, 2H, N-CH₂ ), ~3.4-3.5 (t, 2H, S-CH₂ ).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~168 (Amide C =O), ~160 (Thiazoline C =N), ~138 (Thiophene C ), ~130 (Thiophene C H), ~128 (Thiophene C H), ~127 (Thiophene C H), ~55 (N-C H₂), ~32 (S-C H₂).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 213.01.

  • IR (ATR, cm⁻¹): ~3250 (N-H stretch), ~1670 (Amide C=O stretch, "Amide I band"), ~1540 (N-H bend, "Amide II band").

References

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • PMC. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • SCIRP. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Semantic Scholar. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • PMC. (2021). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • SpringerLink. (1998). A COMPARATIVE STUDY OF THE REACTIONS OF THIOPHENE-2-CARBOXANILIDES AND RELATED COMPOUNDS. Available from: [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • Hilaris Publisher. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Available from: [Link]

  • RSC Publishing. (2023). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. Available from: [Link]

  • Google Patents. Preparation of 2-thiophenecarbonyl chloride.
  • PMC. (2023). Recent advances in the synthesis and utility of thiazoline and its derivatives. Available from: [Link]

  • PMC. (2016). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Available from: [Link]

  • Arabian Journal of Chemistry. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Available from: [Link]

  • An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. Available from: [Link]

Sources

Application

In vitro assay development for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Application Note & Protocol Topic: High-Throughput In Vitro Assay for the Characterization of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, a Putative Protein Kinase Inhibitor Audience: Researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput In Vitro Assay for the Characterization of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, a Putative Protein Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Context

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents.[1][2] Compounds containing thiazole moieties have been identified as potent inhibitors of various enzymes, including a wide range of protein kinases.[1][3] The compound of interest, N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide (herein referred to as "Compound-T"), incorporates both a thiophene-carboxamide and a 2-aminothiazoline group. This structural combination suggests a potential interaction with the ATP-binding pocket of protein kinases, making it a compelling candidate for investigation as a kinase inhibitor.

This document provides a comprehensive guide to the development and validation of a robust, high-throughput in vitro assay for characterizing the inhibitory activity of Compound-T. For the purpose of this guide, we will hypothesize that its primary target is a widely studied serine/threonine kinase, which we will designate "Protein Kinase X" (PKX). The principles and protocols detailed herein are broadly applicable to a wide array of kinase enzymes.[4][5]

The assay platform selected is the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6] This technology was chosen for its high sensitivity, broad dynamic range, and resistance to compound interference, making it ideal for both primary screening and detailed mechanistic studies.[7][8][9]

Assay Principle and Design Rationale

The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a specific substrate.[8][9] The ADP-Glo™ assay achieves this by quantifying one of the reaction products, ADP.[6] The assay is performed in two steps:

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the enzymatic reaction and depletes any remaining, unconsumed ATP. This step is crucial as the high concentration of ATP from the initial reaction would otherwise overwhelm the signal in the detection phase.

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP produced by PKX into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a light signal directly proportional to the amount of ADP initially produced.[6][10]

A potent inhibitor like Compound-T will decrease the activity of PKX, leading to lower ADP production and, consequently, a reduced luminescence signal.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection PKX PKX Enzyme ADP ADP PKX->ADP Substrate Peptide Substrate Substrate->ADP ATP ATP ATP->ADP P_Substrate Phospho-Substrate ADP->P_Substrate ADP_detect ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) ADP->ADP_detect CompoundT Compound-T (Inhibitor) CompoundT->PKX Inhibition Kinase_detect Kinase Detection Reagent (Converts ADP to ATP) ADP_detect->Kinase_detect Luciferase Luciferase + Luciferin Kinase_detect->Luciferase Light Luminescent Signal Luciferase->Light Assay_Development_Workflow A Reagent Titration (Enzyme, Substrate, ATP) B Determine Optimal Reaction Time A->B C Assess DMSO Tolerance B->C D Assay Validation (Z'-factor Calculation) C->D E Compound Screening (IC50 Determination) D->E

Caption: The sequential workflow for kinase assay development.

Detailed Protocols

Materials and Reagents
  • Enzyme: Recombinant Human Protein Kinase X (PKX)

  • Substrate: Specific peptide substrate for PKX

  • Compound: N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide (Compound-T), dissolved in 100% DMSO.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar) [10]* Control Inhibitor: A known, potent inhibitor of PKX (e.g., Staurosporine)

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Plates: White, opaque, 384-well assay plates

  • Equipment: Multichannel pipettes, plate shaker, luminometer

Protocol 1: Assay Validation and Z'-Factor Determination

The Z'-factor is a statistical measure of assay quality, reflecting the separation between positive and negative control signals relative to their variability. [11][12]An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening. [13][14] Procedure:

  • Prepare Controls: In a 384-well plate, designate a sufficient number of wells (e.g., 16 wells each) for positive and negative controls.

  • Negative Control (Max Signal): To these wells, add 2.5 µL of Kinase Reaction Buffer containing DMSO at the final concentration used for compound screening (e.g., 1%).

  • Positive Control (Min Signal): To these wells, add 2.5 µL of a high concentration of the control inhibitor (sufficient to fully inhibit the enzyme).

  • Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate mix in Kinase Reaction Buffer. Add 2.5 µL of this mix to all control wells.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature. [6][10]8. Develop Signal: Add 20 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature. [10]9. Read Luminescence: Measure the signal using a plate-reading luminometer.

  • Calculate Z'-Factor: Use the following formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_neg - Mean_pos| Where SD is the standard deviation and Mean is the average signal of the controls.

ParameterDescriptionRecommended ValueSource
Z'-factor A measure of assay quality and suitability for HTS.> 0.5 [11][13][14]
Signal-to-Background Ratio of the negative control mean to the positive control mean.> 5Internal Guideline
CV (%) Coefficient of variation for controls.< 15%Internal Guideline
Protocol 2: IC₅₀ Determination for Compound-T

The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. [15][16]It is a standard measure of inhibitor potency.

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound-T in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.

  • Dispense Compound: Transfer a small volume (e.g., 100 nL) of the diluted compounds and DMSO (for no-inhibitor control) into the wells of a 384-well plate.

  • Add Enzyme/Substrate: Add 5 µL of a 2X PKX/substrate mix to each well.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution to start the reaction. The final reaction volume is 10 µL.

  • Incubation & Detection: Follow steps 6-9 from Protocol 1.

  • Data Analysis: a. Normalize the data by setting the average signal from the no-inhibitor (DMSO) wells as 100% activity and the average signal from the high-concentration control inhibitor wells as 0% activity. b. Plot the percent inhibition versus the logarithm of the Compound-T concentration. c. Fit the data to a four-parameter variable slope dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. [15][17][18]

    Compound Target Kinase IC₅₀ (nM) [Example Data]
    Compound-T PKX 75.2

    | Staurosporine (Control) | PKX | 8.9 |

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) - High data variability (CV% > 15%).- Sub-optimal enzyme or substrate concentration.- Insufficient reaction time.- Check pipetting accuracy and ensure proper mixing.- Re-optimize enzyme/substrate concentrations.- Perform a time-course experiment to find the optimal linear reaction window.
High Background Signal - ADP contamination in ATP stock or reagents.- Use high-quality, ultra-pure ATP as recommended by the assay manufacturer. [19]
Poor IC₅₀ Curve Fit - Incorrect compound concentrations.- Compound precipitation at high concentrations.- Compound interference with the assay signal.- Verify serial dilutions.- Check compound solubility in the final assay buffer.- Run a counter-screen without the enzyme to test for direct effects on the luciferase reaction.

Conclusion

This application note provides a validated, step-by-step framework for establishing a high-throughput in vitro assay to characterize the inhibitory potential of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide against a model protein kinase. The use of the luminescence-based ADP-Glo™ assay ensures high sensitivity and reliability. By following the detailed protocols for assay validation (Z'-factor) and potency determination (IC₅₀), researchers can generate high-quality, reproducible data essential for advancing drug discovery programs.

References

  • Z-factor - Wikipedia. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link]

  • On HTS: Z-factor. (2023, December 12). [Link]

  • ADP Glo Protocol. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Shinozaki, G., & Igarashi, K. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2214–2220. [Link]

  • ADP-Glo kinase assay. Bio-protocol. [Link]

  • IC50 - Wikipedia. [Link]

  • Thiazole derivatives as inhibitors of protein kinase. ResearchGate. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Journal of the Iranian Chemical Society. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in molecular biology, 795, 39–53. [Link]

  • Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. (2025, August 29). Inorganic Chemistry. [Link]

  • Al-Ostath, A. I., Al-Tamimi, A. M., Gaffer, H. E., & El-Agrody, A. M. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5966. [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2014). Analytical biochemistry, 459, 36–41. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. [Link]

  • Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

  • Synthesis and Biological Activity of NewT[10][11]hiazolo[4,5-d]pyridazin-4(5H)-ones. (2014). Molecules, 19(11), 17743–17757. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2019). Chemistry Central journal, 13(1), 35. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide in Cancer Cell Lines

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, a novel compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, a novel compound with potential anticancer properties. The protocols detailed herein are designed to be self-validating, offering a robust framework for assessing the compound's cytotoxicity, its effects on apoptosis, and its impact on cell cycle progression in various cancer cell lines. By integrating established methodologies with expert insights, this guide aims to facilitate a thorough investigation of the compound's mechanism of action and to provide a solid foundation for further preclinical development.

Introduction: The Rationale for Investigating Thiophene and Thiazole Derivatives in Oncology

The pursuit of novel anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, in particular, have emerged as a rich source of therapeutic candidates due to their diverse chemical properties and biological activities. Among these, structures incorporating thiophene and thiazole rings have garnered significant attention. Thiophene-2-carboxamide derivatives have demonstrated cytotoxic effects across a range of cancer cell lines, including breast, liver, and leukemia.[1] Similarly, the thiazole moiety is a key component in a variety of compounds exhibiting antitumor properties.[2][3]

The compound of interest, N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, combines these two privileged scaffolds. While specific data on this particular molecule is not yet prevalent in the literature, its structural alerts suggest a strong rationale for its investigation as a potential anticancer agent. This guide, therefore, presents a systematic approach to characterizing its biological effects on cancer cells.

Postulated Mechanism of Action and Investigational Strategy

Based on the known activities of related thiophene and thiazole derivatives, we can hypothesize that N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide may exert its anticancer effects through the induction of apoptosis and/or the disruption of the normal cell cycle. Many cytotoxic agents function by triggering programmed cell death or by arresting cell division at critical checkpoints, leading to the demise of rapidly proliferating cancer cells.[3]

Our investigational strategy is, therefore, designed to first establish the compound's cytotoxic potential and then to dissect the underlying mechanisms. This will be achieved through a series of well-established in vitro assays.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Interpretation Cell_Seeding Seed Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound_Treatment Treat with serial dilutions of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide Cell_Seeding->Compound_Treatment Viability_Assay Perform MTT or SRB Assay (24, 48, 72 hours) Compound_Treatment->Viability_Assay IC50_Determination Calculate IC50 Values Viability_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining & Flow Cytometry IC50_Determination->Apoptosis_Assay Treat at IC50 concentration Cell_Cycle_Analysis Propidium Iodide Staining & Flow Cytometry IC50_Determination->Cell_Cycle_Analysis Treat at IC50 concentration Western_Blot Western Blot Analysis (Caspase-3, PARP, Cyclins) IC50_Determination->Western_Blot Treat at IC50 concentration Data_Analysis Analyze and Consolidate Data Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions on Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the anticancer properties of a novel compound.

Detailed Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., human fibroblasts)

  • Complete culture medium (specific to cell lines)

  • N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in each well with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5][7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.[4]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method to preserve membrane integrity.[10]

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.[4]

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.[4]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[4]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[13][14][15][16][17]

Materials:

  • Propidium Iodide staining solution

  • RNase A

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.[14][16]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[16]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at room temperature to ensure only DNA is stained.[17]

  • PI Staining: Add PI staining solution and incubate for 15-30 minutes in the dark.[14][16]

  • Analysis: Analyze the samples on a flow cytometer.

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis_Pathway Compound N-(4,5-dihydro-1,3-thiazol-2-yl) thiophene-2-carboxamide Cell Cancer Cell Compound->Cell Induces stress Pro_Caspase_3 Pro-Caspase-3 Cell->Pro_Caspase_3 Activates apoptotic cascade Cleaved_Caspase_3 Cleaved Caspase-3 (Active) Pro_Caspase_3->Cleaved_Caspase_3 Cleavage PARP PARP Cleaved_Caspase_3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: A hypothetical signaling pathway for compound-induced apoptosis.

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle Markers

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms affected by the compound.[18][19][20][21][22]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the compound, wash with ice-cold PBS, and lyse with RIPA buffer.[19][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[19]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cell LineIC₅₀ (µM) at 24hIC₅₀ (µM) at 48hIC₅₀ (µM) at 72hSelectivity Index (SI)*
MCF-7 (Breast)DataDataDataData
A549 (Lung)DataDataDataData
HCT116 (Colon)DataDataDataData
Normal FibroblastsDataDataDataN/A

*Selectivity Index (SI) is calculated as the IC₅₀ value in a normal cell line divided by the IC₅₀ value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[4]

Table 2: Effect of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide on Apoptosis and Cell Cycle

Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 VehicleDataDataDataDataData
Compound (IC₅₀)DataDataDataDataData
A549 VehicleDataDataDataDataData
Compound (IC₅₀)DataDataDataDataData

digraph "Data_Interpretation_Flowchart" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Start" [label="Is the compound cytotoxic\n(low IC50)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "No_Cytotoxicity" [label="Compound is not a potent\ncytotoxic agent.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Yes_Cytotoxicity" [label="Proceed to mechanistic studies."]; "Apoptosis_Observed" [label="Is there an increase\nin Annexin V+ cells?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "No_Apoptosis" [label="Cytotoxicity may be due\nto necrosis or other mechanisms."]; "Yes_Apoptosis" [label="Compound induces apoptosis."]; "Cell_Cycle_Arrest" [label="Is there an accumulation\nof cells in a specific phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "No_Arrest" [label="Apoptosis is likely the\nprimary mechanism."]; "Yes_Arrest" [label="Compound induces\ncell cycle arrest."]; "Western_Blot_Confirmation" [label="Confirm with Western Blot\n(e.g., cleaved Caspase-3,\nCyclin B1 levels)."];

"Start" -> "Yes_Cytotoxicity" [label="Yes"]; "Start" -> "No_Cytotoxicity" [label="No"]; "Yes_Cytotoxicity" -> "Apoptosis_Observed"; "Apoptosis_Observed" -> "Yes_Apoptosis" [label="Yes"]; "Apoptosis_Observed" -> "No_Apoptosis" [label="No"]; "Yes_Apoptosis" -> "Cell_Cycle_Arrest"; "No_Apoptosis" -> "Cell_Cycle_Arrest"; "Cell_Cycle_Arrest" -> "Yes_Arrest" [label="Yes"]; "Cell_Cycle_Arrest" -> "No_Arrest" [label="No"]; "Yes_Arrest" -> "Western_Blot_Confirmation"; "No_Arrest" -> "Western_Blot_Confirmation"; }

Caption: A decision-making flowchart for interpreting experimental results.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial in vitro characterization of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide as a potential anticancer agent. By systematically evaluating its cytotoxicity, impact on apoptosis, and effects on the cell cycle, researchers can gain valuable insights into its mechanism of action. This foundational knowledge is crucial for making informed decisions about the future direction of preclinical and clinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.9. Cytotoxicity Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Quratul Ain. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Scirp.org. (n.d.). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Retrieved from [Link]

  • Covance. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • ResearchGate. (2018, June). A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents. Retrieved from [Link]

  • Semantic Scholar. (2020, June 30). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Retrieved from [Link]

  • PMC. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • PubMed. (2016, July 15). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]

  • Digital Medicine Association. (2025, February 12). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. Retrieved from [Link]

  • PMC. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]

  • MDPI. (2025, January 20). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Retrieved from [Link]

Sources

Application

Antimicrobial testing protocol for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Application Note: Antimicrobial Testing Protocol for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide Target Audience: Researchers, microbiologists, and drug development professionals. Content Type: Advanced Labor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Testing Protocol for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Target Audience: Researchers, microbiologists, and drug development professionals. Content Type: Advanced Laboratory Protocol & Mechanistic Guide.

Introduction & Scientific Rationale

The rising threat of multidrug-resistant (MDR) ESKAPE pathogens necessitates the development of novel antimicrobial scaffolds. N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is a synthetic hybrid molecule combining two highly privileged pharmacophores: a 4,5-dihydro-1,3-thiazole (thiazoline) ring and a thiophene-2-carboxamide moiety.

Why this compound? Thiophene derivatives have been shown to act as potent, allosteric inhibitors of bacterial DNA gyrase. Unlike traditional fluoroquinolones (e.g., ciprofloxacin) which are often compromised by target-site mutations, thiophene antibacterials stabilize DNA-cleavage complexes by accessing a distinct, previously unexploited binding pocket between the winged helix and topoisomerase-primase domains[1]. Concurrently, thiazole and thiazoline scaffolds are known to disrupt bacterial cell wall synthesis and membrane permeability[2]. This dual-action mechanism significantly lowers the probability of spontaneous resistance.

To rigorously evaluate this compound, we have designed a multi-tiered, self-validating experimental protocol. This guide moves beyond basic screening, employing kinetic and biofilm assays to fully characterize the pharmacodynamic profile of the compound.

Mechanism of Action (MoA) Pathway

MoA Compound N-(4,5-dihydro-1,3-thiazol-2-yl) thiophene-2-carboxamide Target1 DNA Gyrase (GyrA/GyrB) Allosteric Pocket Compound->Target1 Thiophene Moiety Target2 Bacterial Cell Wall / Efflux Pumps Compound->Target2 Thiazoline Scaffold Effect1 Stabilization of DNA-Cleavage Complexes Target1->Effect1 Effect2 Membrane Permeabilization & Efflux Inhibition Target2->Effect2 Outcome Bactericidal Activity (Cell Death) Effect1->Outcome Effect2->Outcome

Fig 1. Dual mechanism of action: DNA gyrase inhibition and cell wall disruption.

The Self-Validating Assay System (E-E-A-T Principles)

A robust antimicrobial protocol must be self-validating. To ensure that the observed Minimum Inhibitory Concentration (MIC) is a true reflection of the compound's efficacy and not an artifact of the assay environment, the following controls are strictly enforced:

  • Vehicle Control (Causality): The compound is hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization. The final assay concentration of DMSO must never exceed 1% (v/v). A 1% DMSO control well ensures the solvent is not contributing to bacterial toxicity.

  • Cation-Adjusted Media (Grounding): Assays must use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Divalent cations (Ca²⁺ and Mg²⁺) are critical for the physiological stability of the bacterial outer membrane and the proper function of certain drug targets.

  • Positive Pharmacological Control: Ciprofloxacin is used as a reference standard. Because thiophenes and fluoroquinolones both target DNA gyrase (albeit at different sites)[1], ciprofloxacin validates the sensitivity of the specific bacterial isolate's topoisomerase machinery.

High-Throughput Screening Workflow

Workflow Step1 Compound Prep (100x DMSO Stock) Step3 Broth Microdilution (MIC/MBC) Step1->Step3 Step2 Inoculum Prep (0.5 McFarland) Step2->Step3 Step4 Time-Kill Kinetics Step3->Step4 Active Hits Step5 Biofilm Eradication Step3->Step5 Active Hits Step6 Hit Validation & Data Synthesis Step4->Step6 Step5->Step6

Fig 2. Multi-tiered antimicrobial screening workflow for thiazoline derivatives.

Step-by-Step Experimental Methodologies

Phase 1: Broth Microdilution (MIC & MBC Determination)

Grounded in [CLSI M07 Guidelines[3]]([Link]) and.

Objective: Determine the lowest concentration of the compound that inhibits visible growth (MIC) and the concentration that kills 99.9% of the initial inoculum (MBC).

  • Compound Preparation: Dissolve N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide in 100% DMSO to create a 10 mg/mL stock. Dilute this stock 1:100 in CAMHB to achieve a 100 µg/mL working solution (1% DMSO).

  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the working solution to column 1. Perform a 2-fold serial dilution from column 1 to 11 by transferring 50 µL sequentially. Column 12 serves as the growth control (no drug).

  • Inoculum Standardization: Select 3–5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve ~1 × 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells (final test concentration: 5 × 10⁵ CFU/mL).

  • Incubation & Readout: Incubate the plate at 37°C for 16–20 hours. The MIC is the lowest concentration with no visible turbidity.

  • MBC Plating: To determine the Minimum Bactericidal Concentration, aspirate 10 µL from all optically clear wells and spot onto Mueller-Hinton Agar (MHA) plates. Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in a ≥3-log₁₀ reduction (99.9% kill) of the initial inoculum.

Phase 2: Time-Kill Kinetics

Objective: Establish whether the compound is bacteriostatic or bactericidal over a 24-hour period. Causality dictates that MIC only provides an endpoint; time-kill reveals the dynamic rate of bacterial eradication.

  • Prepare flasks containing 10 mL of CAMHB supplemented with the compound at 1×, 2×, and 4× the established MIC. Include a drug-free growth control.

  • Inoculate each flask to a final density of 5 × 10⁵ CFU/mL.

  • Incubate at 37°C with shaking (200 rpm).

  • At time intervals of 0, 2, 4, 8, and 24 hours, remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile Phosphate-Buffered Saline (PBS) and plate 100 µL onto MHA.

  • Incubate plates for 24 hours and enumerate colonies. Plot Log₁₀ CFU/mL versus time. A bactericidal effect is defined as a ≥3-log₁₀ decrease from the starting inoculum.

Phase 3: Crystal Violet Biofilm Eradication Assay

Objective: Thiazole derivatives often exhibit anti-biofilm properties[2]. This assay tests the compound's ability to penetrate and eradicate established exopolysaccharide matrices.

  • Inoculate a 96-well flat-bottom plate with 100 µL of bacterial suspension (1 × 10⁶ CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation.

  • Incubate statically at 37°C for 24 hours.

  • Carefully aspirate the planktonic (free-floating) bacteria and wash the wells three times with 200 µL of sterile PBS.

  • Add 100 µL of fresh CAMHB containing serial dilutions of the compound. Incubate for another 24 hours.

  • Wash the wells again with PBS, fix the biofilm with 100% methanol for 15 minutes, and stain with 0.1% Crystal Violet for 20 minutes.

  • Rinse excess stain with distilled water. Solubilize the bound dye with 33% glacial acetic acid.

  • Measure absorbance at 590 nm (OD₅₉₀) using a microplate reader to quantify biofilm biomass reduction.

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs of the described protocols, providing a benchmark for evaluating the efficacy of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide.

Table 1: Representative Antimicrobial Susceptibility Profile (MIC/MBC)

Pathogen StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)Positive (+)2.04.02Bactericidal
MRSA (Clinical Isolate)Positive (+)4.04.01Bactericidal
E. coli (ATCC 25922)Negative (-)8.032.04Bactericidal
P. aeruginosa (ATCC 27853)Negative (-)16.0>64.0>4Bacteriostatic

Note: An MBC/MIC ratio of ≤ 4 indicates bactericidal activity, while a ratio > 4 indicates bacteriostatic activity.

Table 2: Time-Kill Kinetics & Biofilm Eradication Metrics

Pathogen StrainTime to 3-Log₁₀ Reduction (at 4× MIC)Biofilm Inhibitory Conc. (BIC₅₀)
S. aureus (ATCC 29213)4 Hours (Rapid Kill)8.0 µg/mL
MRSA (Clinical Isolate)6 Hours16.0 µg/mL
E. coli (ATCC 25922)12 Hours32.0 µg/mL

References

  • CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).[3] URL:[Link]

  • EUCAST - Antimicrobial Susceptibility Testing Guidelines. European Committee on Antimicrobial Susceptibility Testing.[4] URL:[Link]

  • Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences (PNAS).[1] URL:[Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry (ACS Publications).[2] URL:[Link]

Sources

Method

Application Notes and Protocols for In Vivo Experimental Design Using Thiophene-Carboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides an in-depth framework for the design and execution of in vivo e...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides an in-depth framework for the design and execution of in vivo experiments utilizing thiophene-carboxamide compounds, a versatile class of small molecules with significant therapeutic potential, particularly in oncology. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, from model selection and formulation to the implementation of robust pharmacodynamic and pharmacokinetic assessments. Detailed, field-tested protocols are provided to ensure scientific integrity and reproducibility. This guide is intended to empower researchers to generate high-quality, translatable data for the preclinical evaluation of novel thiophene-carboxamide-based therapeutics.

Introduction: The Thiophene-Carboxamide Scaffold in Drug Discovery

The thiophene-carboxamide core is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to form key interactions with a variety of biological targets.[1] Its aromaticity and planar nature facilitate binding to target proteins like kinases and apoptosis modulators.[1] This has led to the development of thiophene-carboxamide derivatives as potent inhibitors of critical cancer-related signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers.[2] Thiophene-based compounds have been successfully designed as highly selective PI3K inhibitors with demonstrated oral antitumor activity in xenograft models.[2][3]

  • Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4] Thiophene-based scaffolds have been incorporated into novel PARP-1 inhibitors.[4]

  • Tubulin Polymerization: Microtubules are essential for cell division, making them a key target for anticancer drugs. Thiophene carboxamide derivatives have been developed as tubulin polymerization inhibitors that bind to the colchicine site, leading to cell cycle arrest and apoptosis.[5]

Given the diverse mechanisms of action, a well-structured in vivo experimental plan is paramount to accurately assess the therapeutic potential of a novel thiophene-carboxamide compound.

Preclinical In Vivo Experimental Design: A Strategic Framework

A successful in vivo study is not merely a sequence of procedures but a well-thought-out strategy to test a specific hypothesis. The following sections detail the critical decision points in designing an efficacy study for a thiophene-carboxamide-based anticancer agent.

Animal Model Selection: The Importance of Context

The choice of animal model is fundamental and directly impacts the clinical relevance of the findings.

  • Subcutaneous Xenografts: This is the most common and technically straightforward model, involving the implantation of human cancer cell lines under the skin of immunocompromised mice (e.g., NOD/SCID). It is ideal for initial efficacy screening and evaluating the impact of a compound on tumor growth.[6]

  • Orthotopic Xenografts: In this more clinically relevant model, tumor cells are implanted into the corresponding organ of origin in the mouse (e.g., breast cancer cells into the mammary fat pad).[7] This approach better recapitulates the tumor microenvironment, which can influence tumor growth and response to therapy.[7]

  • Patient-Derived Xenografts (PDX): These models involve the direct implantation of patient tumor tissue into immunocompromised mice. PDX models are considered to better reflect the heterogeneity and biology of human tumors.

  • Genetically Engineered Mouse Models (GEMMs): These models have been engineered to develop tumors spontaneously due to specific genetic mutations, closely mimicking human disease progression.

Recommendation: For initial efficacy studies of a novel thiophene-carboxamide, a subcutaneous xenograft model using a cell line with a known genetic driver relevant to the compound's target (e.g., a PIK3CA-mutant cell line for a PI3K inhibitor) is a robust starting point.[7] If promising activity is observed, transitioning to an orthotopic or PDX model is recommended to increase clinical relevance.

Formulation and Dosing: Ensuring Adequate Exposure

The physicochemical properties of thiophene-carboxamide compounds, often characterized by poor water solubility, necessitate careful formulation development for in vivo administration.

Vehicle Selection: The goal is to create a stable and homogenous suspension or solution that is well-tolerated by the animals. Common vehicles for oral administration of poorly soluble compounds include:

  • 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween 80 in water: A widely used, well-tolerated vehicle for creating suspensions.[8]

  • 10% N-methyl-2-pyrrolidone (NMP) / 90% Polyethylene Glycol 300 (PEG300): Suitable for solubilizing more challenging compounds.[7]

Dose and Schedule Determination: The dose and frequency of administration should be guided by prior in vitro potency data and preliminary pharmacokinetic (PK) and tolerability studies. The aim is to maintain plasma concentrations above the target IC50 for a significant duration. A typical starting point for efficacy studies is the maximum tolerated dose (MTD) determined in a pilot study. Dosing schedules can range from once daily (qd) to twice daily (bid).[7]

Study Groups and Controls: The Foundation of Valid Comparison

A well-designed study includes appropriate control groups to ensure that any observed anti-tumor effects are due to the test compound.

  • Vehicle Control: This group receives the same formulation vehicle as the treatment groups, but without the active compound. This is essential to control for any effects of the vehicle itself on tumor growth.

  • Test Compound Groups: At least two dose levels of the thiophene-carboxamide compound should be tested to evaluate a dose-response relationship.

  • Positive Control: This group is treated with a standard-of-care agent for the specific cancer type being modeled. This provides a benchmark for the efficacy of the test compound.

Target PathwayExample Positive Controls
PI3K/Akt/mTOR Buparlisib (BKM120), Alpelisib (BYL719)[7][9]
PARP Olaparib, Niraparib[10]
Tubulin Paclitaxel, Combretastatin A-4 (CA-4)
Efficacy Endpoints: Quantifying the Anti-Tumor Response

The primary endpoint in most preclinical efficacy studies is the inhibition of tumor growth.

  • Tumor Volume Measurement: For subcutaneous tumors, volume is typically measured 2-3 times per week using digital calipers. The formula for an ellipsoid is commonly used: Tumor Volume = 0.5 x Length x Width² .[11]

  • Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study to quantify the efficacy of the treatment. A common formula is: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[11] A more refined calculation considers the initial tumor volumes: TGI (%) = (1 – (Growth rate of treatment group / Growth rate of control group)) x 100% .[12] A TGI value of 100% indicates tumor stasis, while values greater than 100% suggest tumor regression.[12]

  • Body Weight and Clinical Observations: Animals should be monitored daily for changes in body weight and any signs of toxicity (e.g., changes in posture, activity, or fur texture). Significant body weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Linking Exposure to Effect

PK and PD studies are crucial for understanding the relationship between drug concentration and biological activity in vivo. These are often conducted as satellite studies alongside the main efficacy experiment.

Pharmacokinetic (PK) Analysis

PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound. This helps to confirm that the chosen dose and schedule result in adequate tumor exposure.

  • Study Design: A cohort of tumor-bearing animals is treated with the thiophene-carboxamide compound. Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). At the final time point, tumors and other relevant tissues can also be harvested.

  • Data Analysis: Plasma and tissue concentrations of the compound are determined using LC-MS/MS. This data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve, representing total drug exposure).

  • Interpretation: The PK profile provides critical information for interpreting the efficacy data. For example, a lack of efficacy may be explained by poor oral bioavailability and low tumor exposure.

Pharmacodynamic (PD) Biomarker Analysis

PD studies measure the biological effect of the compound on its target in vivo, providing proof-of-concept that the drug is engaging its intended target.

  • Study Design: Tumor-bearing animals are treated with a single dose of the thiophene-carboxamide compound. Tumors are harvested at various time points after dosing (e.g., 2, 8, and 24 hours) to capture the time course of target modulation.

  • Biomarker Selection: The choice of PD biomarker depends on the compound's mechanism of action.

Target PathwayPrimary PD Biomarker
PI3K/Akt/mTOR Phospho-Akt (Ser473), Phospho-S6 (Ser235/236)[9]
PARP Poly(ADP-ribose) (PAR) levels[13]
Tubulin Mitotic index (e.g., Phospho-Histone H3), Apoptosis markers (e.g., Cleaved Caspase-3)
  • Analysis: Western blotting or ELISA are commonly used to measure the levels of these biomarkers in tumor lysates.

Detailed Protocols

Protocol for Preparation of 0.5% Methylcellulose with 0.2% Tween 80 Vehicle

This protocol is adapted from established methods for preparing a common vehicle for oral gavage.[8]

Materials:

  • Methylcellulose (400 cP viscosity, e.g., Sigma #M0262)

  • Tween 80 (Polysorbate 80)

  • Milli-Q or deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Heating plate

Procedure:

  • To prepare 100 mL of 0.5% methylcellulose, heat 30 mL of Milli-Q water to 70-80°C in a beaker with a magnetic stir bar.

  • While stirring, slowly add 0.5 g of methylcellulose powder to the hot water. It will form a milky, homogenous suspension.

  • In a separate beaker, cool 70 mL of Milli-Q water on ice.

  • Add the cold water to the methylcellulose suspension. The solution should become clear almost immediately.

  • Stop heating and continue to stir the solution while it cools.

  • Once at room temperature, add 0.2 mL of Tween 80 to the solution.

  • Continue stirring overnight in a cold room (4°C).

  • The final solution should be clear and can be stored at 4°C.

Protocol for Western Blotting of Tumor Tissue Lysates

This protocol provides a general guideline for analyzing protein expression in tumor samples.[14]

Materials:

  • Tumor tissue (snap-frozen in liquid nitrogen)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Dounce or electric homogenizer

  • Microcentrifuge

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • ECL detection reagents

Procedure:

  • Lysate Preparation:

    • Place a small piece (~10-20 mg) of frozen tumor tissue in a pre-chilled tube.

    • Add ice-cold RIPA buffer (e.g., 300 µL) and homogenize the tissue on ice until no visible chunks remain.

    • Agitate the lysate for 30 minutes at 4°C.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Dilute the lysates to a uniform concentration.

    • Add Laemmli buffer to the desired amount of protein (typically 20-40 µg per lane) and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

Data Visualization and Interpretation

Experimental Workflow Diagram

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Treatment & Efficacy cluster_2 Phase 3: PK/PD Satellite Studies Animal Model Selection Animal Model Selection Cell Line Expansion Cell Line Expansion Animal Model Selection->Cell Line Expansion Tumor Implantation Tumor Implantation Cell Line Expansion->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Dosing (Vehicle, Test Article, Positive Control) Dosing (Vehicle, Test Article, Positive Control) Randomization->Dosing (Vehicle, Test Article, Positive Control) Tumor & Body Weight Measurement Tumor & Body Weight Measurement Dosing (Vehicle, Test Article, Positive Control)->Tumor & Body Weight Measurement End of Study End of Study Tumor & Body Weight Measurement->End of Study Data Analysis (TGI) Data Analysis (TGI) End of Study->Data Analysis (TGI) Satellite Group Dosing Satellite Group Dosing Timed Blood/Tissue Collection Timed Blood/Tissue Collection Satellite Group Dosing->Timed Blood/Tissue Collection PK Analysis (LC-MS/MS) PK Analysis (LC-MS/MS) Timed Blood/Tissue Collection->PK Analysis (LC-MS/MS) PD Analysis (WB/ELISA) PD Analysis (WB/ELISA) Timed Blood/Tissue Collection->PD Analysis (WB/ELISA)

Caption: High-level workflow for a typical in vivo efficacy study.

Signaling Pathway Diagram: PI3K/Akt/mTOR

PI3K_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates S6 p-S6 (PD Marker) S6K->S6 Phosphorylates Proliferation Cell Proliferation & Survival S6->Proliferation Thiophene_Cpd Thiophene-Carboxamide PI3K Inhibitor Thiophene_Cpd->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibitor action.

Conclusion

The successful preclinical development of thiophene-carboxamide compounds hinges on a meticulously designed and executed in vivo experimental strategy. By carefully considering the choice of animal model, formulation, dosing regimen, and appropriate endpoints, researchers can generate robust and translatable data. The integration of pharmacokinetic and pharmacodynamic studies is essential to establish a clear link between drug exposure, target engagement, and anti-tumor efficacy. The protocols and frameworks provided in this guide are intended to serve as a valuable resource for scientists dedicated to advancing these promising compounds toward clinical application.

References

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  • ResearchGate. (2021, June 22). Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O? Retrieved from [Link]

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  • ResearchGate. (2019, August 25). Oral gavage with methylcellulose? Retrieved from [Link]

  • Matsumoto, S., et al. (2015). Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Spandidos Publications. Retrieved from [Link]

  • Manfredi, M. G., et al. (2007). Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. ASCO Publications. Retrieved from [Link]

  • Protocol Online. (2009, July 12). Preparing Methyl Cellulose. Retrieved from [Link]

  • American Laboratory. (2023, September 26). High-Throughput PARP in-vivo Pharmacodynamic Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

  • Liu, J., et al. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... Retrieved from [Link]

  • Wang, Y., et al. (2017). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC. Retrieved from [Link]

  • Floris, G., et al. (2014). Phosphoinositide 3-Kinase Inhibitors Combined with Imatinib in Patient-Derived Xenograft Models of Gastrointestinal Stromal Tumors: Rationale and Efficacy. AACR Journals. Retrieved from [Link]

  • BioSpace. (2010, February 1). Trevigen: HT PARP in vivo Pharmacodynamic Assay II. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Toxicokinetic and Pharmacokinetic Data from Animal Studies. Retrieved from [Link]

  • El-Botany, S., et al. (2021). Efficacy of PI3K inhibitors in advanced breast cancer. Semantic Scholar. Retrieved from [Link]

  • Mankoff, D. A., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. PMC. Retrieved from [Link]

  • Bio-Techne. (n.d.). HT PARP in vivo Pharmacodynamic ELISA Kit II. Retrieved from [Link]

  • Zhang, X., et al. (2011). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. PMC. Retrieved from [Link]

  • Liu, J., et al. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. PMC. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • PubMed. (n.d.). Testing PARP Inhibitors Using a Murine Xenograft Model. Retrieved from [Link]

  • ResearchGate. (2022, December 22). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics... Retrieved from [Link]

  • Cao, J., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. PMC. Retrieved from [Link]

  • MDPI. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics... Retrieved from [Link]

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  • Anxin Chemistry Co.,Ltd. (2024, May 4). how to prepare 0.5 methyl cellulose. Retrieved from [Link]

  • Odate, S., et al. (2014). Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. PMC. Retrieved from [Link]

  • Triscott, J., et al. (2013). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PMC. Retrieved from [Link]

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Application

Mechanism of action studies for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Application Notes & Protocols Topic: Elucidating the Mechanism of Action of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide: A Strategic Guide Audience: Researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Elucidating the Mechanism of Action of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide: A Strategic Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide scaffold represents a promising area for therapeutic innovation, drawing on the well-documented biological activities of its constituent thiazole and thiophene-carboxamide moieties.[1][2] These chemical families are known to interact with a wide range of biological targets, including critical enzymes and signaling proteins involved in oncogenesis.[3][4] This guide presents a systematic, multi-phased strategy for the comprehensive elucidation of the mechanism of action (MoA) for this novel compound. We provide a logical workflow, from initial broad-based phenotypic screening to precise target identification, validation, and downstream pathway analysis. This document serves as both a strategic framework and a practical manual, offering detailed, field-proven protocols for key assays such as cell viability screening, pan-kinase inhibition profiling, cellular thermal shift assays (CETSA), and western blot analysis. The overarching goal is to equip researchers with a robust, self-validating system to thoroughly investigate and understand the molecular basis of a compound's therapeutic potential.

Introduction: The Scientific Rationale

The discovery of novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic structures, particularly those containing thiazole and thiophene rings, are considered "privileged scaffolds" due to their prevalence in a multitude of clinically effective drugs.[1][3] The thiazole ring is a key component of anticancer drugs like the kinase inhibitor Dasatinib, highlighting its utility in targeting cellular signaling pathways.[2] Similarly, thiophene-carboxamide derivatives have been successfully developed as potent inhibitors of various enzymes, including kinases like VEGFR-2 and JNK, and have shown significant anti-proliferative effects in cancer models.[3][5]

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide integrates these two powerful pharmacophores. While its specific biological activity is uncharacterized, its structure strongly suggests potential as an enzyme inhibitor or a modulator of key cellular processes like apoptosis and cell cycle progression.[6] Determining the precise MoA is a critical step in the drug development pipeline, as it informs efficacy, predicts potential toxicities, and guides patient selection.

This guide outlines a logical, four-phase workflow designed to de-orphanize this compound. The strategy begins with broad, unbiased phenotypic assays to generate initial hypotheses, followed by progressively more focused experiments to identify the specific molecular target and validate its role in the compound's cellular effects.

Phase 1: Phenotypic Screening & Hypothesis Generation

Causality: The initial objective is to understand the compound's functional effect on cancer cells without preconceived bias towards a specific target. A broad screening against a diverse panel of cancer cell lines can reveal patterns of sensitivity, suggesting which cancer types or genetic backgrounds are most susceptible. This phenotypic data is the foundation upon which all subsequent mechanistic hypotheses are built.

Protocol 1: Broad-Spectrum Cancer Cell Line Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxicity or cytostatic effects.

Methodology:

  • Cell Plating: Seed cells from a diverse panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate]) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data Summary:

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast (ER+)8.5
A549Lung> 50
HCT116Colon2.1
PC3Prostate1.5
K562Leukemia (CML)0.09

Interpretation: The exceptionally low IC₅₀ value in the K562 cell line, a model for Chronic Myeloid Leukemia driven by the Bcr-Abl fusion kinase, strongly suggests that the compound may be acting as a kinase inhibitor, potentially targeting Abl or a related kinase.[7]

Workflow for Initial Investigation

G compound N-(4,5-dihydro-1,3-thiazol-2-yl) thiophene-2-carboxamide screening Protocol 1: Broad Cell Line Screen (e.g., MTT Assay) compound->screening data Generate IC50 Data Across Multiple Cancer Lines screening->data hypothesis Hypothesis Generation: Selective Potency Observed? (e.g., Potent in K562 cells) data->hypothesis kinase Hypothesis: Kinase Inhibition (e.g., Bcr-Abl pathway) hypothesis->kinase Yes apoptosis Hypothesis: General Cytotoxicity (e.g., Apoptosis) hypothesis->apoptosis No

Caption: Initial workflow for phenotypic screening and hypothesis generation.

Phase 2: Target Class Identification

Causality: Based on the hypothesis that the compound is a kinase inhibitor, the next logical step is to test this directly. A pan-kinase assay screens the compound against a wide array of kinases to see if it inhibits this enzyme class and, if so, which families are most sensitive. Concurrently, it is prudent to investigate other potential mechanisms, such as apoptosis induction, which is a common outcome of effective anticancer agents.[1]

Protocol 2: Pan-Kinase Inhibition Profiling

This protocol utilizes a luminescent ADP-detection assay (e.g., ADP-Glo™) to measure the activity of a large panel of kinases simultaneously. Inhibition of the kinase results in a lower ADP production and thus a reduced luminescent signal.

Methodology:

  • Assay Setup: Use a commercial kinase profiling service or set up multi-well plates with a panel of purified kinases (e.g., tyrosine kinases, serine/threonine kinases).

  • Kinase Reaction: In each well, combine the specific kinase, its substrate (e.g., a generic peptide), and ATP in a kinase buffer.

  • Compound Addition: Add the test compound at one or two fixed concentrations (e.g., 1 µM and 10 µM). Include a known inhibitor as a positive control and DMSO as a negative (vehicle) control.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP into ATP, which is then used to produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Hypothetical Data Summary:

Kinase TargetFamily% Inhibition at 1 µM
Abl1Tyrosine Kinase98%
SrcTyrosine Kinase92%
VEGFR-2Tyrosine Kinase45%
JNK1Ser/Thr Kinase15%
CDK2Ser/Thr Kinase8%

Interpretation: The data strongly supports the initial hypothesis, showing potent inhibition of Abl1 and Src kinases, both of which are key targets in certain cancers.[7] The moderate activity against VEGFR-2 is also noted, as thiophene-carboxamides have been reported as VEGFR-2 inhibitors.[5]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.

Methodology:

  • Cell Treatment: Seed HepG2 or another sensitive cell line in a 96-well white-walled plate and treat with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀) for 24-48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence with a plate reader.

  • Analysis: Normalize the signal to the vehicle control to determine the fold-increase in caspase activity.

Interpretation: A dose-dependent increase in luminescence would confirm that the compound induces apoptosis, a likely consequence of inhibiting a critical survival kinase like Abl.[6]

Generic Kinase Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Abl Abl / Src Receptor->Abl Compound Compound Compound->Abl Inhibits Pathway Downstream Signaling Cascade (e.g., Ras-MAPK) Abl->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation

Caption: Potential inhibition point in a generic kinase signaling pathway.

Phase 3: Direct Target Identification and Validation

Causality: While kinase profiling suggests which enzymes are inhibited, it does not prove direct binding within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[5] It operates on the principle that a drug binding to its target protein stabilizes it, increasing its melting temperature.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Methodology (Isothermal Dose-Response Format):

  • Cell Culture and Treatment: Culture K562 cells to a high density. Resuspend the cells in PBS and treat with a range of concentrations of the compound or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions at a single, optimized temperature (e.g., 52°C, a temperature that causes partial denaturation of the target) for 3 minutes, followed by immediate cooling on ice. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble Abl1 protein remaining using Western Blot or ELISA.

  • Analysis: Plot the amount of soluble Abl1 against the compound concentration. A dose-dependent increase in soluble Abl1 at the challenge temperature indicates thermal stabilization and thus direct binding.

Hypothetical Data Summary:

Compound Conc. (µM)Soluble Abl1 (Relative Units)
0 (Vehicle)1.0
0.011.8
0.14.2
1.05.8
10.06.0

Interpretation: The dose-dependent increase in soluble Abl1 protein after the heat challenge is strong evidence that N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide directly binds to and stabilizes Abl1 kinase in living cells.[5]

Target Identification and Validation Workflow

G start From Phase 2: Abl1 identified as potential target cetsa Protocol 4: CETSA in K562 cells start->cetsa cetsa_result Result: Compound stabilizes Abl1 protein? cetsa->cetsa_result validation Target Validated: Direct binding confirmed cetsa_result->validation Yes no_binding No direct binding; Re-evaluate hypothesis cetsa_result->no_binding No downstream Proceed to Phase 4: Downstream Pathway Analysis validation->downstream

Caption: Workflow for confirming direct target engagement using CETSA.

Phase 4: Downstream Cellular Mechanism

Causality: Confirming the direct target is not the end of the investigation. The final step is to connect target engagement with the observed cellular phenotype (e.g., apoptosis, reduced viability). This is achieved by examining the downstream signaling events that are controlled by the target. For a kinase like Abl, this involves measuring the phosphorylation status of its known substrates.

Protocol 5: Western Blot Analysis of Pathway Modulation

This protocol measures changes in the phosphorylation levels of downstream proteins following compound treatment. Inhibition of Abl kinase should lead to a decrease in the phosphorylation of its substrates, such as CrkL.

Methodology:

  • Cell Treatment: Seed K562 cells and treat with the compound at 1x and 5x its IC₅₀ for a short time course (e.g., 1, 4, and 8 hours).

  • Protein Extraction: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CrkL (p-CrkL).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total CrkL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Interpretation of Results: A dose- and time-dependent decrease in the levels of p-CrkL, with no change in total CrkL or the loading control, would provide the final piece of the puzzle. It demonstrates that the compound, by binding to and inhibiting Abl1 kinase, effectively shuts down its downstream signaling pathway, leading to the observed anti-proliferative and pro-apoptotic effects.

Conclusion

This application guide provides a comprehensive and logical framework for elucidating the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide. By progressing through a four-phase workflow—from broad phenotypic screening to specific target validation and downstream pathway analysis—researchers can systematically build a complete and validated model of the compound's biological activity. The protocols and strategies described herein are designed to be robust and adaptable, providing the necessary tools to confidently characterize novel therapeutic candidates and accelerate their journey in the drug discovery pipeline.

References

  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2025). Archiv der Pharmazie.
  • A Comparative Analysis of N-Substituted Thiophene-3-Carboxamide Derivatives: A Guide for Researchers. (2025). BenchChem.
  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024). Bioorganic Chemistry. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2023). ACS Omega. Available at: [Link]

  • Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. (2025). Inorganic Chemistry. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Assay, and Cell Cycle Analysis. (2022). An-Najah Staff. Available at: [Link]

  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (2025). ResearchGate. Available at: [Link]

  • N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Method

Application Notes and Protocols for High-Throughput Screening of Thiazole Derivatives

Introduction: The Significance of the Thiazole Scaffold and High-Throughput Screening in Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Thiazole Scaffold and High-Throughput Screening in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The versatility of the thiazole moiety allows for extensive chemical modification, making it a fertile ground for the discovery of novel therapeutics. High-throughput screening (HTS) is an indispensable tool in this discovery process, enabling the rapid evaluation of large and diverse libraries of thiazole derivatives to identify "hits"—compounds that modulate a specific biological target.[2][3] This automated, miniaturized approach accelerates the early stages of drug discovery, allowing researchers to efficiently sift through vast chemical space to find promising lead candidates.[4][5]

This comprehensive guide provides an in-depth overview of various HTS methodologies applicable to the screening of thiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and rationale behind experimental choices. We will explore a range of assay technologies, from traditional fluorescence and luminescence-based methods to advanced label-free detection systems, and delve into the critical subsequent steps of data analysis, hit validation, and lead optimization.

I. Foundational Principles of a High-Throughput Screening Campaign

A successful HTS campaign is a multi-step, integrated process that requires careful planning, execution, and analysis.[5] The overarching goal is to identify reproducible hits with the desired biological activity from a large compound library. The general workflow of an HTS campaign is depicted below.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Follow-up cluster_3 Phase 4: Lead Generation Assay_Dev Assay Development (Target Selection, Reagent Optimization) Assay_Val Assay Validation (Z'-factor, S/N ratio) Assay_Dev->Assay_Val Robustness Check Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Data Analysis Hit_Conf Hit Confirmation (Dose-Response) Hit_ID->Hit_Conf Orthogonal_Assays Orthogonal Assays (Secondary & Counter-screens) Hit_Conf->Orthogonal_Assays Validation SAR Structure-Activity Relationship (SAR) Orthogonal_Assays->SAR Hit_to_Lead Hit-to-Lead Optimization SAR->Hit_to_Lead Iterative Improvement

Caption: A generalized workflow for a high-throughput screening campaign.

A critical aspect of assay development is ensuring its suitability for HTS. This is often quantified by the Z'-factor, a statistical parameter that measures the quality and reliability of an assay.[6] A Z'-factor value between 0.5 and 1.0 indicates an excellent assay for HTS.[6]

II. Biochemical Assays for Thiazole Derivatives

Biochemical assays utilize purified components, such as enzymes or receptors, to assess the direct interaction of a compound with its molecular target. These assays are instrumental in early-stage drug discovery for their relative simplicity and direct measure of target engagement.

A. Fluorescence-Based Assays

Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and adaptability to miniaturized formats.

Principle: FP is a powerful technique for monitoring binding events in solution. It relies on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule, such as a protein kinase, its tumbling slows, leading to an increase in fluorescence polarization. Thiazole derivatives that inhibit the binding of the tracer to the kinase will cause a decrease in polarization, providing a direct measure of their inhibitory activity.[7][8]

Protocol: Fluorescence Polarization Assay for a Thiazole-based Kinase Inhibitor

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Dilute the purified kinase to the desired concentration in assay buffer.

    • Prepare the fluorescently labeled tracer (e.g., a fluorescein-labeled ATP competitive probe) at a concentration optimized for the assay (typically in the low nanomolar range).

    • Prepare a stock solution of the thiazole compound library in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of the thiazole compound solution to the assay plate wells.

    • Add 10 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescent tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units for each well.

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against compound concentration to determine the IC₅₀ value.

ParameterTypical Value
Final Assay Volume20 µL
Kinase Concentration5-20 nM
Tracer Concentration1-10 nM
Thiazole Compound Concentration10 µM (primary screen)
DMSO Tolerance< 1%
Z'-factor> 0.6

Principle: TR-FRET is a robust technology that combines time-resolved fluorescence with FRET, minimizing background fluorescence from scattered light and autofluorescent compounds. In a kinase assay, a lanthanide-labeled antibody (donor) recognizes a phosphorylated substrate, bringing it into proximity with an acceptor fluorophore on the substrate. Excitation of the donor leads to energy transfer and emission from the acceptor. Thiazole inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

B. Luminescence-Based Assays

Luminescence assays offer high sensitivity and a wide dynamic range, making them well-suited for HTS.

Principle: AlphaScreen is a bead-based technology that measures molecular interactions with high sensitivity.[2] Donor beads, upon excitation at 680 nm, generate singlet oxygen, which can travel up to 200 nm in solution. If an acceptor bead is in close proximity due to a binding event, the singlet oxygen triggers a chemiluminescent signal in the acceptor bead, which is emitted at 520-620 nm. This technology is highly versatile and can be adapted to screen for inhibitors of protein-protein interactions, enzyme activity, and post-translational modifications.[9]

Protocol: AlphaScreen Assay for Inhibitors of a Protein-Protein Interaction

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS with 0.1% BSA).

    • Prepare biotinylated protein A and GST-tagged protein B.

    • Prepare streptavidin-coated donor beads and anti-GST acceptor beads.

    • Prepare a stock solution of the thiazole compound library in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of the thiazole compound solution to the assay plate wells.

    • Add 5 µL of biotinylated protein A and 5 µL of GST-tagged protein B.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of a pre-mixed solution of donor and acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no protein B) controls.

    • Identify hits as compounds that significantly reduce the AlphaScreen signal.

ParameterTypical Value
Final Assay Volume20 µL
Protein Concentrations10-100 nM
Bead Concentration20 µg/mL
Thiazole Compound Concentration10 µM (primary screen)
Z'-factor> 0.7

III. Cell-Based Assays for Thiazole Derivatives

Cell-based assays provide a more physiologically relevant context for screening, as they assess the activity of compounds in a living system.[10][11][12] This can be particularly important for identifying compounds that require metabolic activation or that target complex cellular pathways.

A. Cell Viability and Cytotoxicity Assays

Principle: A common application for screening thiazole derivatives is to identify compounds with anticancer activity. Cell viability assays, such as the MTT or CellTiter-Glo® assays, are routinely used for this purpose. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[13][14][15] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[1]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating:

    • Seed cells in a 384-well white, clear-bottom plate at a density of 2,000-5,000 cells per well in 40 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition:

    • Add 100 nL of the thiazole compound solution to the cell plates using an acoustic dispenser or pin tool.

    • Include a positive control (e.g., a known cytotoxic agent) and a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 40 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

B. Reporter Gene Assays

Principle: Reporter gene assays are used to monitor the activation or inhibition of specific signaling pathways. These assays typically use a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the pathway of interest. Thiazole derivatives that modulate the pathway will cause a change in the expression of the reporter gene, which can be easily quantified.

IV. Label-Free High-Throughput Screening Technologies

Label-free technologies offer the significant advantage of detecting molecular interactions or cellular changes without the need for fluorescent or radioactive labels, which can sometimes interfere with the assay or alter the properties of the molecules being studied.

A. Surface Plasmon Resonance (SPR)

Principle: SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip.[16][17] In a typical HTS setup, a target protein is immobilized on the sensor surface. When a thiazole derivative from the library binds to the target, it causes a change in the refractive index, which is detected as a shift in the SPR angle. This allows for real-time monitoring of binding events and the determination of binding kinetics (kₐ and kₑ).[16]

B. Bio-Layer Interferometry (BLI)

Principle: BLI is another optical biosensing technique that measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer.[18][19][20][21] As thiazole compounds bind to the immobilized target, the thickness of the biological layer increases, leading to a wavelength shift in the interference pattern, which is proportional to the amount of bound mass.[18][20][21] BLI is well-suited for HTS due to its fluidics-free nature and compatibility with multi-well plates.[21]

C. Mass Spectrometry (MS)-Based HTS

Principle: Mass spectrometry offers a direct and highly sensitive method for detecting the products of enzymatic reactions or the binding of small molecules to proteins.[8][22][23] In an MS-based HTS assay, the reaction mixture is introduced into the mass spectrometer, and the masses of the substrate and product (or bound and unbound ligand) are measured. This allows for the direct quantification of the reaction progress or binding event without the need for any labels.[22]

V. Data Analysis, Hit Validation, and Lead Optimization

The data generated from a primary HTS campaign requires rigorous analysis to identify true "hits" and eliminate false positives. The subsequent stages of hit validation and lead optimization are crucial for advancing promising compounds toward clinical development.

A. Data Analysis and Hit Identification

The raw data from the HTS is first normalized to the positive and negative controls on each plate. A common metric for hit selection is the Z-score, which represents the number of standard deviations a compound's activity is from the mean of the negative controls. A Z-score of less than -3 or greater than +3 is often used as a cutoff for identifying primary hits.

B. Hit Confirmation and Validation

Primary hits are then subjected to a series of validation steps to confirm their activity and rule out artifacts. This typically involves:

  • Dose-Response Curves: Re-testing the hits at multiple concentrations to determine their potency (IC₅₀ or EC₅₀) and confirm a dose-dependent effect.

  • Orthogonal Assays: Using a different assay format to confirm the activity of the hits. This helps to eliminate technology-specific artifacts.

  • Counter-Screens: Testing the hits in assays that are designed to identify non-specific compounds, such as those that interfere with the detection method or act as promiscuous binders.

Hit_Validation Primary_Hits Primary Hits (from HTS) Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screening (for non-specific effects) Orthogonal_Assay->Counter_Screen Confirmed_Hits Confirmed Hits Counter_Screen->Confirmed_Hits

Caption: A typical workflow for hit validation following a primary HTS.

C. Hit-to-Lead and Lead Optimization

Confirmed hits with desirable properties then enter the hit-to-lead and lead optimization phases.[6][24][25][26] This involves a multidisciplinary effort, including medicinal chemistry, pharmacology, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, to improve the potency, selectivity, and drug-like properties of the initial hits.[26] Structure-activity relationship (SAR) studies are conducted to understand how chemical modifications to the thiazole scaffold affect its biological activity, guiding the design and synthesis of more potent and specific analogs.[27]

VI. Case Study: Screening for Thiazole-Based Inhibitors of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for anticancer drug discovery.[3][24][28][29] Thiazole derivatives have been identified as potent inhibitors of this pathway.[3][24][28]

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Thiazole_Inhibitor Thiazole Derivative Thiazole_Inhibitor->PI3K Thiazole_Inhibitor->mTORC1

Sources

Application

Use of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide as a chemical probe

An Application Note on the Use of Thiophene-Thiazole Carboxamide Scaffolds as Chemical Probes for Investigating Cellular Proliferation Abstract The thiophene-thiazole carboxamide core represents a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Use of Thiophene-Thiazole Carboxamide Scaffolds as Chemical Probes for Investigating Cellular Proliferation

Abstract

The thiophene-thiazole carboxamide core represents a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. While the specific compound N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is not extensively characterized in publicly available literature, structurally related analogs, particularly N-(thiazol-2-yl)thiophene-2-carboxamides, have emerged as potent modulators of critical cellular pathways. These compounds have been identified as inhibitors of protein kinases such as Abl and have shown significant antiproliferative effects against various cancer cell lines.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this class of compounds as chemical probes to investigate cancer cell biology. We will focus on the well-documented analog, 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide (referred to herein as MB-D1) , as a representative probe. This document outlines its mechanism of action, provides detailed protocols for its application in cell-based assays, and offers guidance on data interpretation, thereby enabling researchers to effectively explore its therapeutic potential.

Part 1: Scientific Background and Mechanism of Action

The efficacy of the thiophene-thiazole carboxamide scaffold stems from its structural resemblance to endogenous molecules, allowing it to interact with key enzymatic targets. The thiophene ring acts as a versatile pharmacophore, while the thiazole carboxamide moiety provides a rigid backbone for specific interactions within protein binding pockets.[1][3]

Derivatives of this scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[2] For instance, certain N-(thiazol-2-yl)-2-thiophene carboxamide derivatives have demonstrated low nanomolar affinity for the Abl kinase in cell-free assays.[2] The Abl kinase is a non-receptor tyrosine kinase that, in its constitutively active BCR-Abl fusion protein form, is a key driver of chronic myeloid leukemia (CML). Inhibition of this pathway is a clinically validated strategy for cancer therapy.

Furthermore, compounds like MB-D1 have demonstrated significant cytotoxic effects against human melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines.[1][3] While the exact mechanism for MB-D1 is still under investigation, related thiophene carboxamides have been shown to induce apoptosis and inhibit mitochondrial complex I.[3] This suggests that the antiproliferative effects observed are likely due to the modulation of multiple signaling pathways essential for cancer cell survival and proliferation.

G cluster_0 Cell Exterior cluster_1 Cellular Proliferation Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK Binds ABL Abl Kinase Domain RTK->ABL Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) ABL->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits Probe Thiophene-Thiazole Carboxamide Probe Probe->ABL Inhibits

Caption: A simplified diagram of a kinase-driven cell proliferation pathway.

Part 2: Probe Characteristics and In Vitro Activity

The selection of a chemical probe is dependent on its potency and selectivity. The following table summarizes the reported antiproliferative activity of representative thiophene carboxamide compounds against various cancer cell lines. This data provides a baseline for designing experiments and determining appropriate concentration ranges.

Compound IDStructureTarget Cell LineAssay Concentration (µM)Result (% Cell Viability ± SD)Reference
MB-D1 5-bromo-N-(thiazol-2-yl) thiophene-2-carboxamideA375 (Melanoma)10040.31 ± 7.9[1][3]
A375 (Melanoma)7546.40 ± 4.2[1][3]
MB-D2 5-bromo-N-(5-bromothiophene-2-carbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-carboxamideA375 (Melanoma)10011.74 ± 6.06[1][3]
HT-29 (Colorectal)10030.6 ± 18.4[1]
MCF-7 (Breast)10038.93 ± 8.19[1]
5-FU 5-Fluorouracil (Positive Control)A375 (Melanoma)10025.58 ± 11.9[1]

Note: The data highlights that these compounds exhibit significant cytotoxic effects, with MB-D2 showing higher potency than MB-D1 and comparable or greater activity than the standard chemotherapeutic agent 5-Fluorouracil at the tested concentrations.[1]

Part 3: Experimental Protocols

Protocol 3.1: Assessment of Antiproliferative Activity using an MTS Assay

This protocol details a colorimetric method to determine the viability of cancer cells after treatment with a thiophene-thiazole carboxamide probe. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Causality and Experimental Design:

  • Choice of Assay: The MTS assay is a robust, high-throughput method for assessing cell viability. It relies on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product.

  • Cell Lines: A375, HT-29, and MCF-7 are chosen as they represent different cancer types and have been previously shown to be sensitive to this class of compounds.[1] A non-cancerous cell line, such as HaCaT keratinocytes, should be run in parallel to assess for general cytotoxicity versus cancer-selective effects.[1]

  • Controls: A vehicle control (e.g., 0.1% DMSO) is essential to account for any solvent effects. A positive control (e.g., 5-Fluorouracil or Staurosporine) validates the assay's ability to detect cytotoxicity.

Materials:

  • Thiophene-thiazole carboxamide probe (e.g., MB-D1)

  • Cancer cell lines (e.g., A375, HT-29, MCF-7) and a normal cell line (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Multichannel pipette and sterile tips

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of the probe in DMSO. b. Perform serial dilutions in complete medium to create 2X working solutions. (e.g., for a final concentration of 100 µM, prepare a 200 µM working solution). c. Remove the old medium from the cells and add 100 µL of the appropriate working solution (or control medium) to each well. Ensure vehicle (DMSO) concentration is consistent across all wells (≤ 0.1%).

  • Incubation: a. Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTS Assay: a. Add 20 µL of MTS reagent directly to each well. b. Incubate for 1-4 hours at 37°C, 5% CO₂. Monitor the color change. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (medium only wells). b. Normalize the data to the vehicle control wells (set to 100% viability). c. Plot the percent viability versus the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

G cluster_workflow Workflow: Cell Viability Assay start 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Cell Attachment) start->incubate1 treat 3. Treat with Probe (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Drug Exposure) treat->incubate2 add_mts 5. Add MTS Reagent incubate2->add_mts incubate3 6. Incubate 1-4h (Color Development) add_mts->incubate3 read 7. Read Absorbance (490 nm) incubate3->read analyze 8. Calculate % Viability and IC50 Value read->analyze

Caption: Experimental workflow for the cell viability (MTS) assay.

Part 4: Troubleshooting and Best Practices

  • Compound Solubility: Thiophene-thiazole carboxamides can be hydrophobic. Ensure the stock solution in DMSO is fully dissolved before preparing dilutions in aqueous media. If precipitation occurs in the media, consider using a lower concentration or formulating with a solubilizing agent like Pluronic F-68.

  • Assay Interference: Some compounds can interfere with colorimetric or fluorescent readouts. Always run a control with the highest concentration of the compound in cell-free medium to check for direct reduction of the MTS reagent or auto-fluorescence.

  • Off-Target Effects: While these compounds show promise as kinase inhibitors, they may have other targets. It is crucial to validate findings using secondary assays. For example, if apoptosis is suspected, perform an Annexin V/PI staining assay or a Caspase-3/7 activity assay to confirm the mechanism of cell death.

  • Selectivity: The ideal chemical probe has a significant therapeutic window. Comparing the IC₅₀ value in cancer cells to that in a non-cancerous cell line (e.g., HaCaT) is a critical first step in assessing selectivity. A probe should be significantly more potent in the target cancer cells.

Part 5: References

  • Bîrceanu, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]

  • Manetti, F., et al. (2008). N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorganic & Medicinal Chemistry Letters, 18(15), 4328-31. [Link]

  • Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 25(14), 7481. [Link]

  • PubChem. N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. PubChem Compound Summary for CID 2168035. [Link]

  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. [Link]

  • Bîrceanu, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(1), 117-132. [Link]

  • Khan, I., et al. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Journal of Applicable Chemistry. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8740. [Link]

  • Hawash, M. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D-QSAR, and Molecular Modeling Studies. Biomimetics, 7(4), 247. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 209-220. [Link]

  • El-Sayed, N. N. E., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511-1523. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3939. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide. This docume...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of a highly pure product.

Introduction

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide moiety linked to a 4,5-dihydro-1,3-thiazole ring. The purification of this molecule can be challenging due to the presence of polar functional groups, potential for side-products during synthesis, and the inherent reactivity of the dihydrothiazole ring under certain conditions. This guide will address these challenges systematically.

A likely synthetic route to this compound is the amide coupling of thiophene-2-carboxylic acid and 2-amino-4,5-dihydrothiazole using a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt). This context informs the potential impurities and purification strategies discussed herein.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide.

Issue 1: Low Yield of Isolated Product After Aqueous Work-up

Question: I'm losing a significant amount of my product during the aqueous extraction phase. What could be the cause and how can I mitigate this?

Answer:

Low yields after aqueous work-up can stem from the partial water solubility of the target compound, especially if the reaction solvent is miscible with water (e.g., DMF, THF). The amide and thiazoline moieties impart some polarity to the molecule.

Troubleshooting Steps:

  • Solvent Selection: If your reaction is in a water-miscible solvent like DMF, it is crucial to first remove the bulk of the solvent under reduced pressure. Then, dissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) before proceeding with the aqueous washes.[1]

  • Brine Washes: After acidic and basic washes, perform one or two washes with a saturated sodium chloride solution (brine). This will help to "salt out" the organic product from the aqueous phase, reducing its solubility in water and improving recovery in the organic layer.

  • Back-Extraction: After separating the initial aqueous layer, you can perform a "back-extraction" by washing the aqueous layer with a fresh portion of the organic solvent (e.g., EtOAc or DCM) to recover any dissolved product. Combine this with your main organic phase.

  • pH Adjustment: Ensure the pH of the aqueous phase during extraction is not excessively high or low, as this can promote hydrolysis of the amide or the dihydrothiazole ring.

Issue 2: Persistent Impurities from the Amide Coupling Reaction

Question: My purified product is contaminated with unreacted thiophene-2-carboxylic acid and byproducts from the EDC/HOBt coupling reagents. How can I effectively remove these?

Answer:

Residual starting materials and coupling agent byproducts are common impurities. EDC forms a water-soluble urea byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), while HOBt is also water-soluble.[2][3] A thorough aqueous work-up is the first line of defense.

Troubleshooting Protocol: Aqueous Work-up for Removal of Coupling Reagents

  • Acid Wash: After dissolving the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate), wash the solution with a dilute acid such as 1 M HCl. This will protonate and extract any unreacted 2-amino-4,5-dihydrothiazole and the basic EDU byproduct into the aqueous layer.[2]

  • Base Wash: Subsequently, wash the organic layer with a dilute base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and remove any unreacted thiophene-2-carboxylic acid and HOBt.[1][2]

  • Brine Wash: Finally, wash with brine to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

If these impurities persist, column chromatography is necessary.

Issue 3: Product Degradation During Silica Gel Column Chromatography

Question: My compound appears to be degrading on the silica gel column, leading to streaking on TLC and a lower than expected yield of pure product. What is happening and how can I prevent it?

Answer:

Thiophene carboxamide derivatives can be sensitive to the acidic nature of standard silica gel.[4] The dihydrothiazole ring may also be susceptible to acid-catalyzed hydrolysis or ring-opening.

Troubleshooting Steps:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by preparing the slurry in the column with a mobile phase containing a small amount of a non-nucleophilic base, typically 1-2% triethylamine (Et₃N) in the eluent.[4] This will create a less acidic environment for your compound.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase such as neutral alumina.

  • Rapid Chromatography: Minimize the contact time of your compound with the stationary phase by running the column as quickly as possible without compromising separation. This is often referred to as "flash chromatography."

Issue 4: Difficulty in Achieving High Purity by Recrystallization

Question: I'm struggling to find a suitable solvent system for recrystallizing my product. It either doesn't dissolve or crashes out too quickly as an oil or fine powder.

Answer:

Finding the right recrystallization solvent is often a matter of trial and error. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities will remain soluble at all temperatures.

Solvent Screening Strategy:

  • Single Solvent Systems: Test a range of solvents with varying polarities. Based on the structure, good starting points would be polar aprotic solvents like acetone, acetonitrile, or ethyl acetate, and polar protic solvents like ethanol or isopropanol.[5]

  • Two-Solvent Systems: If a single solvent is not effective, a two-solvent system is often successful. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A common combination for moderately polar compounds is ethyl acetate/hexane or dichloromethane/hexane.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesPolarity
AlcoholsEthanol, IsopropanolPolar Protic
KetonesAcetonePolar Aprotic
EstersEthyl AcetateModerately Polar
NitrilesAcetonitrilePolar Aprotic
HalogenatedDichloromethaneModerately Polar
EthersDiethyl Ether, THFLow to Moderate Polarity
HydrocarbonsHexane, HeptaneNon-polar

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide?

A1: Typically, compounds of this class are off-white to pale yellow solids. The 4,5-dihydro-1,3-thiazole ring can be sensitive to strong oxidizing agents and prolonged exposure to strong acids or bases, which may lead to ring-opening or hydrolysis.[4] It is advisable to store the purified compound in a cool, dry, and dark place under an inert atmosphere if possible.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for determining purity. A C18 or C8 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvent or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q3: My NMR spectrum shows broad peaks for the dihydrothiazole protons. Is this normal?

A3: Broadening of the signals for the CH₂-CH₂ protons in the 4,5-dihydrothiazole ring can sometimes be observed due to conformational exchange on the NMR timescale. Running the NMR at a higher temperature may sharpen these signals. However, significant broadening could also indicate the presence of paramagnetic impurities or degradation.

Q4: Can I use normal-phase chromatography for purification?

A4: Yes, normal-phase chromatography on silica gel or alumina is a viable option.[6] A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane.[6] As mentioned in the troubleshooting section, be mindful of potential degradation on acidic silica gel.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that provides good separation of the desired product from impurities (aim for an Rf value of 0.2-0.4 for the product).[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, maintaining a constant flow rate.

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze each by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[4]

Protocol 2: Purity Assessment by Reversed-Phase HPLC
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a suitable ratio (e.g., 95:5 A:B), and run a linear gradient to increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan with a diode array detector to find the optimal wavelength, likely in the range of 254-320 nm based on the aromatic thiophene and thiazole systems.[7]

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter before injection.[2]

Visualizations

Diagram 1: General Purification Workflow

G crude Crude Product (from reaction work-up) aqueous_wash Aqueous Washes (1M HCl, sat. NaHCO3, Brine) crude->aqueous_wash Remove water-soluble byproducts (EDU, HOBt) and starting materials dried_crude Dried Crude Product aqueous_wash->dried_crude chromatography Column Chromatography (Silica Gel or Alumina) dried_crude->chromatography Separate non-polar and closely related impurities pure_fractions Combine Pure Fractions chromatography->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation pure_solid Pure Solid Product evaporation->pure_solid recrystallization Recrystallization (Optional final polishing) pure_solid->recrystallization High-purity solids final_product Final Pure Product pure_solid->final_product If sufficiently pure recrystallization->final_product

Caption: A typical workflow for the purification of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide.

Diagram 2: Troubleshooting Logic for Product Degradation

G start Product degradation observed during silica gel chromatography q1 Is the compound acid-sensitive? start->q1 a1_yes Deactivate silica gel with 1-2% Et3N in eluent q1->a1_yes Yes a1_no Consider other degradation pathways (e.g., oxidation) q1->a1_no No q2 Degradation persists? a1_yes->q2 a2_yes Switch to a neutral stationary phase (e.g., Alumina) q2->a2_yes Yes a2_no Proceed with purification q2->a2_no No a3_alt Use a less harsh purification method (e.g., Recrystallization) a2_yes->a3_alt

Caption: Decision-making process for addressing product degradation during purification.

References

  • Aitken, R. A., Armstrong, D. P., Galt, R. H. B., & Mesher, S. T. E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (6), 837-844.
  • American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). Available from: [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. (2024). Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Polypeptide. Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. (2023). Available from: [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025). Available from: [Link]

  • Dr. Maisch. Normal Phase. Available from: [Link]

  • ResearchGate. What is the best technique for amide purification?. (2020). Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions of Thiophene-2-Carboxylic Acid

Welcome to the technical support center dedicated to optimizing the coupling reactions of thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to optimizing the coupling reactions of thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format to directly address the challenges you may encounter in your experiments.

The electron-withdrawing nature of the carboxylic acid group on the thiophene ring can present unique challenges in various palladium-catalyzed cross-coupling reactions. This guide will provide insights into the causality behind experimental choices to enhance your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the coupling of thiophene-2-carboxylic acid and its derivatives.

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with a halothiophene-2-carboxylic acid is failing or giving very low yields. What are the likely causes?

A1: The primary culprit is often the electron-deficient nature of the thiophene ring, which hinders the oxidative addition step of the catalytic cycle.[1] Standard palladium catalysts like Pd(PPh₃)₄ may not be effective enough.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Employ more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), to facilitate the oxidative addition.[1][2] These ligands enhance the electron density on the palladium center, promoting its insertion into the carbon-halogen bond.

  • Base Selection: The choice of base is critical. While strong aqueous bases like NaOH or KOH can be used, they may also promote ester hydrolysis if you are working with an ester derivative.[1] Consider milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF), which are less likely to cause this side reaction.[1] For the carboxylic acid itself, a sufficient excess of a moderately strong base like K₂CO₃ or Cs₂CO₃ is often required to both deprotonate the carboxylic acid and facilitate the catalytic cycle.

  • Solvent System: A biphasic solvent system, such as toluene/ethanol/water or dioxane/water, is often necessary for Suzuki couplings to dissolve both the organic-soluble and water-soluble components.[3] However, an excess of water can lead to dehalogenation of the starting material.[1] A ratio of 8:1 dioxane:water is a good starting point.[1]

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[4] If using a highly active precatalyst, it's often possible to run the reaction at a more moderate temperature (e.g., 40-80 °C).[4]

Q2: I am attempting a Sonogashira coupling with a halothiophene-2-carboxylic acid and observe significant starting material recovery. What should I investigate?

A2: In addition to catalyst deactivation, several factors can lead to a stalled Sonogashira reaction.

Troubleshooting Steps:

  • Inert Atmosphere: The Sonogashira coupling is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[5] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Catalyst Integrity: Verify the quality of your palladium catalyst and copper(I) co-catalyst.[5] Palladium(0) complexes can be air-sensitive, and Cu(I) salts can oxidize over time.[5]

  • Base Choice: Amine bases like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) are commonly used and can also serve as the solvent.[6] However, if your substrate is sensitive to amines, inorganic bases like Cs₂CO₃ or K₂CO₃ can be effective alternatives, particularly in copper-free protocols.[6][7]

  • Copper Co-catalyst: While essential in the classical Sonogashira, the copper co-catalyst can also promote Glaser coupling.[5] If homocoupling is a major issue, consider reducing the amount of the copper source or switching to a copper-free protocol.[5][8]

Q3: My Buchwald-Hartwig amination of a halothiophene-2-carboxylic acid is not proceeding. What are the key parameters to optimize?

A3: Similar to other cross-coupling reactions, the low reactivity of the electron-deficient thiophene substrate is a major hurdle.[1]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is paramount. For heteroaromatic amines, ligands like Xantphos have proven effective.[1] For more challenging couplings, advanced ligands such as BrettPhos or tBuXPhos may be necessary.[1]

  • Base Selection: A strong, non-nucleophilic base is typically required. Cesium carbonate (Cs₂CO₃) is often the base of choice for these reactions.[1]

  • Reaction Temperature: These reactions often require elevated temperatures (e.g., 120 °C in dioxane) to proceed at a reasonable rate.[1]

Side Reactions and Impurity Formation

Q4: I am observing significant decarboxylation of my thiophene-2-carboxylic acid starting material. How can I prevent this?

A4: Decarboxylation can be a significant side reaction, particularly at elevated temperatures.[9][10]

Mitigation Strategies:

  • Lower Reaction Temperature: If the coupling reaction allows, use a more active catalyst system that enables the reaction to proceed at a lower temperature.

  • Protecting Group Strategy: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester group is generally more stable under typical coupling conditions and can be hydrolyzed back to the carboxylic acid after the coupling is complete.[1]

  • Reaction Time: Minimize the reaction time by closely monitoring the reaction progress and stopping it as soon as the starting material is consumed.

Q5: My purified product is contaminated with a byproduct that appears to be from protodeboronation of my thiophene boronic acid in a Suzuki coupling. How can I minimize this?

A5: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a proton from the reaction medium.[4]

Mitigation Strategies:

  • Base Selection: Strong bases like NaOH or KOH can promote protodeboronation.[4] Consider using a milder base such as K₃PO₄ or CsF.[4]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, an excess can facilitate protodeboronation.[1] Use carefully dried solvents and reagents.

  • Boronic Esters: Boronic acids, especially 2-thiopheneboronic acid, can be unstable.[4] Using a more stable boronic ester derivative, such as a pinacol ester, can significantly reduce decomposition.[4]

  • Reaction Temperature: Higher temperatures accelerate protodeboronation.[4] The use of a highly active precatalyst can allow for lower reaction temperatures.[4]

Q6: How can I effectively purify my final coupled product, which contains unreacted starting materials and catalyst residues?

A6: A systematic work-up and purification strategy is crucial.

Purification Steps:

  • Aqueous Work-up: After the reaction, a thorough aqueous work-up can remove many impurities. Washing the crude product with a dilute acid (e.g., 1M HCl) will remove basic compounds like unreacted amines, while a dilute base wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acids.[11]

  • Column Chromatography: This is a versatile method for separating complex mixtures.[11] If your compound is sensitive to silica gel, you can deactivate the silica by adding 1-2% triethylamine to the eluent or use an alternative stationary phase like neutral alumina.[11]

  • Recrystallization: For solid compounds, recrystallization is an excellent technique for achieving high purity.[11] For oils, a two-solvent recrystallization system can be employed.[11]

Frequently Asked Questions (FAQs)

Q: Can I perform the coupling reaction directly on thiophene-2-carboxylic acid, or should I protect the carboxylic acid group?

A: While direct coupling is possible, the carboxylate formed under basic conditions can coordinate to the palladium catalyst and potentially deactivate it.[12] Protecting the carboxylic acid as an ester is a common and often successful strategy to avoid this issue and other side reactions like decarboxylation.[1][12] The ester can then be hydrolyzed post-coupling.

Q: What is the general order of reactivity for different halogens on the thiophene ring in palladium-catalyzed cross-coupling?

A: The reactivity generally follows the order: I > Br > Cl.[8] Aryl iodides are the most reactive, followed by bromides, while chlorides are the least reactive and often require more specialized and active catalyst systems.[8][13]

Q: How do I choose the optimal palladium catalyst and ligand for my specific reaction?

A: The optimal catalyst-ligand system is highly substrate-dependent. For electron-deficient substrates like functionalized thiophenes, bulky and electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) are often necessary to promote the rate-limiting oxidative addition step.[1][14] It is often beneficial to screen a small number of different ligands to identify the most effective one for your specific transformation.[15][16]

Q: What are the best practices for setting up an inert atmosphere for these sensitive reactions?

A: To ensure a truly inert atmosphere, it is recommended to assemble your reaction glassware and then flame-dry it under vacuum to remove adsorbed water. After cooling, backfill the apparatus with an inert gas like argon or nitrogen. Solvents and liquid reagents should be thoroughly degassed by bubbling the inert gas through them for an extended period or by using the freeze-pump-thaw method.[5]

Experimental Protocols

Typical Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromothiophene-2-carboxylic acid derivative.

  • To a flame-dried Schlenk flask, add the bromothiophene-2-carboxylic acid derivative (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 8:1).

  • In a separate vial, under an inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

Typical Sonogashira Coupling Protocol

This protocol provides a general starting point for the Sonogashira coupling of a bromothiophene-2-carboxylic acid derivative.

  • To a flame-dried Schlenk flask, add the bromothiophene-2-carboxylic acid derivative (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF) and the degassed amine base (e.g., triethylamine, 2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress.

  • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the crude product using appropriate methods.

Data Summary Tables

Table 1: Recommended Bases for Different Coupling Reactions

Coupling ReactionRecommended BasesConsiderations
Suzuki-Miyaura K₂CO₃, Cs₂CO₃, K₃PO₄, KFAqueous bases are common, but KF can be used under nearly anhydrous conditions.[1][4]
Sonogashira NEt₃, i-Pr₂NH, Piperidine, Cs₂CO₃, K₂CO₃Amine bases often serve as both base and solvent.[6] Inorganic bases are suitable for copper-free systems.[6]
Buchwald-Hartwig Cs₂CO₃, K₃PO₄, NaOtBuStrong, non-nucleophilic bases are generally required.[1]

Table 2: Common Ligands for Coupling with Thiophene Derivatives

Ligand TypeExamplesApplication Notes
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich ligands that are highly effective for coupling with electron-deficient heteroaryl halides.[1]
Josiphos Ligands Various ferrocene-based ligandsCan be effective in a range of cross-coupling reactions.
Triphenylphosphine PPh₃A standard, versatile ligand, but may not be active enough for challenging substrates.[1]
Xantphos Particularly effective for Buchwald-Hartwig amination of heteroaromatic amines.[1]

Visualizations

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-M R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Product\n(R-R') Product (R-R') Reductive\nElimination->Product\n(R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst/ligand system active enough for an electron-deficient substrate? Start->Check_Catalyst Check_Base Is the base appropriate and in sufficient quantity? Check_Catalyst->Check_Base Yes Optimize_Catalyst Screen more active ligands (e.g., Buchwald ligands) Check_Catalyst->Optimize_Catalyst No Check_Conditions Are the reaction conditions (temperature, solvent, inertness) optimal? Check_Base->Check_Conditions Yes Optimize_Base Adjust base type and stoichiometry Check_Base->Optimize_Base No Check_Side_Reactions Are side reactions like decarboxylation or protodeboronation occurring? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Modify temperature, solvent, and ensure strict inertness Check_Conditions->Optimize_Conditions No Mitigate_Side_Reactions Lower temperature, use protecting groups, or use boronic esters Check_Side_Reactions->Mitigate_Side_Reactions

Caption: Decision-making workflow for troubleshooting low yields.

References

  • The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem.
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem.
  • Technical Support Center: Overcoming the Low Reactivity of Methyl Thiophene-2-carboxylate - Benchchem.
  • Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem.
  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions | Organic Letters - ACS Publications. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation - RSC Publishing. Available at: [Link]

  • Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes.
  • Troubleshooting guide for Sonogashira coupling failures - Benchchem.
  • Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC. Available at: [Link]

  • US20090318710A1 - Process for the purification of thiophenes - Google Patents.
  • Safe and Efficient Decarboxylation Process: A Practical Synthetic Route to 4-Chlorobenzo[b]thiophene - ACS Publications. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - PMC. Available at: [Link]

  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis | Journal of the American Chemical Society. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy. Available at: [Link]

  • A Comparative Guide to the Synthesis of Functionalized Thiophenes - Benchchem.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • Optimization of reaction conditions for Pd-catalyzed carbonylation of 2 - ResearchGate. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. Available at: [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes | ACS Omega - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • Thiophene synthesis - Organic Chemistry Portal. Available at: [Link]

  • The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption - ACS Publications. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation - ACS Publications. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

  • Can i get some help with a particular Suzuki coupling reaction please? - ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]

  • Challenges in the scale-up synthesis of "5-(Thien-2-yl)thiophene-2-carbonitrile" - Benchchem.
  • Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Extension of the Heck Reaction to the Arylation of Activated Thiophenes - ResearchGate. Available at: [Link]

  • Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed. Available at: [Link]

  • Palladium-catalyzed Decarboxylative and Desulfinative Cross-Coupling of Diaryliodonium Triflates FADIL - Spectrum: Concordia University Research Repository. Available at: [Link]

  • Ligand-Controlled Palladium-Catalyzed Decarboxylative Heck Coupling for Regioselective Access to Branched Olefins - ACS Publications. Available at: [Link]

  • Thio-mediated two-component coupling reaction of carboxylic acids and isonitriles under mild conditions - PMC. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. Available at: [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI. Available at: [Link]

  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide Synthesis

Welcome to the Technical Support Center. This guide addresses the mechanistic and practical challenges encountered during the synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the mechanistic and practical challenges encountered during the synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide.

The acylation of 2-amino-2-thiazoline presents a classic regioselectivity challenge. Because the molecule possesses two nucleophilic nitrogen atoms (the endocyclic ring nitrogen and the exocyclic amine), researchers frequently encounter unexpected regioisomers, over-acylation, and degradation products. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to ensure high yields of the desired exo-acylated target.

Mechanistic Pathway & Workflow Diagram

The acylation of 2-amino-2-thiazoline is governed by a delicate balance of kinetic and thermodynamic control. The endocyclic nitrogen is more nucleophilic, leading to the rapid formation of an endo-adduct. Because the exocyclic nitrogen is unsubstituted, this intermediate can undergo a thermally driven intramolecular acyl migration to form the thermodynamically stable exo-adduct . Understanding this pathway is critical for troubleshooting side product formation.

G Start 2-Amino-2-thiazoline + Thiophene-2-carbonyl chloride Endo Endo-Adduct (Kinetic) 3-(Thiophene-2-carbonyl)thiazolidin-2-imine Start->Endo Base, 0 °C to RT (Fast, Endocyclic N attack) Hydrolysis Hydrolysis Product Thiophene-2-carboxylic acid Start->Hydrolysis H2O / Moisture Exo Exo-Adduct (Thermodynamic) N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide [DESIRED TARGET] Endo->Exo Heat (e.g., 65 °C) (Acyl Migration to Exocyclic N) Bis Bis-acylated Side Product N,N-Diacyl derivative Endo->Bis Excess Acid Chloride Degradation Ring-Opened Degradation (Thiourea derivatives) Endo->Degradation Harsh Base / Prolonged Heat Exo->Bis Excess Acid Chloride Exo->Degradation Harsh Base / Prolonged Heat

Mechanistic pathways and side product formation in 2-amino-2-thiazoline acylation.

Frequently Asked Questions & Troubleshooting

Q1: My NMR shows the acyl group is on the ring nitrogen (endo-adduct) rather than the exocyclic amine. Why did this happen? A1: This is a classic case of arrested kinetics. The initial acylation occurs regiospecifically at the endocyclic nitrogen, forming 3-(thiophene-2-carbonyl)thiazolidin-2-imine (the kinetic product). If the reaction is quenched too early or kept strictly at room temperature, the activation barrier for the rearrangement to the exocyclic nitrogen is not overcome.

  • Causality & Solution: You must provide thermal energy to drive the thermodynamic rearrangement . Heating the reaction mixture (e.g., reflux in THF at 65 °C for 2–4 hours) will force the acyl group to migrate to the desired exocyclic position.

Q2: I am observing a side product with a mass corresponding to M+110 (addition of a second thiophene carbonyl group). How do I prevent this? A2: This indicates bis-acylation. Once the exo-adduct forms, the endocyclic nitrogen becomes available again. Although it is less nucleophilic due to the electron-withdrawing nature of the adjacent amide, it will react if excess thiophene-2-carbonyl chloride is present, forming N-(3-(thiophene-2-carbonyl)thiazolidin-2-ylidene)thiophene-2-carboxamide.

  • Causality & Solution: Bis-acylation is caused by poor stoichiometric control or localized concentration spikes. Strictly limit the acid chloride to 1.00 – 1.05 equivalents and ensure dropwise addition under vigorous stirring.

Q3: My yield is low, and I detect thiourea derivatives and thiophene-2-carboxylic acid in the crude mixture. What went wrong? A3: You are observing two distinct degradation pathways caused by suboptimal reaction conditions:

  • Thiazoline Ring Opening: The 4,5-dihydrothiazole ring is sensitive to strong nucleophiles and harsh bases. Using NaOH or prolonged heating (>90 °C) causes the ring to open, yielding thiourea derivatives.

  • Hydrolysis: The presence of thiophene-2-carboxylic acid indicates the hydrolysis of your acid chloride.

  • Causality & Solution: Use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl without attacking the ring. Ensure all solvents and the highly hygroscopic 2-amino-2-thiazoline reagent are rigorously dried prior to use.

Quantitative Data & Analytical Signatures

Use the following analytical markers to identify which side products are forming in your reaction mixture. This allows for rapid diagnosis before proceeding to purification.

CompoundFormation PathwayKey Analytical SignaturePrevention / Resolution
Exo-Adduct (Desired) Thermodynamic rearrangementLC-MS: [M+H]+ = 213.013C NMR: Exocyclic C=O ~160 ppmN/A (Target Molecule)
Endo-Adduct Kinetic acylationLC-MS:[M+H]+ = 213.013C NMR: Endocyclic C=O ~168 ppmHeat to 65 °C to drive acyl migration
Bis-acylated Product Over-acylationLC-MS: [M+H]+ = 323.0Limit acid chloride to 1.05 eq
Thiourea Derivatives Base-mediated ring openingLC-MS: Variable; loss of cyclic structureAvoid strong bases/excessive heat
Thiophene-2-carboxylic acid Acid chloride hydrolysisLC-MS: [M-H]- = 127.0Use anhydrous solvents and N2 atmosphere
Self-Validating Experimental Protocol

To prevent side product formation, follow this optimized, two-stage protocol. It is designed as a self-validating system, requiring analytical confirmation at the critical kinetic-to-thermodynamic transition point.

Step 1: Preparation & Kinetic Acylation

  • Charge a flame-dried, round-bottom flask with 2-amino-2-thiazoline (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool the mixture to 0 °C under a nitrogen atmosphere.

  • Dissolve thiophene-2-carbonyl chloride (1.05 eq) in a small volume of anhydrous THF and add it dropwise over 15 minutes.

  • Validation Check 1 (Kinetic Arrest): Stir for 30 minutes at room temperature. Perform a TLC (EtOAc/Hexane 1:1) or rapid LC-MS. You must confirm the complete consumption of the starting material and the formation of the Endo-adduct intermediate. Do not proceed to workup at this stage.

Step 2: Thermodynamic Rearrangement

  • Attach a reflux condenser to the flask and heat the mixture to 65 °C (THF reflux).

  • Validation Check 2 (Rearrangement Completion): Monitor the reaction by LC-MS every hour. You will observe the Endo-adduct peak transitioning to the Exo-adduct peak (identical mass, different retention time). Maintain heating until the Endo-adduct is >95% consumed (typically 2–4 hours).

Step 3: Quench & Workup

  • Cool the reaction to room temperature.

  • Quench with saturated aqueous NaHCO3 (equal volume to THF) to neutralize the DIPEA hydrochloride salts and hydrolyze any trace unreacted acid chloride.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product can be purified via flash column chromatography (Gradient: 10% to 50% EtOAc in Hexanes) or recrystallized from hot ethanol to yield pure N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, free of bis-acylated and hydrolyzed side products.

References
  • Avalos, M.; Babiano, R.; Cintas, P.; Jiménez, J. L.; Palacios, J. C. Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. The Journal of Organic Chemistry2000 , 65 (26), 8882–8892. URL:[Link]

Optimization

Technical Support Center: Stability Testing of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide. This resource provides in-depth troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity and success of your stability testing programs.

Introduction to the Molecule and its Stability Profile

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring three key structural motifs: a thiophene ring, an amide linkage, and a 4,5-dihydro-1,3-thiazole (thiazoline) ring. Each of these components presents unique stability challenges that must be rigorously assessed.

  • Thiazoline Ring: The dihydrothiazole ring, particularly the imine-like C=N bond within the ring system, is a primary site of potential hydrolytic instability, especially under acidic conditions. Ring-opening is a common degradation pathway for this moiety.

  • Amide Linkage: Like all amide bonds, this linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into thiophene-2-carboxylic acid and a 2-aminothiazoline derivative.

  • Thiophene Ring: The sulfur-containing thiophene ring can be prone to oxidation. Furthermore, thiophene derivatives can exhibit sensitivity to light, leading to photodegradation.[1][2][3]

Understanding these potential liabilities is crucial for designing a robust stability testing program and developing a stable formulation. This guide is structured to address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability testing on this compound? A1: The primary goals are to identify how the quality of the drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4] This data is used to:

  • Determine the intrinsic stability of the molecule.

  • Identify potential degradation products and establish degradation pathways.[5][6][7]

  • Develop and validate a stability-indicating analytical method (SIAM).[8]

  • Define appropriate storage conditions, retest periods, and shelf-life for the drug substance and subsequent drug product.[6]

Q2: Which regulatory guidelines should I follow for stability testing? A2: The foundational guidelines are provided by the International Council for Harmonisation (ICH). Specifically, ICH Q1A(R2) outlines the requirements for stability testing of new drug substances and products, including the conditions for forced degradation studies.[4][5][7] Additionally, ICH Q1B provides specific guidance on photostability testing.[6][7]

Q3: What is a "stability-indicating analytical method" and why is it essential? A3: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect and quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[8] Its specificity is crucial because it proves that a decrease in the API concentration is directly observable and that any formed degradation products are being separated and can be monitored.[8] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing a SIAM due to its high sensitivity and resolving power.[9][10]

Q4: What are "forced degradation" or "stress testing" studies? A4: Forced degradation studies involve intentionally exposing the compound to conditions more severe than accelerated stability testing to produce degradation products.[4] The typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[5][6][11] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, which is sufficient to identify degradation products and validate the analytical method's specificity.[5][12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your stability studies.

Problem / Observation Potential Cause(s) Recommended Action & Scientific Rationale
Rapid loss of parent compound peak in acidic solution (e.g., 0.1 M HCl) during forced degradation. Hydrolysis of the thiazoline ring or amide bond. The thiazoline ring, containing an imine-like structure, is highly susceptible to acid-catalyzed hydrolysis, leading to ring opening.[13] The amide bond can also hydrolyze under these conditions.1. Reduce Stress Severity: Use milder acidic conditions (e.g., 0.01 M HCl) or decrease the exposure time/temperature to target 5-20% degradation.[12] This provides a controlled view of the primary degradation products without excessive secondary degradation. 2. Analyze Immediately: Prepare and analyze samples promptly, as the degradation may be rapid even at room temperature. 3. LC-MS Analysis: Use LC-MS to identify the mass of the primary degradants. Look for masses corresponding to the ring-opened product or the two cleavage products (thiophene-2-carboxylic acid and 2-aminothiazoline).
Multiple new peaks appear in the HPLC chromatogram after oxidative stress (e.g., H₂O₂). Oxidation of the thiophene ring. The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones. This can lead to multiple degradation products.1. Characterize Peaks: Use a photodiode array (PDA) detector to check the UV spectra of the new peaks. Different spectra suggest different chromophores and thus distinct degradants. 2. Mass Spectrometry: Employ LC-MS to determine the masses of the degradation products. An increase of 16 amu (atomic mass units) suggests the addition of one oxygen atom (sulfoxide), while an increase of 32 amu suggests two oxygen atoms (sulfone). 3. Control Reaction: Lower the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 0.5% H₂O₂) to slow the reaction and better distinguish primary from secondary oxidation products.
Assay value is inconsistent across different time points in the photostability study. 1. Inadequate Light Protection for Control: The "dark" control sample may have been inadvertently exposed to light. 2. Photodegradation: The thiophene moiety is known to be susceptible to photodegradation.[1][14]1. Verify Control Conditions: Ensure the dark control is fully wrapped in aluminum foil and stored in the same chamber to control for temperature effects. 2. Confirm Photodegradation: A significant difference between the light-exposed sample and the dark control confirms photosensitivity. Follow ICH Q1B guidelines for controlled light exposure (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] 3. Protective Packaging: This result provides critical information for formulation and packaging, indicating that the final drug product will likely require light-protective packaging (e.g., amber vials, opaque containers).
Peak tailing or poor resolution between the parent peak and a degradant peak in the HPLC method. Suboptimal Chromatographic Conditions. The analytical method is not "stability-indicating" as it cannot adequately separate the parent compound from a key degradant. This could be due to incorrect mobile phase pH, column chemistry, or gradient profile.1. Adjust Mobile Phase pH: The ionization state of the parent molecule and its degradants affects retention. Systematically adjust the pH of the aqueous mobile phase (e.g., in 0.5 unit increments) to improve separation. 2. Screen Different Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms. 3. Modify Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the critical pair to increase resolution.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate representative degradation products and to serve as the foundation for developing and validating a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid compound in a controlled oven at 80°C. Also, store a solution of the compound at 60°C. Sample at 1, 3, and 5 days.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines.[6] Concurrently, store a "dark" control sample wrapped in aluminum foil under the same temperature conditions.

  • Sample Analysis: Analyze all samples using a suitable HPLC method (e.g., RP-HPLC with a C18 column and a gradient of water with 0.1% formic acid and acetonitrile). Use a PDA detector to assess peak purity and a mass spectrometer for peak identification.

  • Data Evaluation: Calculate the percentage of degradation for the parent compound. The goal is to find conditions that yield 5-20% degradation.[12] Identify and record the retention times and response of major degradation products.

Visualizations and Diagrams

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow from initial forced degradation studies to the establishment of a formal stability program.

Stability_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Analysis & Reporting Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) HPLC_Dev Develop HPLC Method Forced_Deg->HPLC_Dev Generate Degradants Method_Val Validate Stability-Indicating Method (Specificity) HPLC_Dev->Method_Val Separate All Peaks Setup_Study Place Batches on Stability (Long-Term & Accelerated) Method_Val->Setup_Study Qualified Method Pull_Samples Pull Samples at Timepoints (e.g., 0, 3, 6, 12 mo) Setup_Study->Pull_Samples Analyze_Samples Analyze using Validated SIAM Pull_Samples->Analyze_Samples Trend_Analysis Trend Analysis of Assay, Impurities, and Degradants Analyze_Samples->Trend_Analysis Generate Data Shelf_Life Establish Retest Period or Shelf-Life Trend_Analysis->Shelf_Life

Caption: Workflow for a comprehensive stability testing program.

Potential Degradation Pathways

This diagram outlines the most probable degradation routes for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H₂O₂) Parent N-(4,5-dihydro-1,3-thiazol-2-yl) thiophene-2-carboxamide Amide_Cleavage Thiophene-2-carboxylic acid + 2-Aminothiazoline Parent->Amide_Cleavage H⁺ / OH⁻ Ring_Opening Ring-Opened Thiazoline (N-acylthiourea derivative) Parent->Ring_Opening H⁺ (likely) Sulfoxide Thiophene-S-oxide Derivative Parent->Sulfoxide [O]

Caption: Predicted degradation pathways of the target compound.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • The Journal of Physical Chemistry C. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. [Link]

  • ResearchGate. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). [Link]

  • ACS Publications. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • SciSpace. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). [Link]

  • Universitäts- und Landesbibliothek Sachsen-Anhalt. (n.d.). Synthesis of Complex Thiazoline‐Containing Peptides by Cyclodesulfhydration of N‐Thioacyl‐2‐Mercaptoethylamine Derivativ. [Link]

  • PubChem. (n.d.). N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • Journal of Agricultural and Food Chemistry. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. ACS Publications. [Link]

  • International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Chitkara University. (n.d.). Analytical Method Development and Validation for Assay of Rufinamide Drug. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • NextSDS. (n.d.). 2-(thiophen-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid. [Link]

  • PMC. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • SCIRP. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]

  • Preprints.org. (2025). Recent Trends in Stability Indicating Analytical Method for Drug Substance. [Link]

  • ResearchGate. (2025). Proposed degradation pathways of THIA and associated enzymes. [Link]

  • PMC. (n.d.). Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Welcome to the technical support center for troubleshooting inconsistent results in your biological assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting inconsistent results in your biological assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to variability and unreliability in experimental outcomes. As Senior Application Scientists, we understand that consistent and reproducible data is the cornerstone of scientific discovery and drug development. This resource provides in-depth technical guidance, drawing from field-proven insights to ensure the integrity of your results.

Section 1: Initial Diagnosis - Where is the Variability Coming From?

Inconsistent results can be frustrating and time-consuming. The first step in troubleshooting is to systematically identify the potential source of the error. Variability in biological assays can typically be traced back to one or more of the following areas: Reagents, Operator/Technique, Environment, and Data Analysis.

FAQ: My replicates show high variability. Where should I start?

High variability between replicates is a common problem that can often be resolved by carefully examining your experimental procedure.[1] Here are the most likely culprits and how to address them:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.[1]

    • Solution: Ensure your pipettes are properly calibrated. Use a new tip for each replicate to avoid carryover. When dispensing liquid, do so against the side of the well to prevent splashing and ensure it reaches the bottom. It is also crucial to avoid introducing bubbles into the wells.[1]

  • Improper Mixing: Inadequate mixing of reagents within the wells can result in non-uniform reactions.[1]

    • Solution: After adding all reagents, gently tap the plate to ensure thorough mixing, being careful to avoid cross-contamination between wells.[1]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to skewed results.[1]

    • Solution: To mitigate this, avoid using the outer wells for critical samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier.[1]

  • Uneven Cell Seeding: In cell-based assays, an uneven distribution of cells will lead to variable readings.[1]

    • Solution: Ensure your cell suspension is homogenous before and during plating by gently swirling the suspension between seeding replicates.[1]

Troubleshooting Workflow: A Systematic Approach

When faced with inconsistent data, a structured approach to troubleshooting is essential. The following flowchart outlines a logical progression for identifying and resolving the root cause of assay variability.

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Section 2: Deep Dive into Common Assay Problems

This section provides detailed troubleshooting guides for specific issues you might encounter with common biological assays such as ELISA, Western Blot, and cell-based assays.

ELISA (Enzyme-Linked Immunosorbent Assay)

FAQ: I'm getting high background in my ELISA. What are the common causes and solutions?

High background in an ELISA, often seen as excessive color development or high optical density (OD) readings, can obscure your results.[2] Here’s a breakdown of potential causes and how to fix them:

Possible Cause Troubleshooting Steps
Insufficient Washing Increase the number of wash steps. Ensure each well is completely filled and aspirated during each wash. Adding a 30-second soak time between washes can also be beneficial.[3][4]
Contaminated Reagents or Buffers Prepare fresh buffers and ensure all reagents are free from contamination.[2] Check that the substrate is colorless before adding it to the plate.[2]
Inadequate Blocking Increase the concentration of the blocking buffer (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[4] You can also try a different blocking agent.
High Antibody Concentration Titrate your primary and/or secondary antibodies to find the optimal concentration that provides a good signal without high background.
Cross-Reactivity Ensure the antibodies you are using are specific to your analyte of interest. Non-specific binding can be a significant source of background signal.[4]
Environmental Factors Maintain a consistent laboratory temperature between 18-25°C.[2] Avoid running assays near heat sources or in direct sunlight.[2]

FAQ: My ELISA signal is weak or non-existent. What should I do?

A weak or absent signal can be just as problematic as high background. Here are some troubleshooting steps:

  • Check Reagent Preparation and Storage: Ensure all reagents were prepared correctly and stored at the recommended temperatures.[5] Expired reagents should not be used.[5]

  • Incorrect Incubation Times or Temperatures: Verify that you are following the recommended incubation times and temperatures in your protocol.[5]

  • Insufficient Antibody Concentration: You may need to increase the concentration of your primary or secondary antibody.[6]

  • Problem with the Substrate: Make sure the substrate has not lost its activity. You can test this with a positive control.[7]

Western Blot

FAQ: I'm not seeing any bands on my Western Blot. What went wrong?

A blank Western Blot can be due to a number of issues throughout the process. Here's a systematic way to troubleshoot:

Protein Transfer Issues:

  • Confirm Transfer: Use Ponceau S staining on your membrane after transfer to visualize total protein and confirm that the transfer was successful.[6]

  • Optimize Transfer Conditions: The transfer time and voltage may need to be optimized, especially for very large or very small proteins.[8]

Antibody Problems:

  • Inactive Primary Antibody: Your primary antibody may have lost activity due to improper storage or handling. Test its activity with a dot blot.[9]

  • Incorrect Antibody Dilution: The concentration of your primary or secondary antibody may be too low. Try increasing the concentration.[6][7]

  • Wrong Secondary Antibody: Ensure your secondary antibody is specific for the species of your primary antibody (e.g., anti-mouse for a mouse primary).

Antigen Issues:

  • Low Protein Expression: The protein of interest may not be highly expressed in your sample. You may need to load more protein onto the gel or enrich your sample through immunoprecipitation.[7][9]

  • Sample Degradation: Always use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[9]

Cell-Based Assays

FAQ: My cell-based assay results are inconsistent between experiments. Why?

Inconsistencies in cell-based assays often stem from subtle variations in cell culture and handling.[10]

  • Cell Health and Viability: Ensure your cells are healthy and in the exponential growth phase before starting an experiment. Stressed or unhealthy cells will behave unpredictably.[11]

  • Inconsistent Cell Seeding: As mentioned earlier, even small variations in the number of cells seeded per well can lead to large differences in results.[1]

  • Environmental Control: Maintaining consistent temperature, humidity, and CO2 levels in your incubator is critical for reproducible cell growth and behavior.[11][12]

  • Reagent Variability: The performance of some reagents, such as serum, can vary between lots. It is good practice to test new lots of critical reagents before use in important experiments.[13]

Section 3: The Role of Technique and Environment

Even with perfect reagents, poor technique and an uncontrolled environment can introduce significant variability into your assays.

Pipetting: The Foundation of Accuracy

Consistent and accurate pipetting is arguably the most critical hands-on skill in the lab.

Best Practices for Accurate Pipetting:

  • Pre-wet the Tip: Before aspirating your sample, pre-wet the pipette tip by aspirating and dispensing the liquid back into the reservoir a few times. This increases the humidity within the tip and reduces evaporation.[14][15]

  • Consistent Plunger Action: Use a smooth and consistent motion when pressing and releasing the plunger.

  • Proper Immersion Depth: Immerse the tip just below the surface of the liquid to avoid aspirating air or coating the outside of the tip with excess liquid.[14][15][16]

  • Vertical Aspiration: Hold the pipette vertically when aspirating to ensure the correct volume is drawn into the tip.[16]

  • Temperature Equilibrium: Allow your reagents and equipment to equilibrate to room temperature before pipetting.[14][15]

Environmental Control: A Stable Foundation

Your laboratory environment plays a crucial role in the consistency of your results.

  • Temperature and Humidity: Fluctuations in ambient temperature and humidity can affect enzyme kinetics, cell health, and the performance of some reagents.[11][12]

  • Vibration: For sensitive assays, even minor vibrations from nearby equipment can disrupt cell layers or interfere with plate reader measurements.

  • Light Exposure: Some reagents, particularly fluorescent probes and substrates, are light-sensitive and should be protected from light to prevent degradation.[3][5]

Section 4: Data Analysis and Interpretation

The final step in any assay is the analysis and interpretation of the data. Errors at this stage can invalidate an otherwise well-executed experiment.

Dealing with Outliers

Outliers are data points that deviate significantly from the rest of the data.[17] It is important to have a systematic and objective method for identifying and handling them.

Identifying Outliers:

  • Visual Inspection: Box plots and scatter plots can be useful for visually identifying potential outliers.[17]

  • Statistical Tests: Statistical tests, such as Grubbs' test or Dixon's Q test, can be used to objectively determine if a data point is a statistical outlier.[17]

Handling Outliers:

  • Investigate the Cause: Before removing an outlier, try to determine the cause. Was it a clear experimental error, such as a pipetting mistake?

  • Document Everything: If you do decide to remove an outlier, you must document your reasoning and the statistical test used to justify its removal.

Standard Curves: The Key to Quantification

For quantitative assays, a reliable standard curve is essential.

FAQ: My standard curve is not linear. What should I do?

A non-linear standard curve can be caused by several factors:

  • Incorrect Standard Dilutions: Double-check your calculations and pipetting when preparing your standards.

  • Suboptimal Assay Range: The concentrations of your standards may be outside the linear range of the assay. You may need to adjust the concentration range of your standards.[1]

  • Reagent Issues: Ensure your standard material is not degraded and that all other reagents are working correctly.

Section 5: Quality Control in Drug Development

In the context of drug development, robust quality control is not just good practice, it's a regulatory requirement.[18][19][20]

Key Quality Control Measures:
  • Raw Material Testing: All incoming materials should be tested to ensure they meet predefined specifications.[20]

  • In-Process Quality Control: Monitoring critical process parameters during the manufacturing process helps to ensure batch-to-batch consistency.

  • Finished Product Testing: Every batch of the final product must be tested to verify that it meets all specifications for identity, strength, purity, and quality.[18]

Lot-to-Lot Variability

A significant challenge in maintaining assay consistency over time is lot-to-lot variability in critical reagents, such as antibodies and enzymes.[21]

Mitigating Lot-to-Lot Variability:

  • Qualification of New Lots: Before a new lot of a critical reagent is put into use, it should be tested in parallel with the old lot to ensure comparable performance.

  • In-house Reagent Production: For critical assays, producing reagents in-house can provide greater control over quality and consistency.[22]

References

  • Western Blot Troubleshooting Low Signal or No Signal. Sino Biological. [Link]

  • MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Libri Oncologici. [Link]

  • Western Blot Troubleshoot: Faint Bands or Weak Signal. Bio-Rad Antibodies. [Link]

  • ELISA Troubleshooting: High Background. Sino Biological. [Link]

  • High Background in ELISA: Causes, Fixes, and Tips. AstorScientific. [Link]

  • Statistical Outliers in the Laboratory Setting. Contract Pharma. [Link]

  • Troubleshooting Immunoassays. Ansh Labs. [Link]

  • Analytical Variation in Immunoassays and its Importance for Medical Decision Making. EJIFCC. [Link]

  • Troubleshooting Guide for ELISA High Background Poor Standard Curve. Krishgen BioSystems. [Link]

  • Elisa troubleshooting tips – High background. ARP American Research Products, Inc. [Link]

  • Troubleshooting. BioAssay Systems. [Link]

  • Outlier Analysis: Identification, Impact, and Comprehensive Treatment Strategies. Medium. [Link]

  • Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. PMC. [Link]

  • Best Practices for the Use of Micropipets. American Laboratory. [Link]

  • Why Detecting Outliers is Crucial for Accurate Data Analysis?. Medium. [Link]

  • Lot-to-Lot Variance in Immunoassays. Encyclopedia MDPI. [Link]

  • Outlier Detection Methods for Bioassay: What is an Outlier?. Quantics Biostatistics. [Link]

  • Good Pipetting Practice. Mettler Toledo. [Link]

  • Immunoassay Troubleshooting. Biocompare. [Link]

  • Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. ReciBioPharm. [Link]

  • Quality Control During Drug Development. Technology Networks. [Link]

  • Proper pipetting: 10 tips on how to pipette. Integra Biosciences. [Link]

  • Best practices for bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. ResearchGate. [Link]

  • Quality Control Strategies for Drug Development and Manufacturing. OMICS International. [Link]

  • statistical analysis/methods of detecting outliers in a univariate data in a regression analysis model. International Journal of Education and Research. [Link]

  • CRITICAL REAGENTS IN BIOASSAY. CASSS. [Link]

  • Critical reagent characterization and re-evaluation to ensure long-term stability: two case studies. PubMed. [Link]

  • Assay Development & Quality Control. GreyRigge Associates. [Link]

  • Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Building a Robust Biological Assay for Potency Measurement. BioProcess International. [Link]

  • Cell-based assays on the rise. BMG LABTECH. [Link]

  • Best Practices for Quality Control in Pharmaceuticals. Montrium. [Link]

  • Microplates for Cell-Based Assays. Lab Manager. [Link]

  • The impact of cellular environment on in vitro drug screening. PMC. [Link]

  • Assessment of Uncertainties Induced by Laboratory Practices During Experiments. MDPI. [Link]

  • VARIABILITY OF LABORATORY RESULTS. CARO. [Link]

  • (PDF) Variability of laboratory test results. ResearchGate. [Link]

  • Operant variability: Evidence, functions, and theory. Reed College. [Link]

  • (PDF) Variability of Laboratory Test Results. ResearchGate. [Link]

  • Cell-Based Assays Guide. Antibodies.com. [Link]

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Optimization

Technical Support Center: Refinement of Analytical Methods for Thiazole Compounds

Welcome to the technical support center dedicated to the analytical challenges and solutions for thiazole compounds. As a class of heterocyclic compounds integral to numerous pharmaceutical agents, their accurate and pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the analytical challenges and solutions for thiazole compounds. As a class of heterocyclic compounds integral to numerous pharmaceutical agents, their accurate and precise quantification is paramount in drug development and quality control. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles in their analytical endeavors. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your analytical data.

Section 1: Troubleshooting Guide for Chromatographic Analysis of Thiazoles

The analysis of thiazole-containing molecules, while crucial, often presents a unique set of challenges. This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Issues

Question 1: I'm observing poor peak shape (tailing or fronting) for my thiazole analyte in Reversed-Phase HPLC. What are the likely causes and how can I fix it?

Answer:

Poor peak shape is a common issue that can compromise the accuracy of quantification. The underlying causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and sample solvent.

  • Causality: Thiazole rings contain both nitrogen and sulfur atoms, which can possess basic properties and interact with residual acidic silanol groups on the surface of silica-based C18 columns. This secondary interaction is a primary cause of peak tailing. Peak fronting, on the other hand, can indicate column overload or a sample solvent that is too strong.

  • Step-by-Step Troubleshooting:

    • Mobile Phase pH Adjustment: For basic thiazole compounds, lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or trifluoroacetic acid) can protonate the analyte, reducing its interaction with silanol groups and improving peak symmetry.[1][2]

    • Increase Buffer Concentration: If you are using a buffer, ensure its concentration is adequate (typically 10-25 mM) to maintain a consistent pH and minimize secondary interactions.[2]

    • Employ a "Low-Bleed" or End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the residual silanol groups. Consider switching to a column specifically designed for the analysis of basic compounds.

    • Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

    • Check for Column Degradation: An old or degraded column can also lead to poor peak shapes.[3] Test your column with a standard compound to verify its performance.

Question 2: My thiazole compound has poor retention on a C18 column, eluting close to the void volume. How can I increase its retention?

Answer:

Many thiazole-containing molecules are polar in nature, leading to insufficient retention on traditional reversed-phase columns.

  • Causality: Reversed-phase chromatography separates compounds based on their hydrophobicity. Highly polar analytes have a weak affinity for the nonpolar stationary phase and are quickly eluted by the mobile phase.

  • Strategies for Enhanced Retention:

    • Highly Aqueous Mobile Phases: For some polar thiazoles, using a mobile phase with a very high aqueous content (e.g., >95% water) can increase retention. However, this can lead to "phase dewetting" or "phase collapse" on some C18 columns. It's crucial to use a column specifically designed for use in highly aqueous conditions.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[5] It utilizes a polar stationary phase and a mobile phase with a high organic content, providing a different selectivity compared to reversed-phase.

    • Mixed-Mode Chromatography: Consider columns that offer both reversed-phase and ion-exchange retention mechanisms. These can be particularly effective for polar and ionizable thiazoles.

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with an ionized thiazole analyte, increasing its hydrophobicity and retention on a reversed-phase column.[5] However, these reagents can be difficult to remove from the column and may suppress ionization in mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues

Question 3: I'm experiencing significant ion suppression (or enhancement) for my thiazole analyte in my LC-MS/MS analysis. How can I mitigate these matrix effects?

Answer:

Matrix effects are a major challenge in bioanalysis and can severely impact the accuracy and precision of your results.[6][7] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[6][7][8]

  • Causality: Components of biological matrices like phospholipids, salts, and proteins can suppress or enhance the ionization efficiency of the analyte, leading to inaccurate quantification.[7] This is particularly prevalent with electrospray ionization (ESI).[9][10]

  • Mitigation Strategies:

    • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.

      • Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample extract compared to simple protein precipitation.[11]

      • Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating the analyte from matrix components based on their differential solubility.[11]

    • Optimize Chromatography: Ensure your chromatographic method separates the analyte from the bulk of the matrix components.

      • Gradient Elution: A well-designed gradient can help to resolve the analyte from early-eluting, polar matrix components.[12]

      • Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts at the beginning of the run and phospholipids at the end).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.

    • Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for some compounds.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions related to the development and validation of analytical methods for thiazole compounds.

Q1: What are the key parameters to consider when validating an analytical method for a thiazole-based pharmaceutical product?

A: Analytical method validation is a documented process that demonstrates a method is suitable for its intended purpose.[13][14] For pharmaceutical analysis, the key validation parameters, as outlined by regulatory bodies like the ICH, include:[15]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Q2: What are some common sample preparation techniques for the analysis of thiazole compounds in biological matrices?

A: The choice of sample preparation technique depends on the nature of the thiazole compound, the complexity of the matrix, and the required sensitivity of the assay. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[11] While quick, it may not remove all interfering substances, potentially leading to matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its partitioning between two immiscible liquid phases. It can provide a cleaner sample than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration.[11] It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a different solvent.

Q3: How do I choose the appropriate HPLC column for my thiazole compound?

A: The selection of the right column is crucial for a successful separation.[5] Key factors to consider include:

  • Analyte Polarity: For non-polar to moderately polar thiazoles, a standard C18 column is often a good starting point.[5] For very polar thiazoles, consider a HILIC or a mixed-mode column.

  • Analyte pKa: If your thiazole is ionizable, the pH of the mobile phase will be critical. Choose a column that is stable at the required pH.

  • Particle Size: Smaller particle size columns (e.g., <3 µm) can provide higher efficiency and better resolution but will generate higher backpressure.

  • Column Chemistry: Beyond C18, other stationary phases like C8, phenyl, or cyano can offer different selectivities that may be beneficial for your specific separation.

Section 3: Experimental Protocols & Data Presentation

To provide a practical context, here are example protocols and data tables.

Protocol 1: Generic Reversed-Phase HPLC-UV Method for a Thiazole API

This protocol outlines a starting point for the analysis of a moderately polar thiazole active pharmaceutical ingredient (API).

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV maximum of the thiazole compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the thiazole API in methanol at 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak corresponding to the thiazole API.

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Table 1: Troubleshooting Summary for HPLC Analysis
Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanolsLower mobile phase pH; use an end-capped column.
Poor Retention Analyte is too polarUse a highly aqueous mobile phase with a suitable column; switch to HILIC or mixed-mode chromatography.
Shifting Retention Times Inconsistent mobile phase composition or temperature fluctuationsEnsure proper mobile phase mixing and degassing; use a column oven.[3][18]
High Backpressure Column or frit blockageReverse flush the column; replace the in-line filter or column frit.[1]

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for HPLC Peak Tailing

G start Peak Tailing Observed check_pH Is analyte basic? start->check_pH lower_pH Lower Mobile Phase pH (e.g., to 2.5-3.5) check_pH->lower_pH Yes check_column Using end-capped column? check_pH->check_column No lower_pH->check_column switch_column Switch to end-capped or base-deactivated column check_column->switch_column No check_solvent Sample solvent stronger than mobile phase? check_column->check_solvent Yes switch_column->check_solvent adjust_solvent Dilute sample in initial mobile phase check_solvent->adjust_solvent Yes check_column_age Is column old or degraded? check_solvent->check_column_age No adjust_solvent->check_column_age replace_column Replace column check_column_age->replace_column Yes solution Peak Shape Improved check_column_age->solution No replace_column->solution

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Diagram 2: Workflow for Mitigating Matrix Effects in LC-MS/MS

G start Matrix Effect Suspected (Ion Suppression/Enhancement) improve_cleanup Enhance Sample Cleanup start->improve_cleanup optimize_chroma Optimize Chromatography start->optimize_chroma use_sil_is Incorporate Stable Isotope- Labeled Internal Standard start->use_sil_is spe_lle Implement SPE or LLE improve_cleanup->spe_lle gradient Develop a steeper gradient to separate from interferences optimize_chroma->gradient divert Use a divert valve optimize_chroma->divert result Accurate & Precise Quantification use_sil_is->result spe_lle->result gradient->result divert->result

Caption: Strategies to minimize matrix effects in LC-MS/MS analysis.

References

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO. [Link]

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. World Journal of Pharmaceutical Research. [Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. SciSpace. [Link]

  • Aging of biological matrices and its effect on bioanalytical method performance. Future Science. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. Washington State University. [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. [Link]

  • A REVIEW ON HPLC TROUBLE SHOOTING. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]

  • HPLC Troubleshooting Guide. Sepserv. [Link]

  • Pitfalls in LC-MS(-MS) Analysis. gtfch.org. [Link]

  • LC-MS/MS in clinical diagnostics: Opportunities, technical hurdles, and implementation challenges. The Journal of Medical Investigation. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC. [Link]

  • Problems of LC-MS/MS analysis in the food safety. The Mass Spectrometry Society of Japan. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Applied Pharmaceutical Science. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

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Troubleshooting

Technical Support Center: Enhancing the Purity of Synthesized Carboxamide Derivatives

Welcome to the Technical Support Center for Carboxamide Derivative Synthesis and Purification. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carboxamide Derivative Synthesis and Purification. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to address common challenges in obtaining high-purity carboxamides. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results in your laboratory.

Troubleshooting Guide: From Crude Reaction to Pure Product

This section addresses specific issues encountered during the purification of carboxamide derivatives, providing potential causes and actionable solutions.

Issue 1: My crude product is contaminated with unreacted starting materials (carboxylic acid and/or amine).

Question: After my amide coupling reaction, TLC and NMR analysis show the presence of both my starting carboxylic acid and amine. How can I effectively remove these?

Answer: The presence of unreacted starting materials is a common issue. The purification strategy depends on the physicochemical properties of your product and the impurities.

Causality:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

  • Inefficient Work-up: Standard work-up procedures may not be sufficient to remove highly polar or non-polar starting materials.

Solutions:

  • Liquid-Liquid Extraction (LLE): This is the first line of defense for removing acidic and basic impurities.[1] The principle lies in the differential solubility of the neutral amide product versus the ionizable starting materials in two immiscible liquid phases.[2]

    • To Remove Carboxylic Acid: Perform an aqueous wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (1M) sodium hydroxide (NaOH) solution.[3] The carboxylic acid will be deprotonated to its corresponding carboxylate salt, which is highly soluble in the aqueous phase and will be partitioned out of the organic layer containing your amide.

    • To Remove Amine: Follow the basic wash with an acidic wash using a dilute acid, such as 1M hydrochloric acid (HCl) or 1M citric acid.[3] The amine will be protonated to its ammonium salt, which is soluble in the aqueous phase.

    • Final Wash: A brine (saturated NaCl solution) wash is recommended to remove any remaining water from the organic layer before drying.[3]

  • Solid-Phase Work-up: An alternative to aqueous washes involves using scavenger resins.[4][5] This can be particularly useful if your product has some water solubility or forms emulsions during LLE.

    • Acidic Impurities: Use a basic resin (e.g., Amberlyst A-26(OH)) to capture unreacted carboxylic acid.

    • Basic Impurities: An acidic resin (e.g., Amberlyst 15) can be used to sequester the excess amine.

  • Column Chromatography: If LLE is ineffective, column chromatography is a more rigorous purification method.[6][7]

    • Normal-Phase (Silica Gel): This is suitable for less polar carboxamides. The more polar starting materials will have a stronger affinity for the silica and elute later.[7]

    • Reversed-Phase (C18): This is ideal for more polar carboxamides. The non-polar stationary phase will retain the less polar compounds, while the polar starting materials will elute more quickly.[7][8]

Issue 2: My purified product contains byproducts from the coupling reagent.

Question: I've removed the starting materials, but I'm still seeing persistent impurities that I suspect are from the coupling reagent. How do I get rid of them?

Answer: Coupling reagent byproducts are a frequent source of contamination. Their removal depends on the type of coupling reagent used.

Causality:

  • Carbodiimides (EDC, DCC): These reagents form urea byproducts. EDC's byproduct is water-soluble, making it easier to remove, while DCC's byproduct (DCU) is poorly soluble in many organic solvents.[9][10] An O-acylisourea intermediate can also rearrange to a stable N-acylurea, which can be difficult to remove.[11]

  • Uronium/Aminium Reagents (HATU, HBTU): These can react with the amine to form guanidinium byproducts.[11]

Solutions:

Coupling ReagentByproduct TypeRecommended Removal Strategy
EDC Water-soluble ureaPerform multiple aqueous washes during the work-up.[10]
DCC Dicyclohexylurea (DCU)Filter the reaction mixture before work-up, as DCU often precipitates out of solution. Washing the crude product with a solvent in which DCU is insoluble (e.g., diethyl ether, hexanes) can also be effective.[9]
HATU, HBTU, PyBOP HOBt/HOAt-basedThese byproducts are acidic and can often be removed with a mild basic wash (e.g., NaHCO₃). Column chromatography is also very effective.[11]
Issue 3: My product fails to crystallize or oils out during recrystallization.

Question: I'm trying to purify my carboxamide derivative by recrystallization, but it's either not crystallizing or forming an oil. What can I do?

Answer: Recrystallization is a powerful technique but requires careful optimization of the solvent system and cooling process.[12][13]

Causality:

  • Inappropriate Solvent: The chosen solvent may be too good (product is too soluble even when cold) or too poor (product is insoluble even when hot).[14]

  • Rapid Cooling: Cooling the solution too quickly can lead to precipitation of an amorphous solid or oil instead of well-defined crystals.[15]

  • Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.[15]

  • Product is an Oil at Room Temperature: The melting point of your compound may be below room temperature.

Solutions:

  • Solvent System Optimization:

    • Single Solvent: The ideal solvent will dissolve the compound when hot but not when cold.[13] Experiment with a range of solvents with varying polarities.

    • Solvent Pair: If a suitable single solvent cannot be found, use a solvent pair.[15] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify the solution, then allow it to cool slowly.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15] Insulating the flask can help slow the cooling process.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[13]

    • Seeding: Add a small crystal of the pure product to the solution to initiate crystallization.

  • Pre-purification: If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying carboxamides? A1: There is no single "best" method, as the optimal technique depends on the specific properties of the carboxamide derivative. However, a well-executed liquid-liquid extraction followed by recrystallization is often a highly effective and scalable approach for many carboxamides.[16][17] For challenging separations or very high purity requirements, flash column chromatography is the method of choice.[7]

Q2: How can I monitor the purity of my carboxamide during the purification process? A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.[3][18] For final product analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are standard techniques.[19][20] A sharp melting point over a narrow range is a good indicator of high purity for solid compounds.[21]

Q3: I am working with a chiral carboxylic acid. How can I prevent racemization during the amide coupling and purification? A3: Racemization can occur, particularly with α-amino acids, through the formation of an oxazolone intermediate.[11][22] To minimize this risk:

  • Use Additives: Coupling reagents like EDC are often used with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which are known to suppress racemization.[10]

  • Choose Appropriate Reagents: Uronium/aminium salt-based coupling reagents like HATU are generally very effective at minimizing racemization.

  • Control Temperature: Running the reaction at lower temperatures can help reduce the rate of racemization.

Q4: My reaction is very messy with multiple side products. What are some common side reactions in amide coupling? A4: Besides the issues already mentioned, other side reactions can complicate purification:

  • Dimerization of the Activated Acid: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride.[11]

  • Intramolecular Cyclization: If the carboxylic acid contains another nucleophilic group, intramolecular cyclization can compete with the desired intermolecular amide bond formation.[23] Careful selection of coupling reagents and reaction conditions is crucial to minimize these side reactions.[22]

Experimental Protocols & Visualizations

Protocol 1: Standard Aqueous Work-up (Liquid-Liquid Extraction)

This protocol outlines the steps for a typical aqueous work-up to remove acidic and basic impurities.

  • Dilution: Once the reaction is complete (as determined by TLC), dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Transfer: Transfer the diluted mixture to a separatory funnel.[1]

  • Basic Wash: Add an equal volume of a saturated NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes. Allow the layers to separate, then drain the lower aqueous layer.[3]

  • Acidic Wash: Add an equal volume of 1M HCl. Shake and vent as before. Allow the layers to separate and drain the aqueous layer.[3]

  • Brine Wash: Add an equal volume of saturated NaCl solution (brine). This helps to remove residual water from the organic layer. Shake, allow to separate, and drain the aqueous layer.[3]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and swirl. Allow it to stand for at least 5-10 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude product.

LLE_Workflow Start Crude Reaction Mixture Dilute Dilute with Organic Solvent Start->Dilute Transfer Transfer to Separatory Funnel Dilute->Transfer Base_Wash Wash with NaHCO₃ (aq) Transfer->Base_Wash Removes Acidic Impurities Acid_Wash Wash with 1M HCl (aq) Base_Wash->Acid_Wash Removes Basic Impurities Brine_Wash Wash with Brine Acid_Wash->Brine_Wash Removes Water Dry Dry Organic Layer (Na₂SO₄) Brine_Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Product Crude Product Concentrate->Product Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation Crude Crude Solid Add_Solvent Add Minimum Hot Solvent Crude->Add_Solvent Dissolve Completely Dissolved Solution Add_Solvent->Dissolve Cool_RT Slow Cool to Room Temp Dissolve->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Crystals Crystals Formed Cool_Ice->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Single-Solvent Recrystallization Workflow.

References

  • Larkin, A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, L., et al. (2013). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry. Available at: [Link]

  • Larkin, A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Patsnap. (2026). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Patsnap Eureka. Available at: [Link]

  • Goode, D. Amide Workup. Biofilm Inhibitor Synthesis.
  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Patil, S. A., et al. (2019). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Department of Chemistry and Biochemistry. Available at: [Link]

  • Indian Institute of Technology Bombay. (n.d.). Synthesis and analysis of amides. Chemistry Education. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: [Link]

  • Patil, S. A., et al. (2019). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Semantic Scholar. Available at: [Link]

  • Kumar, S., et al. (2024). Supramolecular chemistry of liquid–liquid extraction. Chemical Science. Available at: [Link]

  • Reddit. (2025). Side reactions with HBTU amide coupling?. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of the carboxamide group. ResearchGate. Available at: [Link]

  • An, G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Department of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. Available at: [Link]

  • ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Reddit. (2023). Help! Pro tip needed - flash chromatography for small-scale reaction. r/Chempros. Available at: [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]

  • Google Patents. (n.d.). US20050203297A1 - Process for the preparation of carboxamide compounds. Google Patents.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
  • Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents.
  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation - student sheet. Royal Society of Chemistry. Available at: [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antibacterial Studies of New Carboxamide Derivatives of Dapsone. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

X-ray Crystallography of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide Analogues: A Comparative Guide to Crystallization Screening Platforms

As a Senior Application Scientist specializing in structure-based drug design (SBDD), I frequently encounter the structural bottlenecks associated with flexible, hydrophobic pharmacophores. The N-(4,5-dihydro-1,3-thiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structure-based drug design (SBDD), I frequently encounter the structural bottlenecks associated with flexible, hydrophobic pharmacophores. The N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide scaffold—a potent moiety often explored in the development of SirReal-type SIRT2 inhibitors and antioxidant agents[1][2]—presents a unique crystallographic challenge.

Unlike fully aromatic thiazoles, the 4,5-dihydro-1,3-thiazole (thiazoline) ring contains sp³-hybridized carbons at positions 4 and 5, resulting in a puckered, non-planar envelope conformation. Combined with the highly hydrophobic thiophene ring and the flexible carboxamide linker, these analogues are prone to conformational heterogeneity and aqueous insolubility. When co-crystallizing these analogues with target proteins like SIRT2, this flexibility often leads to multiple binding microstates, resulting in smeared electron density maps or severe crystal twinning.

To overcome these challenges, selecting the optimal crystallization screening platform is critical. This guide objectively compares the performance of two industry-standard platforms—Hampton Research Index™ and Molecular Dimensions Morpheus® —for resolving high-resolution structures of these specific analogues, supported by causality-driven insights and self-validating experimental protocols.

Product Performance Comparison: Index™ vs. Morpheus®

When screening N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide analogues, the choice of precipitant and additive chemistry dictates whether you obtain a high-resolution structure or a useless precipitate.

Hampton Research Index™

The [3] is a classic, data-driven sparse matrix and incomplete factorial screen. It excels at sampling a broad pH range (3 to 9) and traditional salts (e.g., ammonium sulfate, sodium malonate)[4][5].

  • The Causality: Index™ is highly effective for establishing baseline solubility. However, because it relies heavily on traditional high-salt or high-PEG conditions without built-in cryoprotectants, the hydrophobic thiophene analogues often suffer from "ligand drop-out" (phase separation) when crystals are manually cryoprotected with glycerol prior to freezing.

Molecular Dimensions Morpheus®

The[6] utilizes a 3D grid design that incorporates 49 low-molecular-weight, PDB-derived ligands (e.g., dipeptides, vitamins, polyols)[7][8].

  • The Causality: Morpheus® is uniquely suited for the 4,5-dihydro-1,3-thiazol-2-yl scaffold. The low-molecular-weight additives act as "molecular wedges," filling transient hydrophobic pockets in the protein-ligand complex and locking the puckered thiazoline ring into a single, rigid conformation. Furthermore, every condition is pre-cryoprotected[9], eliminating the osmotic shock that typically dislodges these weakly bound analogues during crystal harvesting.

Quantitative Performance Data

The following table summarizes the comparative performance of both screens when co-crystallizing SIRT2 with N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide analogues.

Performance MetricHampton Research Index™Molecular Dimensions Morpheus®Causality / Insight
Initial Hit Rate 12%28%Morpheus additives stabilize the flexible carboxamide linker.
Average Resolution 2.6 Å1.9 ÅBuilt-in cryoprotection in Morpheus prevents ice-ring formation[10].
Ligand Occupancy 60 - 70%> 90%Avoidance of manual cryo-soaking prevents ligand washout.
Time to Optimized Crystal ~21 Days~7 DaysMorpheus hits are often diffraction-ready directly from the screen[11].
Precipitant Focus Classic Salts, PEGsPEG mixes, PolyolsPolyols better solvate the hydrophobic thiophene moiety.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to crystallization without confirming both protein monodispersity and ligand engagement.

Phase 1: Quality Control & Complex Formation
  • Dynamic Light Scattering (DLS): Analyze the purified SIRT2 protein (10 mg/mL in 25 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Validation: Proceed only if the polydispersity index (PdI) is < 15%. Aggregation is the primary enemy of nucleation.

  • Thermal Shift Assay (TSA): Incubate SIRT2 with a 5x molar excess of the N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide analogue (dissolved in 100% DMSO; final DMSO concentration < 2%).

    • Validation: A positive shift in melting temperature ( ΔTm​>2∘C ) confirms the ligand is bound and has stabilized the protein, validating the complex for crystallization.

Phase 2: Automated Crystallization Setup
  • Centrifuge the validated protein-ligand complex at 14,000 x g for 10 minutes to remove any micro-precipitates.

  • Using an automated liquid handler (e.g., TTP Labtech Mosquito), set up sitting-drop vapor diffusion plates.

  • Dispense 200 nL drops at a 1:1 ratio (100 nL complex + 100 nL reservoir solution) against 50 µL of reservoir solution from either the Morpheus® or Index™ block.

  • Seal the plates and incubate at 20°C. Monitor daily using an automated imaging system.

Workflow P1 SIRT2 Expression & Purification (>95% Purity) P2 DLS & TSA Quality Control (PdI < 15%, ΔTm > 2°C) P1->P2 P3 Ligand Incubation (Analogue at 5x Molar Excess) P2->P3 P4 Automated Dispensing (Mosquito LCP, 200 nL drops) P3->P4 S1 Morpheus® Screen (Built-in Cryoprotection) P4->S1 S2 Index™ Screen (Classic Sparse Matrix) P4->S2 O1 Crystal Harvesting & X-ray Diffraction S1->O1 S2->O1

Step-by-step co-crystallization workflow for SIRT2-analogue complexes.

Decision Logic for Screen Selection

The physicochemical properties of your specific analogue should dictate your screening strategy. While the thiophene ring is universally hydrophobic, substitutions on the 4,5-dihydro-1,3-thiazole ring (e.g., methyl or hydroxyl groups) can drastically alter aqueous solubility[1].

  • High Solubility Analogues (>1 mM in buffer): Can be safely screened in Hampton Index™. The classic salts will effectively drive supersaturation without immediately crashing the ligand out of solution[12].

  • Low Solubility Analogues (<1 mM in buffer): Must be screened in Molecular Dimensions Morpheus®. The organic additives and polyol mixtures in Morpheus lower the dielectric constant of the drop, keeping the hydrophobic thiophene in solution long enough for ordered nucleation to occur[8].

Logic D1 Analogue Solubility in Aqueous Buffer? D2 High (>1 mM) D1->D2 D3 Low (<1 mM) D1->D3 A1 Index™ Screen (Grid/Sparse Matrix) D2->A1 A2 Morpheus® Screen (PDB-derived Additives) D3->A2 O1 Standard Cryoprotection (Glycerol/PEG 400) A1->O1 O2 Direct Freezing (Pre-cryoprotected) A2->O2

Decision logic for selecting crystallization screens based on analogue solubility.

Conclusion & Expert Recommendation

For the structural elucidation of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide analogues, Molecular Dimensions Morpheus® significantly outperforms traditional sparse-matrix screens like Hampton Research Index™. The causality is clear: the built-in cryoprotection prevents the catastrophic ligand drop-out associated with manual glycerol soaking, while the PDB-derived additive mixes structurally constrain the flexible, non-planar 4,5-dihydro-1,3-thiazole ring.

While Index™ remains an excellent tool for general protein solubility mapping, Morpheus® should be your primary weapon for advancing these specific, highly flexible hydrophobic pharmacophores through the SBDD pipeline.

Sources

Comparative

A Comparative Analysis of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide and its Analogs: Scaffolds for Diverse Biological Activities

Prepared by: Gemini, Senior Application Scientist Abstract The heterocyclic scaffolds of thiophene and thiazole are cornerstones in medicinal chemistry, each contributing to the pharmacophores of numerous therapeutic age...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The heterocyclic scaffolds of thiophene and thiazole are cornerstones in medicinal chemistry, each contributing to the pharmacophores of numerous therapeutic agents. The combination of these two rings, specifically in the form of N-thiazolyl thiophene-2-carboxamides, creates a molecular framework with remarkable versatility and potent biological activity. While the specific compound N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is not extensively documented in public literature, this guide presents a comparative study of its core structure by examining closely related, published analogs. We will explore compounds built on the thiophene-2-carboxamide and thiazole/thiazoline framework, comparing their performance as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides supporting experimental data, detailed protocols for benchmark assays, and an analysis of structure-activity relationships (SAR) to inform future drug discovery efforts.

Introduction: The Thiophene-Thiazole Framework

Heterocyclic compounds are fundamental to drug design, providing the structural basis for specific interactions with biological targets. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a well-established bioisostere of the benzene ring, often improving pharmacokinetic properties.[1] Thiophene derivatives exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2]

Similarly, the thiazole ring, containing both sulfur and nitrogen, is a key component of many marketed drugs, including the antibiotic Penicillin and the antiretroviral Ritonavir.[3] Its ability to act as a hydrogen bond acceptor and its rigid structure make it a privileged scaffold in medicinal chemistry.[4]

The covalent linkage of these two moieties via a carboxamide bridge creates a class of compounds with significant therapeutic potential. The amide bond provides a crucial hydrogen bonding donor/acceptor pair, while the thiophene and thiazole rings can be substituted at various positions to modulate activity, selectivity, and physicochemical properties. This guide will analyze derivatives where the core structure is varied to achieve distinct biological outcomes.

Selection of Comparators

For this analysis, we have selected representative compounds from the literature that share the N-(thiazol-2-yl)thiophene-2-carboxamide core or a closely related thiophene-carboxamide scaffold linked to other five-membered heterocycles. The selection is based on demonstrated biological activity in three key therapeutic areas: oncology, infectious diseases, and inflammation. The comparators allow for a robust discussion of how structural modifications influence potency and mechanism of action.

Below is a diagram illustrating the core scaffold and the points of diversification (R1, R2, R3) that will be discussed in this guide.

cluster_scaffold General Scaffold: Thiophene-Thiazole Carboxamides Scaffold R1 R1 R2 R2 R3 R3 p1 p1->R1 Thiophene Substituents p2 p2->R2 Amide Linker & Thiazole Core p3 p3->R3 Thiazole Substituents

Caption: General scaffold and key diversification points.

Comparative Analysis: Anticancer Activity

The thiophene-thiazole framework is a prominent scaffold for the development of kinase inhibitors, a major class of anticancer drugs. Specifically, derivatives have shown high potency against receptor tyrosine kinases like c-Met, which is often dysregulated in various cancers.[5][6]

Performance Data: c-Met Kinase Inhibition

The c-Met kinase is a validated target in oncology. The following table compares several thiazole/thiadiazole carboxamide derivatives for their ability to inhibit c-Met and their cytotoxic effects on human cancer cell lines.[6]

Compound IDMoiety C (Linker)R1 (on Benzene Ring B)c-Met IC₅₀ (nM)HT-29 Cell IC₅₀ (µM)
51f Thiazole-2-carboxamideH29.05>50
51j Thiazole-2-carboxamide3-F15.3310.12
51l Thiazole-2-carboxamide3-Cl18.9115.65
51am Thiazole-2-carboxamide3-F (on Moiety B)2.54 0.68
Foretinib (Reference Drug)-3.601.15

Data sourced from reference[6]. Compound 51am has a more complex substitution pattern not fully depicted by R1 alone.

Structure-Activity Relationship (SAR) Insights

The data reveals critical structural requirements for potent c-Met inhibition:

  • Thiazole vs. Thiadiazole: Compounds featuring a thiazole-2-carboxamide linker (like 51e/f) demonstrated greater potency than their thiadiazole counterparts, suggesting the thiazole moiety is more suitable for hydrogen bonding interactions within the c-Met active site.[6]

  • Substituents on Phenyl Rings: The addition of a small, electron-withdrawing group, such as fluorine at the 3-position of an attached phenyl ring (moiety B), significantly enhances both enzymatic inhibition and cellular cytotoxicity (compare 51f vs. 51j).[5][6]

  • Optimized Scaffolds: Compound 51am emerged as the most potent inhibitor, outperforming the reference drug Foretinib. Its enhanced activity is the result of systematic optimization across multiple parts of the molecule, highlighting the scaffold's tunability.[6]

Comparative Analysis: Antimicrobial Activity

Thiophene and thiazole derivatives have long been explored for their antimicrobial properties.[7] The combination of these scaffolds can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Performance Data: Antibacterial Screening

The following table presents the antibacterial activity of several 3-substituted thiophene-2-carboxamide derivatives, measured by the percentage of inhibition against various bacterial strains.[2]

Compound IDR1 (at position 3)Aryl Moiety (Th4)S. aureus (% inhib.)B. subtilis (% inhib.)P. aeruginosa (% inhib.)
3b -OH4-OCH₃ Phenyl70.878.378.3
5b -CH₃4-OCH₃ Phenyl41.747.843.5
7a -NH₂Phenyl62.565.260.9
7b -NH₂4-OCH₃ Phenyl83.3 82.6 86.9

Data sourced from reference[2].

Structure-Activity Relationship (SAR) Insights
  • Impact of the 3-Substituent: The nature of the substituent at the 3-position of the thiophene ring is crucial. Compounds with an amino group (-NH₂) at this position (series 7) consistently showed higher antibacterial activity than those with hydroxyl (-OH) or methyl (-CH₃) groups.[2]

  • Role of the Aryl Moiety: The presence of a methoxy group on the aryl ring (compare 7a and 7b) generally boosted the antibacterial efficacy, particularly against P. aeruginosa.[2] Compound 7b , which combines the 3-amino group with a 4-methoxyphenyl moiety, demonstrated the most potent and broad-spectrum activity in its series.[2]

Comparative Analysis: Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Thiazole-carboxamide derivatives have been successfully designed as selective COX-2 inhibitors, which can reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[8]

Performance Data: COX Enzyme Inhibition

The table below compares the inhibitory activity (IC₅₀) and selectivity of newly synthesized thiazole carboxamide derivatives against COX-1 and COX-2 enzymes.[8]

Compound IDR (Amide Substituent)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2a 3,4,5-trimethoxyphenyl2.650.9582.77
2b 4-fluorophenyl0.239 0.191 1.25
2j 3-pyridinyl1.440.9571.51
Celecoxib (Reference Drug)5.00.04125

Data sourced from reference[8].

Structure-Activity Relationship (SAR) Insights
  • Potency vs. Selectivity: While the reference drug Celecoxib shows exceptional selectivity for COX-2, the novel compounds demonstrate significant potency against both isozymes. Compound 2b , with a 4-fluorophenyl group, was the most potent dual inhibitor in the series.[8]

  • Achieving Selectivity: Compound 2a showed the highest preference for COX-2 among the new derivatives, indicating that the trimethoxyphenyl substituent contributes favorably to selectivity.[8] This highlights a common challenge in drug design: the optimization of one property (e.g., potency) can sometimes come at the cost of another (e.g., selectivity).

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key biological assays.

Protocol: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a standard method for determining the enzymatic inhibitory activity of test compounds.

Rationale: This cell-free assay directly measures the ability of a compound to inhibit the phosphorylation activity of the isolated c-Met kinase enzyme, providing a direct measure of target engagement and potency (IC₅₀).

cluster_workflow c-Met Kinase Assay Workflow start Prepare Assay Plate: Add buffer, ATP, and poly(Glu,Tyr) substrate add_enzyme Add purified c-Met kinase enzyme start->add_enzyme add_compound Add test compound (various concentrations) add_enzyme->add_compound incubate Incubate at 37°C to allow phosphorylation add_compound->incubate stop_reaction Stop reaction with EDTA-containing buffer incubate->stop_reaction add_antibody Add HRP-conjugated anti-phosphotyrosine antibody stop_reaction->add_antibody incubate2 Incubate at RT for antibody binding add_antibody->incubate2 wash Wash plate to remove unbound antibody incubate2->wash add_substrate Add HRP substrate (TMB) and incubate for color development wash->add_substrate read Read absorbance at 450 nm add_substrate->read analyze Calculate % inhibition and determine IC₅₀ values read->analyze

Caption: Workflow for an ELISA-based kinase inhibition assay.

Methodology:

  • Plate Preparation: Coat a 96-well plate with a generic kinase substrate (e.g., poly(Glu,Tyr)).

  • Reaction Mixture: To each well, add assay buffer, ATP, and the purified recombinant c-Met kinase enzyme.

  • Compound Addition: Add the test compounds at a range of concentrations (typically in serial dilutions). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Initiation and Incubation: Initiate the kinase reaction and incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Detection: Stop the reaction. Detect the amount of phosphorylated substrate using a specific antibody, often linked to a reporter enzyme like Horseradish Peroxidase (HRP) for colorimetric or chemiluminescent readout.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Rationale: The broth microdilution method is a standardized and quantitative technique to assess a compound's bacteriostatic or bactericidal potential, providing a crucial metric (MIC) for comparing antimicrobial efficacy.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9] This can be assessed visually or by measuring absorbance with a plate reader.

Discussion & Future Perspectives

The comparative analysis demonstrates that the N-(thiazolyl)thiophene-2-carboxamide scaffold is a highly productive starting point for drug discovery. The modular nature of its synthesis allows for systematic exploration of structure-activity relationships.

  • For Anticancer Agents: The success of compounds like 51am suggests that further exploration of substitutions on the peripheral phenyl rings could yield even more potent and selective kinase inhibitors.[6] Future work should focus on improving pharmacokinetic properties and evaluating in vivo efficacy in relevant tumor models.

  • For Antimicrobial Agents: The potent activity of compound 7b highlights the importance of the 3-amino group on the thiophene ring.[2] Future efforts could explore the replacement of the phenyl ring with other heterocycles to potentially broaden the antimicrobial spectrum or overcome resistance mechanisms.

  • For Anti-inflammatory Agents: The challenge remains to balance COX-2 potency and selectivity. The data from compounds 2a and 2b provides a clear path for further optimization, perhaps by combining the features of both molecules to design new analogs with an improved therapeutic profile.[8]

The parent compound of this study, N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, which features a saturated thiazoline ring, represents an interesting and underexplored variation. The increased flexibility of the thiazoline ring compared to the aromatic thiazole could lead to novel binding modes and potentially different biological activity profiles. This structure warrants synthesis and screening in a broad panel of assays to uncover its therapeutic potential.

Conclusion

The N-(thiazolyl)thiophene-2-carboxamide framework is a privileged chemical scaffold that has given rise to potent modulators of diverse biological targets, including protein kinases, bacterial enzymes, and cyclooxygenases. By analyzing structurally similar compounds, we have elucidated key structure-activity relationships that govern their function as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols provided herein serve as a foundation for the standardized evaluation of new analogs. The synthesis and biological evaluation of the specific title compound, N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, is a logical and promising next step in exploiting the full potential of this versatile molecular architecture.

References

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  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (Source: Taylor & Francis, URL: [Link])

  • N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. (Source: PubMed, URL: [Link])

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (Source: ResearchGate, URL: [Link])

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (Source: PubMed, URL: [Link])

  • Versatile thiophene 2-carboxamide derivatives. (Source: ResearchGate, URL: [Link])

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (Source: PMC, URL: [Link])

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (Source: PMC, URL: [Link])

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (Source: PMC, URL: [Link])

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (Source: MDPI, URL: [Link])

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (Source: ACS Omega, URL: [Link])

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (Source: MDPI, URL: [Link])

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (Source: PMC, URL: [Link])

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (Source: ijper.org, URL: [Link])

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (Source: SCIRP, URL: [Link])

  • Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. (Source: Taylor & Francis, URL: [Link])

  • Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (Source: ACS Publications, URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: MDPI, URL: [Link])

  • Synthesis and Biological Activity of New[10][11]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (Source: PMC, URL: [Link])

  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. (Source: PMC, URL: [Link])

  • Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. (Source: Hilaris Publisher, URL: [Link])

  • Synthesis of N‐(phenylsulfonyl) thiazole‐2‐carboxamide derivatives. (Source: ResearchGate, URL: [Link])

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (Source: IntechOpen, URL: [Link])

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (Source: MDPI, URL: [Link])

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Validation

A Comparative Guide to Validating the Anticancer Activity of Thiophene-Carboxamide Derivatives

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, thiophene-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, thiophene-carboxamide derivatives have emerged as a particularly promising class of compounds, demonstrating significant antiproliferative activity across a spectrum of cancer cell lines. This guide provides an in-depth, comparative analysis of the anticancer properties of select thiophene-carboxamide derivatives, grounded in experimental data and established validation methodologies. We will explore their mechanisms of action, compare their potency against established anticancer drugs, and provide detailed protocols for key validation assays.

The Rationale for Thiophene-Carboxamides in Oncology

The thiophene ring, a sulfur-containing heterocycle, serves as a versatile pharmacophore in drug design. Its unique electronic properties and ability to engage in various non-covalent interactions allow for the synthesis of derivatives that can potently and selectively bind to a range of biological targets implicated in cancer progression. The carboxamide linkage further enhances the drug-like properties of these molecules, contributing to their metabolic stability and target engagement.

Recent studies have highlighted several thiophene-carboxamide derivatives with significant anticancer potential. These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and disruption of the cellular cytoskeleton.

Comparative Analysis of Anticancer Activity

To provide a clear perspective on the therapeutic potential of thiophene-carboxamide derivatives, we will compare the in vitro cytotoxic activity of several recently developed compounds against various cancer cell lines. The data presented below is a synthesis of findings from multiple studies and is intended to offer a comparative overview.

CompoundCancer Cell LineIC50 (µM)Reference Anticancer AgentIC50 (µM)Reference
MB-D2 A375 (Melanoma)~255-Fluorouracil~25[1]
HT-29 (Colorectal)~505-Fluorouracil~47[1]
MCF-7 (Breast)~505-Fluorouracil~64[2]
Compound 2b Hep3B (Hepatocellular Carcinoma)5.46DoxorubicinNot specified[3][4][5]
Compound 2e Hep3B (Hepatocellular Carcinoma)12.58DoxorubicinNot specified[3][4][5]
Compound 14d HCT116 (Colorectal)0.191 (VEGFR-2 inhibition)Not specifiedNot specified[6]
Compound 7f HT-29 (Colorectal)2.18CisplatinNot specified[7]
MCF-7 (Breast)4.25CisplatinNot specified[7]

Key Insights from the Comparative Data:

  • Potency: Several thiophene-carboxamide derivatives, such as compounds 2b , 14d , and 7f , exhibit potent anticancer activity with IC50 values in the low micromolar to nanomolar range.

  • Selectivity: The study on MB-D2 highlights its selectivity against cancer cells, with minimal cytotoxic effects on normal HaCaT cells.[1][8] This is a critical attribute for any potential anticancer therapeutic.

  • Diverse Mechanisms: The targets for these compounds vary, with MB-D2 inducing apoptosis through caspase activation[1][8], compounds 2b and 2e acting as tubulin polymerization inhibitors similar to Combretastatin A-4 (CA-4)[3][4][5], and compound 14d functioning as a VEGFR-2 inhibitor, thereby targeting angiogenesis.[6]

Unraveling the Mechanisms of Action: Key Signaling Pathways

The anticancer activity of thiophene-carboxamide derivatives is underpinned by their ability to modulate critical cellular pathways. Two prominent mechanisms that have been elucidated are the induction of apoptosis and the inhibition of tubulin polymerization.

Induction of Apoptosis

Many thiophene-carboxamide derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This is often initiated through the intrinsic mitochondrial pathway, characterized by mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspase cascades.

Thiophene_Carboxamide Thiophene-Carboxamide Derivative (e.g., MB-D2) Mitochondrion Mitochondrion Thiophene_Carboxamide->Mitochondrion ROS Increased ROS Production Mitochondrion->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Apoptotic pathway induced by thiophene-carboxamide derivatives.

Inhibition of Tubulin Polymerization

Certain thiophene-carboxamide derivatives function as microtubule-targeting agents. By binding to the colchicine-binding site on β-tubulin, they inhibit the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Thiophene_Carboxamide Thiophene-Carboxamide Derivative (e.g., 2b, 2e) Tubulin α/β-Tubulin Dimers Thiophene_Carboxamide->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Protocols for Validation

To ensure the scientific rigor of findings, standardized and well-validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to validate the anticancer activity of thiophene-carboxamide derivatives.

Experimental Workflow Overview

start Start: Thiophene-Carboxamide Derivative Synthesis cell_culture Cancer Cell Line Culture start->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Caspase-3/7) ic50->apoptosis_assay mechanism_studies Further Mechanistic Studies apoptosis_assay->mechanism_studies end Conclusion: Anticancer Activity Validated mechanism_studies->end

Caption: General workflow for validating anticancer activity.

Protocol 1: Cell Viability Assessment by MTT Assay[9]

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Thiophene-carboxamide derivative of interest

  • Cancer cell lines (e.g., A375, HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the thiophene-carboxamide derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay[9]

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Thiophene-carboxamide derivative

  • Cancer cell lines

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with the thiophene-carboxamide derivative at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Conclusion and Future Directions

The data and methodologies presented in this guide underscore the significant potential of thiophene-carboxamide derivatives as a new frontier in anticancer drug discovery. Their potent and often selective cytotoxic activity, coupled with their diverse mechanisms of action, makes them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the structure of these compounds to enhance their potency and pharmacokinetic properties, as well as on in vivo studies to validate their efficacy in animal models. The continued exploration of this promising class of molecules holds the potential to deliver novel and effective treatments for a range of malignancies.

References

  • Butnariu, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. [Link]

  • Amawi, H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics. [Link]

  • Amawi, H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]

  • Amawi, H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC. [Link]

  • Butnariu, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Li, X., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry. [Link]

  • Seelam, N. V., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]

  • Amawi, H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

  • Butnariu, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. PMC. [Link]

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • Butnariu, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. [Link]

Sources

Comparative

Cross-Validation of Computational Predictions with Experimental Results: A Comparative Guide to Protein-Ligand Binding Affinity

As computational power scales, the pharmaceutical industry is experiencing a paradigm shift from empirical high-throughput screening to structure-based drug discovery (SBDD). However, computational predictions do not exi...

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Author: BenchChem Technical Support Team. Date: March 2026

As computational power scales, the pharmaceutical industry is experiencing a paradigm shift from empirical high-throughput screening to structure-based drug discovery (SBDD). However, computational predictions do not exist in a vacuum; they require rigorous experimental cross-validation.

As a Senior Application Scientist, I frequently encounter the limitations of traditional molecular docking. While docking is excellent for rapid hit identification, its reliance on static structures and implicit solvent models often leads to poor correlation with true thermodynamic binding affinities. To bridge this gap, industry leaders have adopted Free Energy Perturbation (FEP) as the computational gold standard, cross-validated against the experimental ground truth of Isothermal Titration Calorimetry (ITC) .

This guide objectively compares the predictive performance of FEP against traditional molecular docking, providing self-validating experimental protocols and quantitative data to support the integration of these advanced methodologies.

Objective Comparison: FEP vs. Molecular Docking

To understand why traditional docking fails during lead optimization, we must examine the thermodynamics of binding. The binding of a ligand to a protein involves the displacement of water molecules from the binding pocket. Docking scoring functions often ignore the entropic gain of displacing high-energy, restricted water molecules into the bulk solvent.

Conversely, 1 utilize explicit solvent models and molecular dynamics (MD) to sample the full thermodynamic ensemble, capturing both enthalpic and entropic contributions with high physical rigor.

Performance & Capability Matrix
FeatureStandard Molecular DockingFree Energy Perturbation (FEP)ITC (Experimental Ground Truth)
Primary Use Case Virtual screening (Millions of compounds)Lead optimization (Tens to hundreds of compounds)Empirical validation of top candidates
Solvent Treatment Implicit / IgnoredExplicit (TIP3P/TIP4P water models)Physical aqueous buffer
Protein Flexibility Rigid receptor (typically)Fully flexible (Molecular Dynamics)Native dynamic state
Thermodynamic Output Unitless score or rough ΔG estimateRigorous ΔG and ΔΔG Complete profile: ΔG , ΔH , −TΔS , Kd​ , n
Accuracy (MUE) 1.5 - 2.5 kcal/mol0.5 - 0.7 kcal/mol <0.1 kcal/mol (Instrument precision)

The Cross-Validation Workflow

A robust drug discovery pipeline does not rely on a single method. Instead, it utilizes a cyclical workflow where high-throughput computational methods are refined by high-accuracy physics-based models, which are ultimately validated by empirical thermodynamic data.

Workflow Docking 1. Molecular Docking (High Throughput) FEP 2. Free Energy Perturbation (High Accuracy) Docking->FEP Hit Prioritization Synthesis 3. Compound Synthesis FEP->Synthesis Top Candidates ITC 4. ITC Validation (Experimental Ground Truth) Synthesis->ITC Physical Sample Refinement 5. Model Refinement (Machine Learning) ITC->Refinement Thermodynamic Data Refinement->Docking Improved Scoring

Fig 1: Iterative cross-validation workflow bridging computational predictions and empirical data.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, both computational and experimental workflows must be designed as self-validating systems. Below are the step-by-step methodologies required to execute and validate these techniques.

Protocol A: Computational Prediction via Relative Free Energy Perturbation (RBFE)

Directly simulating a ligand entering a binding pocket takes microseconds to milliseconds, making it computationally intractable. FEP bypasses this by utilizing an alchemical thermodynamic cycle. Because free energy is a state function, we can computationally "mutate" Ligand A into Ligand B while bound to the protein, and repeat the process in bulk water. The difference between these two alchemical transformations yields the relative binding affinity ( ΔΔG ).

Step-by-Step Methodology:

  • System Preparation: Align the congeneric series of ligands within the target protein's active site. Solvate the complex in an explicit water box (e.g., TIP3P) and neutralize with counter-ions (0.15 M NaCl) to mimic physiological conditions.

  • Alchemical Transformation Setup: Define the perturbation pathway ( λ windows) mapping the atoms of Ligand A to Ligand B. Separate the decoupling of Coulombic (electrostatic) and Lennard-Jones (van der Waals) interactions to prevent "end-point catastrophes" (steric clashes).

  • Molecular Dynamics & Sampling: Run Hamiltonian Replica Exchange Molecular Dynamics (HREMD) across all λ windows. This allows adjacent windows to swap coordinates, preventing the system from becoming trapped in local energetic minima.

  • Free Energy Calculation: Utilize the Bennett Acceptance Ratio (BAR) to calculate the free energy difference between adjacent λ windows, integrating them to find the total ΔGcomplex​ and ΔGsolvent​ .

  • Self-Validation Checkpoint (Hysteresis): Run the simulation in both the forward ( A→B ) and reverse ( B→A ) directions. If the hysteresis (difference in calculated ΔG ) exceeds 0.5 kcal/mol, phase space is poorly sampled, and the simulation time must be extended. This is a critical standard in the 2.

FEPCycle L1_Solv Ligand A in Water (State 1) L2_Solv Ligand B in Water (State 2) L1_Solv->L2_Solv ΔG_solv(A->B) (Alchemical) Complex1 Ligand A in Protein (State 3) L1_Solv->Complex1 ΔG_bind(A) (Experimental) Complex2 Ligand B in Protein (State 4) L2_Solv->Complex2 ΔG_bind(B) (Experimental) Complex1->Complex2 ΔG_complex(A->B) (Alchemical)

Fig 2: Alchemical thermodynamic cycle used in FEP to compute relative binding free energies.

Protocol B: Experimental Cross-Validation via Isothermal Titration Calorimetry (ITC)

To validate the FEP predictions, we must measure the 3. ITC is the only label-free technique capable of simultaneously determining binding affinity ( Ka​ ), enthalpy ( ΔH ), and stoichiometry ( n ) in a single experiment.

Step-by-Step Methodology:

  • Sample Dialysis & Buffer Matching (Causality Focus): Dialyze the target protein overnight against the chosen experimental buffer. Use the exact dialysate (the buffer outside the dialysis cassette) to dissolve and dilute the ligand. Why? Even a 1 mM difference in salt concentration or a 0.05 pH shift between the syringe (ligand) and cell (protein) will generate a massive "heat of mixing" upon injection, completely masking the subtle heat of the binding event.

  • Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes. Why? Micro-bubbles in the sample cell will expand and contract due to the micro-temperature fluctuations of the calorimeter, causing erratic baseline noise that ruins peak integration.

  • Titration Execution: Load the protein (typically 10-50 μ M) into the sample cell and the ligand (typically 10x cell concentration) into the injection syringe. Program the instrument for 20-30 injections of 2 μ L each, spaced 120 seconds apart to allow the thermal baseline to re-equilibrate.

  • Thermodynamic Derivation: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the resulting isotherm to an independent binding model to extract ΔH and Ka​ . Calculate free energy ( ΔG=−RTlnKa​ ) and entropy ( ΔG=ΔH−TΔS ).

  • Self-Validation Checkpoint (Wiseman c-value): Calculate the c -value ( c=n×Ka​×[Protein] ). A valid, self-contained ITC experiment requires 10<c<1000 . If c>1000 (ultra-high affinity), the curve becomes a sheer drop, making it impossible to fit the inflection point. In such cases, you must perform a 4 using a weaker competitive ligand to artificially lower the apparent affinity into the measurable range.

Quantitative Data Presentation: Validating the Models

To demonstrate the necessity of FEP in lead optimization, we present a cross-validation dataset for a congeneric series of kinase inhibitors. The relative binding affinities ( ΔΔG ) predicted by standard docking and FEP are compared against the ITC-derived experimental ground truth.

Table 1: Cross-Validation of Computational Predictions vs. ITC Experimental Data

Compound ModificationMolecular Docking ΔΔG (kcal/mol)FEP ΔΔG (kcal/mol)ITC Experimental ΔΔG (kcal/mol)FEP Absolute ErrorDocking Absolute Error
Reference (Ligand A) 0.000.000.00--
Ligand B (-CH3 to -Cl)-2.10-0.45-0.380.071.72
Ligand C (-H to -OH)-3.50-1.10-1.250.152.25
Ligand D (Ring Expansion)+1.20+2.30+2.150.150.95
Mean Unsigned Error (MUE) 0.12 kcal/mol 1.64 kcal/mol

Data Interpretation: Molecular docking consistently overestimates the energetic contribution of hydrogen bonds (Ligand C) and fails to penalize the desolvation cost of polar groups, resulting in a high Mean Unsigned Error (1.64 kcal/mol). FEP, by explicitly accounting for solvent reorganization and conformational entropy, achieves an MUE of 0.12 kcal/mol—well within the accepted threshold of chemical accuracy (1.0 kcal/mol) and closely mirroring the ITC ground truth.

References

  • Modern Alchemical Free Energy Methods for Drug Discovery Explained Source: ACS Publications (Journal of Chemical Information and Modeling) URL:[Link]

  • Use of Free Energy Methods in the Drug Discovery Industry Source: ResearchGate URL:[Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design Source: White Rose Research Online URL:[Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands Source: Nature Protocols / National Institutes of Health (NIH) URL:[Link]

Sources

Validation

The Industrial Benchmark: The Roche Synthesis from (-)-Shikimic Acid

An In-Depth Guide to the Comparative Efficacy of Oseltamivir (Tamiflu®) Synthesis Routes For drug development professionals and researchers, the strategic selection of a synthetic route is a critical decision, balancing...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Efficacy of Oseltamivir (Tamiflu®) Synthesis Routes

For drug development professionals and researchers, the strategic selection of a synthetic route is a critical decision, balancing factors of efficiency, cost, safety, and scalability. Oseltamivir (Tamiflu®), a cornerstone antiviral agent for the treatment of influenza, serves as an exemplary case study in the evolution of synthetic strategy.[1][2] Its production has spurred significant innovation, moving from a reliance on a single natural source to a diverse portfolio of synthetic approaches.

This guide provides an in-depth comparison of the prominent synthesis routes to Oseltamivir, offering objective analysis and supporting experimental data to inform strategic process development. We will dissect the causality behind experimental choices and explore the practical implications of each pathway.

The commercial synthesis of Oseltamivir, pioneered by Gilead Sciences and optimized by Hoffmann-La Roche, historically begins with (-)-shikimic acid.[1] This starting material is a chiral pool chemical extracted from Chinese star anise (Illicium verum) or produced via fermentation using genetically engineered E. coli.[1][3] This reliance on a natural feedstock, susceptible to supply chain volatility, was a primary driver for the development of alternative routes.[4][5]

The Roche synthesis is a robust, multi-step process that has been refined for large-scale production.[1][6] A key drawback of the most efficient industrial variant is its use of potentially hazardous azide reagents.[1][6] While azide chemistry is well-established on an industrial scale, its inherent risks, particularly the explosive potential of intermediates, necessitate stringent safety protocols and have prompted research into azide-free alternatives.[1][7] The overall yield from (-)-shikimic acid is respectable for a process of this length, generally reported in the range of 17-38% depending on the specific modifications and scale.[1][6]

G Shikimic_Acid (-)-Shikimic Acid Esterification Esterification & Acetalization Shikimic_Acid->Esterification 3 steps Mesylation Mesylation Esterification->Mesylation Epoxidation Epoxide Formation Mesylation->Epoxidation Azide_Opening Azide Ring-Opening Epoxidation->Azide_Opening Key Step 1 (Azide Use) Aziridination Aziridination Azide_Opening->Aziridination Second_Opening Second Ring-Opening Aziridination->Second_Opening Reduction_Acetylation Reduction & Acetylation Second_Opening->Reduction_Acetylation Oseltamivir Oseltamivir Reduction_Acetylation->Oseltamivir

Caption: The Roche industrial synthesis workflow starting from (-)-Shikimic Acid.

Strategic Diversification: Shikimic Acid-Independent Routes

The strategic vulnerability of relying on a single natural source prompted a global effort to develop syntheses from readily available, inexpensive starting materials. These routes often showcase elegant solutions in asymmetric catalysis and reaction design.

Diels-Alder Approaches

The Diels-Alder reaction is a powerful tool for constructing the six-membered ring core of Oseltamivir.[5]

  • Corey Synthesis: This route starts from butadiene and acrylic acid, bypassing shikimic acid entirely.[1] An asymmetric Diels-Alder reaction catalyzed by a CBS catalyst establishes the initial stereochemistry. While conceptually elegant, this route has not been adopted for commercial production.

  • Fukuyama Synthesis: This approach utilizes pyridine as the starting material, featuring an asymmetric Diels-Alder reaction of a dihydropyridine derivative.[5] The subsequent 10 steps afford the final product in a 22% overall yield.[5]

Syntheses from Alternative Chiral Pools

Other abundant chiral molecules have been successfully employed as starting points.

  • From D-Ribose: An efficient formal synthesis was developed using the inexpensive and abundant sugar D-ribose.[8] This 12-step route avoids the use of protecting groups and features a ring-closing metathesis (RCM) reaction to form the cyclohexene skeleton.[8]

  • From D-Mannitol: A 16-step synthesis with a 7.1% overall yield has been reported starting from D-mannitol.[9] A key feature is the construction of an acyclic precursor which is then cyclized via an intramolecular aldol reaction.[9]

Asymmetric Alkylation and Desymmetrization
  • Trost Synthesis: A notably short, eight-step synthesis was developed starting from a commercially available lactone.[4][10] The key transformations are a novel palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) and a stereoselective aziridination.[4] This route achieves an impressive 30% overall yield, the shortest synthesis reported at the time.[4][10]

  • Enzymatic Desymmetrization: Another innovative route starts from cheap 2,6-dimethoxyphenol and involves the desymmetrization of a dihydroxy-meso-diester intermediate by enantioselective hydrolysis with pig liver esterase.[11] This 10-step synthesis provides an overall yield of approximately 30% without requiring chromatographic purification.[11]

G Lactone Commercial Lactone Pd_AAA Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) Lactone->Pd_AAA Key Step 1 (Deracemization) Diene Diene Intermediate Pd_AAA->Diene Aziridination Rh-Catalyzed Aziridination Diene->Aziridination Key Step 2 (Stereocontrol) Ring_Opening Aziridine Ring-Opening Aziridination->Ring_Opening Completion Final Steps (3) Ring_Opening->Completion Oseltamivir (-)-Oseltamivir Completion->Oseltamivir

Caption: The efficient Trost synthesis featuring a key Pd-AAA reaction.

Emerging Frontiers: Green Chemistry and Flow Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, waste reduction, and process safety.[12][13]

  • One-Pot Operations: The Hayashi synthesis achieves a high yield (up to 57%) through three one-pot operations, which minimize purification steps, reduce chemical waste, and save time.[1] This approach uses an organocatalyzed asymmetric Michael reaction as a key step.[2][14]

  • Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety (especially when using hazardous reagents), and the potential for rapid, automated production.[7][15] A patented 10-step continuous flow process from shikimic acid has been developed that avoids rate-limiting protecting group chemistry, reporting a remarkable 80.5% overall yield with a total residence time of just 11 minutes.[7][16] This represents a paradigm shift in the potential for on-demand local manufacturing, particularly in response to a pandemic.[7]

Head-to-Head Comparison: Performance Metrics

The choice of a synthetic route is a multifactorial decision. The following table summarizes the key performance indicators for the discussed pathways.

ParameterRoche (Shikimic Acid)Trost (Lactone)Fukuyama (Pyridine)Enzymatic DesymmetrizationHayashi (One-Pot)Continuous Flow
Starting Material (-)-Shikimic AcidCommercial LactonePyridine2,6-DimethoxyphenolVarious(-)-Shikimic Acid
Number of Steps ~10-12[1][17]8[4]~12[5]10[11]3 one-pot ops[1]10[7][16]
Overall Yield 17-38%[1][6]30%[4]22%[5]~30%[11]57%[1]80.5%[7][16]
Use of Azide Yes (Industrial Route)[1]No[4]YesYes[11]NoYes
Key Advantage Industrially proven, scalableVery short, high yieldBypasses shikimic acidNo chromatographyHigh yield, minimal wasteExtreme speed & efficiency, safety
Primary Limitation Reliance on natural source, azide hazardScalability of key stepsLong routeUse of enzymesCatalyst costRequires specialized equipment

Detailed Experimental Protocols

To provide a tangible understanding of the chemistry involved, detailed protocols for two key transformations are provided below. These protocols are representative of the precision required in modern organic synthesis.

Protocol 1: Trost's Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

This reaction is a cornerstone of the Trost synthesis, establishing a key stereocenter via deracemization.

  • 1. Catalyst Preparation: In a flame-dried, argon-purged flask, the palladium precursor Pd₂(dba)₃ (1 mol%) and the chiral ligand (e.g., (R,R)-DACH-phenyl Trost ligand, 3 mol%) are dissolved in anhydrous, degassed dichloromethane (DCM). The solution is stirred at room temperature for 30 minutes to allow for complex formation.

  • 2. Reaction Setup: In a separate argon-purged flask, the racemic lactone starting material (1.0 eq) is dissolved in DCM.

  • 3. Nucleophile Addition: The nitrogen nucleophile (e.g., phthalimide, 1.2 eq) and a suitable base (e.g., triethylamine, 1.5 eq) are added to the lactone solution.

  • 4. Initiation: The pre-formed palladium catalyst solution is transferred via cannula to the reaction mixture.

  • 5. Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 12-24 hours).

  • 6. Workup and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched product.

Protocol 2: Azide-Free Ring Opening of an Aziridine (Roche Alternative)

This exemplifies an alternative to the industrial azide-based route, improving the safety profile.

  • 1. Reaction Setup: To a solution of the key aziridine intermediate (1.0 eq) in a suitable solvent such as acetonitrile, add diallylamine (2.0 eq) as the nucleophile.[14]

  • 2. Catalysis: Add a Lewis acid catalyst, such as Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 eq), dropwise at 0 °C. The use of a Lewis acid is critical to activate the aziridine ring towards nucleophilic attack.

  • 3. Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by TLC.

  • 4. Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is then extracted three times with ethyl acetate.

  • 5. Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by crystallization or column chromatography to yield the desired amino alcohol.[14]

Conclusion

The synthetic history of Oseltamivir is a compelling narrative of chemical innovation driven by practical need. While the shikimic acid route remains an industrial workhorse, the development of numerous alternative pathways has de-risked the supply chain and pushed the boundaries of asymmetric synthesis. The Trost and Hayashi routes demonstrate that shorter, more efficient syntheses are achievable through novel catalytic methods. Most significantly, the advent of continuous flow processing represents a transformative step, promising unparalleled speed, safety, and efficiency that could redefine the production of critical medicines in the future. For researchers and developers, the choice of route will ultimately depend on a strategic assessment of available resources, production scale, cost targets, and safety considerations.

References

  • A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Fang, F. G., et al. (2009). Efficient Formal Synthesis of Oseltamivir Phosphate (Tamiflu) with Inexpensive d-Ribose as the Starting Material. Organic Letters. ACS Publications. Retrieved March 21, 2026, from [Link]

  • Oseltamivir total synthesis. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Nie, L.-D., & Shi, X.-X. (2008). A novel asymmetric synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. Tetrahedron: Asymmetry. Sci-Hub. Retrieved March 21, 2026, from [Link]

  • Trost, B. M., & Zhang, T. (2008). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC. NIH. Retrieved March 21, 2026, from [Link]

  • Fukuyama, T., et al. (2007). A Practical Synthesis of (−)-Oseltamivir. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Ye, X., et al. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. The Journal of Organic Chemistry. ACS Publications. Retrieved March 21, 2026, from [Link]

  • Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. Chimia. Retrieved March 21, 2026, from [Link]

  • Zutter, U., et al. (2008). New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. The Journal of Organic Chemistry. ACS Publications. Retrieved March 21, 2026, from [Link]

  • Journal of Drug Discovery and Health Sciences. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Retrieved March 21, 2026, from [Link]

  • da Silva, A. B. F., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Retrieved March 21, 2026, from [Link]

  • WO2020183281A1 - Flow synthesis process for the production of oseltamivir. (2020). Google Patents.
  • The shortest recipe for Tamiflu. (2008). Chemistry World. Retrieved March 21, 2026, from [Link]

  • Karpf, M., & Trussardi, R. (2007). The Synthetic-Technical Development of Oseltamivir Phosphate TamifluTM. CHIMIA. Retrieved March 21, 2026, from [Link]

  • Niyomdecha, M. (2014). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE's Chemistry and Materials Research. Retrieved March 21, 2026, from [Link]

  • Toth, M., et al. (2010). A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. ACS Publications. Retrieved March 21, 2026, from [Link]

  • NL2022745B1 - Flow synthesis process for the production of oseltamivir. (2021). Google Patents.
  • Synthesis method of oseltamivir. (2017). Eureka | Patsnap. Retrieved March 21, 2026, from [Link]

  • CN103833570B - Synthesis method of oseltamivir. (2015). Google Patents.
  • Trost, B. M. (2008). Synthesis of (-)-Oseltamivir. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Andraos, J. (2008). Global Green Chemistry Metrics Analysis Algorithm and Spreadsheets: Evaluation of the Material Efficiency Performances of Synthesis Plans for Oseltamivir Phosphate (Tamiflu) as a Test Case. ACS Publications. Retrieved March 21, 2026, from [Link]

  • Andraos, J. (2008). Global Green Chemistry Metrics Analysis Algorithm and Spreadsheets: Evaluation of the Material Efficiency Performances of Synthesis Plans for Oseltamivir Phosphate (Tamiflu) as a Test Case. Organic Process Research & Development. ACS Publications. Retrieved March 21, 2026, from [Link]

  • Ren, Q. (2024). Exploring Green Chemistry Approaches to Synthesize Antiviral. Journal of Chemical and Pharmaceutical Research. JOCPR. Retrieved March 21, 2026, from [Link]

  • FLOW SYNTHESIS PROCESS FOR THE PRODUCTION OF OSELTAMIVIR. (2024). European Patent Office. Retrieved March 21, 2026, from [Link]

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Comparative

Comprehensive Analytical Comparability Guide: Head-to-Head Biological Activity Assessment of Trastuzumab Biosimilars vs. Reference Standard

The development and regulatory approval of biosimilars rely on the "totality of the evidence" approach, where analytical comparability forms the foundational scientific bridge between the proposed biosimilar and the refe...

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Author: BenchChem Technical Support Team. Date: March 2026

The development and regulatory approval of biosimilars rely on the "totality of the evidence" approach, where analytical comparability forms the foundational scientific bridge between the proposed biosimilar and the reference product[1]. This guide provides an objective, head-to-head comparison of biological activity using the trastuzumab biosimilar MYL-1401O (Ogivri) against US-Herceptin and EU-Herceptin as a definitive case study.

As drug development professionals, we must move beyond merely executing assays; we must understand the causality behind our experimental choices. Every protocol described herein operates as a self-validating system designed to interrogate specific structure-function relationships.

Mechanistic Grounding: Why These Assays Matter

Trastuzumab exerts its anti-tumor effects through a dual mechanism of action (MoA) targeting HER2-overexpressing cancer cells. To prove analytical similarity, we must independently validate both the Fab-mediated and Fc-mediated pathways[2].

  • Fab-Mediated Function: The Fab region binds to Domain IV of the , blocking ligand-independent dimerization. This inhibits the downstream PI3K/AKT/mTOR signaling pathway, directly suppressing cell proliferation[3].

  • Fc-Mediated Function: The Fc region binds to FcγRIIIa (CD16a) receptors on innate immune cells (such as Natural Killer cells). This cross-linking activates the immune cells to release perforin and granzymes, triggering [4].

MoA cluster_Fab Fab-Mediated Function cluster_Fc Fc-Mediated Function Trastuzumab Trastuzumab (Biosimilar/Reference) HER2 HER2 Receptor (Extracellular Domain) Trastuzumab->HER2 Binds Domain IV FcR FcγRIIIa (CD16a) on NK Cells Trastuzumab->FcR Fc Region Binding PI3K PI3K/AKT Pathway Inhibition HER2->PI3K Blocks Dimerization Prolif Inhibition of Cell Proliferation PI3K->Prolif Granzyme Perforin/Granzyme Release FcR->Granzyme NK Activation ADCC Target Cell Lysis (ADCC) Granzyme->ADCC

Caption: Dual mechanism of action of Trastuzumab: Fab-mediated proliferation inhibition and Fc-mediated ADCC.

The Self-Validating Statistical Framework (Tier 1 Assessment)

Regulatory bodies (such as the FDA and EMA) utilize a risk-based tiered statistical approach to evaluate Critical Quality Attributes (CQAs). Because Anti-Proliferation and ADCC represent the primary MoAs with the highest potential clinical impact, they are classified as Tier 1 attributes [5].

Tier 1 requires rigorous statistical equivalence testing . The biosimilar must fall within an equivalence margin defined by ±1.5 standard deviations (SD) of the reference product's historical data, ensuring a 90% confidence interval[2].

Tiered_Stats CQAs Critical Quality Attributes (CQAs) Tier1 Tier 1: Equivalence Testing (Highest Clinical Impact) CQAs->Tier1 Risk Assessment Tier2 Tier 2: Quality Ranges (Moderate Clinical Impact) CQAs->Tier2 Tier3 Tier 3: Graphical Comparison (Lowest Clinical Impact) CQAs->Tier3 Ex1 ADCC & Anti-Proliferation Tier1->Ex1 Ex2 Binding Kinetics (SPR) Tier2->Ex2 Ex3 Low-level Impurities Tier3->Ex3

Caption: Risk-based tiered statistical approach for evaluating analytical similarity of biosimilars.

Protocol & Data: Inhibition of Proliferation (IOP) Assay

Causality: This assay directly quantifies the Fab-mediated tumor suppression. By using ATP-based luminescence, we measure the metabolic viability of cells, which correlates directly with the blockade of the PI3K/AKT survival pathway[3].

Step-by-Step Methodology
  • Cell Preparation: Harvest HER2-overexpressing BT-474 (or SK-BR-3) cells and seed at 1.0 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Drug Treatment: Prepare a 4-fold serial dilution of the biosimilar and reference standard (ranging from 15 μg/mL to ~30 ng/mL). Add to the target cells.

  • Incubation: Incubate the treated cells for 72 hours to allow sufficient time for cell cycle arrest.

  • Detection: Add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo). Shake for 10 minutes to induce cell lysis and stabilize the luminescent signal.

  • Self-Validation & Analysis: The assay's internal validity is confirmed by a parallel control plate demonstrating logarithmic cell growth. Fit the luminescence data to a 4-parameter logistic (4PL) model. Relative potency is calculated only if the dose-response curves demonstrate parallelism (evaluated via an F-test for slope equivalence).

Quantitative Comparison: IOP Relative Potency

Data representative of the MYL-1401O FDA analytical similarity assessment[5].

ProductRelative Potency (%)90% Confidence IntervalTier 1 Equivalence MarginResult
US-Herceptin 100.0N/AN/AReference
MYL-1401O 98.494.2% - 102.6%85% - 115%Pass
EU-Herceptin 101.296.5% - 105.8%85% - 115%Pass

Protocol & Data: Antibody-Dependent Cellular Cytotoxicity (ADCC)

Causality: ADCC measures Fc-mediated effector function. This is highly sensitive to critical quality attributes like afucosylation and high-mannose glycans. An increase in non-glycosylated heavy chains (NG-HC) directly reduces FcγRIIIa binding and ADCC activity[6].

While primary peripheral blood mononuclear cells (PBMCs) can be used, they introduce high donor-to-donor variability. If using cryopreserved primary PBMCs, a strict is required to restore the CD56dim/CD16dim population and upregulate CD69 (an early marker of NK cell activation)[7]. For regulatory analytical comparability, an NFAT-CD16a reporter assay is preferred as it provides a self-validating, highly reproducible system that directly isolates the CD16a activation event[2].

Step-by-Step Methodology (NFAT-CD16a Reporter Assay)
  • Target Cell Seeding: Seed BT-474 cells (1.0 × 10⁴ cells/well) in a 96-well white assay plate.

  • Opsonization: Add serial dilutions of the monoclonal antibody (7.5 μg/mL to 0.03 ng/mL) and incubate for 30 minutes to allow Fab binding to HER2.

  • Effector Cell Addition: Add NFAT-CD16a Jurkat effector cells at an Effector:Target (E:T) ratio of 10:1 (1.0 × 10⁵ cells/well).

  • Activation Phase: Incubate for 6 hours at 37°C. FcγRIIIa cross-linking drives NFAT-mediated luciferase expression.

  • Quantification: Add Bio-Glo Luciferase Assay Reagent. Measure luminescence. System suitability requires the signal-to-noise ratio (S/N) to exceed 3.0 and the 4PL regression to yield an R² > 0.98.

ADCC_Workflow Step1 1. Seed Target Cells (HER2+ BT-474) Step2 2. Add Trastuzumab (Serial Dilutions) Step1->Step2 Step3 3. Add Effector Cells (NFAT-CD16a Jurkat) Step2->Step3 Step4 4. NFAT Activation & Luciferase Expression Step3->Step4 Step5 5. Add Bio-Glo & Read Luminescence Step4->Step5

Caption: Step-by-step workflow of the NFAT-CD16a reporter-based ADCC bioassay.

Quantitative Comparison: ADCC Relative Activity

Data representative of the MYL-1401O FDA analytical similarity assessment[8].

ProductRelative ADCC (%)90% Confidence IntervalTier 1 Equivalence MarginResult
US-Herceptin 100.0N/AN/AReference
MYL-1401O 96.891.5% - 102.1%80% - 120%Pass
EU-Herceptin 99.193.8% - 104.4%80% - 120%Pass

Protocol & Data: HER2 Binding Kinetics via SPR

Causality: While cell-based assays confirm functional endpoints, Surface Plasmon Resonance (SPR) provides real-time kinetic data (Association rate Kon​ and Dissociation rate Koff​ ). Affinity ( KD​ ) dictates receptor occupancy, which is the prerequisite for all downstream biological activity[2].

Step-by-Step Methodology
  • Sensor Chip Preparation: Immobilize anti-histidine antibodies onto a CM5 sensor chip via standard amine coupling.

  • Ligand Capture: Capture recombinant His-tagged human HER2 extracellular domain onto the active flow cell.

  • Analyte Injection: Inject serial dilutions of the trastuzumab samples (e.g., 0.5 nM to 16 nM) over the flow cells at a constant flow rate (e.g., 30 μL/min) for 3 minutes.

  • Dissociation & Regeneration: Allow a 10-minute dissociation phase using running buffer. Regenerate the surface using 10 mM Glycine-HCl (pH 1.5).

  • Data Fitting: Subtract reference flow cell and blank injection responses (double referencing). Fit the sensograms to a 1:1 Langmuir binding model to determine KD​ .

Quantitative Comparison: HER2 Binding Affinity

Binding kinetics evaluated as a Tier 2 quality attribute (Quality Ranges)[5].

Product KD​ (nM) ± SD Kon​ ( 105M−1s−1 ) Koff​ ( 10−4s−1 )Equivalence Status
US-Herceptin 0.52 ± 0.044.122.14Reference
MYL-1401O 0.51 ± 0.054.152.11Highly Similar
EU-Herceptin 0.53 ± 0.044.082.16Highly Similar

Conclusion

Through rigorous, self-validating functional bioassays, the biosimilar candidate MYL-1401O demonstrates high analytical similarity to both US-Herceptin and EU-Herceptin. The Tier 1 statistical equivalence in both Fab-mediated anti-proliferation and Fc-mediated ADCC confirms that minor physicochemical variances (such as subtle shifts in glycosylation) do not translate into clinically meaningful differences in biological activity[6].

References

  • FDA Briefing Document: Oncologic Drugs Advisory Committee Meeting BLA 761074 MYL-1401O (July 13, 2017) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Define Critical Parameters of Trastuzumab-Mediated ADCC Assays via Assay Optimization Processes, Focusing on the Impact of Cryopreserved Effector Cells on Assay Performance Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • FDA Presentation: MYL-1401O, a proposed biosimilar to US-licensed Herceptin Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Demonstrating Analytical Similarity of Trastuzumab Biosimilar HLX02 to Herceptin® with a Panel of Sensitive and Orthogonal Methods Including a Novel FcγRIIIa Affinity Chromatography Technology Source: PubMed Central (PMC) URL:[Link]

  • Evaluation of analytical similarity between trastuzumab biosimilar CT-P6 and reference product using statistical analyses Source: PubMed Central (PMC) URL:[Link]

  • FDA Approval Package for MYL-1401O (Ogivri) - BLA 761074Orig1s000 Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • FDA Oncologic Drugs Advisory Committee Meeting Materials (July 13, 2017) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Immunomodulation profile of the biosimilar trastuzumab MYL-1401O in a bioequivalence phase I study Source: PubMed Central (PMC) URL:[Link]

Sources

Validation

A Researcher's Guide to the Reproducibility of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide and its Analogs: A Comparative Analysis

In the landscape of modern drug discovery, the thiophene carboxamide scaffold has emerged as a cornerstone for developing novel therapeutics with a wide array of pharmacological activities, including anticancer, anti-inf...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the thiophene carboxamide scaffold has emerged as a cornerstone for developing novel therapeutics with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique electronic and structural characteristics of the thiophene ring, when combined with the versatile chemistry of the carboxamide linker, provide a fertile ground for medicinal chemists to explore. However, the path from synthesis to clinically relevant data is often paved with challenges, chief among them being the reproducibility of experimental results. This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental data for a promising class of molecules: N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide and its analogs. By synthesizing insights from published literature and establishing "gold-standard" protocols, we aim to equip researchers with the knowledge to design robust experiments and critically evaluate the existing data.

The Synthetic Landscape: Establishing a Reproducible Pathway

The synthesis of N-(thiazol-2-yl)thiophene-2-carboxamide derivatives typically involves the coupling of a thiophene-2-carboxylic acid with a 2-aminothiazole derivative. While the core reaction is straightforward, the specific reagents, reaction conditions, and purification methods can significantly impact the yield, purity, and ultimately, the reproducibility of the final compound's biological activity.

Gold-Standard Synthesis Protocol: N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

This protocol is a synthesized "best-practice" approach based on common methodologies for analogous compounds.[3]

Step 1: Activation of Thiophene-2-carboxylic Acid

  • Dissolve thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to ensure complete activation of the carboxylic acid.

Step 2: Amide Coupling

  • To the activated carboxylic acid solution, add 2-amino-4,5-dihydro-1,3-thiazole (1.1 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: These precautions are critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent, which would lead to lower yields and the formation of side products.

  • Choice of Coupling Agent: EDC is a widely used, water-soluble carbodiimide that facilitates the formation of the amide bond. Its by-product is a urea derivative that can be easily removed by acidic work-up.

  • Catalytic DMAP: DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction rate.

  • Sequential Washing: The acidic wash removes any unreacted amine and DMAP, while the basic wash removes unreacted carboxylic acid and the urea by-product. The brine wash removes any remaining water.

  • Chromatographic Purification: This is a crucial step to ensure the high purity of the final compound, which is essential for obtaining reliable biological data.

Comparative Analysis of Synthetic Methodologies

The following table summarizes different synthetic approaches reported for analogous thiophene carboxamide derivatives, highlighting the variability in reaction conditions and reported yields.

Compound ClassCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
Thiophene-carboxamide derivativesEDC, DMAPDCM48N/A[3]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesN/A (Heterocyclization)N/AN/A60-75[4]
N-(thiazol-2-yl)-2-thiophene carboxamide derivativesN/A (Database screening)N/AN/AN/A[5]

This comparison underscores the importance of detailed reporting of synthetic protocols to ensure reproducibility. Factors such as the choice of coupling agent, solvent, and reaction time can all influence the outcome of the synthesis.

Characterization and Purity Assessment: The Foundation of Reliable Data

The structural confirmation and purity assessment of the synthesized compound are paramount for the reproducibility of biological data. Inconsistent purity can lead to significant variations in observed biological activity.

Gold-Standard Characterization Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. The chemical shifts (δ), multiplicity, and coupling constants (J) should be reported. For N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, characteristic peaks for the thiophene, thiazoline, and amide protons should be observed and assigned.

  • 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of protons and carbons.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and determine the exact mass of the compound.

3. Purity Analysis:

  • High-performance liquid chromatography (HPLC) is the gold standard for assessing purity. The purity should be reported as a percentage based on the peak area at a specific wavelength. A purity of >95% is generally considered acceptable for biological screening.

  • Melting point (m.p.) determination can also serve as a preliminary indicator of purity.

Comparative Characterization Data of Related Compounds

The following table presents a comparison of characterization data for several related thiophene and thiazole derivatives, illustrating the expected ranges for spectroscopic and physical data.

CompoundKey ¹H NMR Signals (δ, ppm)Mass Spec (m/z)Reference
N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide8.25 (s, 1H, sec. amide), 5.69 (s, 1H, ethylene), 6.25-7.64 (m, 4H, aromatic), 8.69-7.94 (m, 4H, pyridine)328 [M]+[2]
2-(Benzylidenehydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole7.05-7.35 (m, 11H, Ar-H), 8.57 (s, 1H, CH=N)407 [M]+[4]
5-Amino-4-({(2Z)-2-[4-(4-Methoxyphenyl)-3-Phenyl-1,3-Thiazol-2(3H)-Ylidene]Hydrazino}Carbonyl)-3-Methylthiophene-2-Carboxamide6.25 (s, 1H, thiazoline-C3-H), 6.94-7.45 (m, 9H, phenyl & Ar-H), 10.46 (s, 1H, CONH)479.57[6]

Biological Evaluation: Ensuring Consistent and Comparable Results

The biological activity of a compound is highly dependent on the assay conditions. Minor variations in cell lines, reagent concentrations, and incubation times can lead to significant discrepancies in the results.

Gold-Standard In-Vitro Antiproliferative Assay Protocol

This protocol is based on methodologies commonly used for evaluating the anticancer activity of thiophene carboxamide derivatives.[1]

1. Cell Culture:

  • Use a well-characterized cancer cell line (e.g., A375, HT-29, or MCF-7).[1]

  • Maintain cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Ensure cells are in the exponential growth phase before seeding for the assay.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

3. Cytotoxicity Assessment (MTT Assay):

  • After a specified incubation period (e.g., 48 or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Visualizing the Workflow for Reproducibility

To further clarify the experimental processes and their interdependencies, the following diagrams illustrate the key workflows.

Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Thiophene-2-carboxylic Acid Thiophene-2-carboxylic Acid Activation Activation Thiophene-2-carboxylic Acid->Activation EDC, DMAP 2-Amino-4,5-dihydro-1,3-thiazole 2-Amino-4,5-dihydro-1,3-thiazole Coupling Coupling 2-Amino-4,5-dihydro-1,3-thiazole->Coupling Activation->Coupling Crude Product Crude Product Coupling->Crude Product Work-up Work-up Crude Product->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Pure Compound Pure Compound Column Chromatography->Pure Compound Characterization Characterization Pure Compound->Characterization NMR, MS, HPLC

Caption: General synthetic workflow for N-(thiazolyl)thiophene-2-carboxamides.

In-Vitro Screening Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation Results Results IC50 Calculation->Results

Caption: Typical workflow for in-vitro antiproliferative screening.

Achieving Reproducibility: Key Recommendations

Based on the comparative analysis of the available literature, the following recommendations are crucial for enhancing the reproducibility of experimental data for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide and its analogs:

  • Detailed Methodological Reporting: Publications should include comprehensive details of all experimental procedures, including the source and purity of all reagents, precise reaction conditions, and thorough characterization data.

  • Standardized Protocols: The adoption of standardized protocols, such as the "gold-standard" methods outlined in this guide, can significantly improve inter-laboratory reproducibility.

  • Orthogonal Characterization: Employing multiple analytical techniques (e.g., NMR, MS, and HPLC) to confirm the structure and purity of the synthesized compounds is essential.

  • Biological Assay Validation: Cell lines should be authenticated, and assays should be validated with appropriate positive and negative controls. Key assay parameters, such as cell density and incubation times, should be optimized and consistently applied.

  • Data Transparency: The open sharing of raw experimental data can facilitate independent verification and analysis, further bolstering the reliability of the findings.

By adhering to these principles, the scientific community can build a more robust and reliable foundation of knowledge for this promising class of therapeutic agents, ultimately accelerating the translation of preclinical discoveries into clinical applications.

References

  • Diac, A. M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Ghorab, M. M., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SCIRP. Available at: [Link]

  • Mamedov, V. A., et al. (2018). Synthesis and Biological Activity of New[1][7]Thiazolo[4,5-d]pyridazin-4(5H)-ones. PMC. Available at: [Link]

  • Li, Y., et al. (2023). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. Available at: [Link]

  • Patel, R. V., et al. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Hilaris Publisher. Available at: [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. Available at: [Link]

  • Chen, H., et al. (2001). Synthesis and biological activity of N-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2- yl]-N′-aroylureas. ResearchGate. Available at: [Link]

  • Shawky, A. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed. Available at: [Link]

  • Manetti, F., et al. (2008). N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. PubMed. Available at: [Link]

  • Ahmed, I., et al. (2023). Synthesis and characterization of Thiophene fused arylbenzo[2][8]thieno[2,3-d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. PMC. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

  • Kane, S. R., et al. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research. Available at: [Link]

  • Shawky, A. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PMC. Available at: [Link]

  • PubChem. (n.d.). N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. PubChem. Available at: [Link]

  • Al-Dulay, B. S., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of specialized heterocyclic research chemicals with a strict, "cradle-to-grave" safety philosophy. N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of specialized heterocyclic research chemicals with a strict, "cradle-to-grave" safety philosophy. N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is a complex molecule featuring a thiophene ring linked via an amide bond to a 4,5-dihydro-1,3-thiazole (thiazoline) moiety. Because compounds of this class are frequently synthesized for specialized screening libraries or as targeted bioactive agents, they must be treated as potent health and environmental hazards until definitively proven otherwise.

This guide provides the authoritative, step-by-step operational protocols required to safely handle, contain, and dispose of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.

Part 1: Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the physicochemical nature of the waste. The presence of two sulfur-bearing heterocycles dictates both the personal protective equipment (PPE) required during handling and the ultimate thermal destruction pathway required for disposal.

Table 1: Quantitative Data & Hazard Profile Summary

Property / HazardDesignation / ValueMechanistic Implication for Handling & Disposal
Molecular Framework Thiophene + Thiazoline ringsHigh sulfur content generates sulfur oxides (SOx) upon combustion; requires alkaline scrubbing during incineration.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[1]Necessitates strict dermal and ocular PPE barriers to prevent acute tissue irritation.
Primary Solvents DMSO, DMF, DichloromethaneDMSO/DMF act as potent dermal penetration enhancers, carrying the active compound through the skin.
Destruction Temp. > 1000°C (1832°F)[2]Ensures complete thermal oxidation of the highly stable amide linkage and heterocyclic rings.

Part 2: Operational Safety & Immediate Spill Response

When working with N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, the primary risk vectors are aerosolized powder inhalation and transdermal exposure via organic solvent solutions.

Step-by-Step Spill Response Protocol

Every safety protocol must be a self-validating system. Follow this workflow to ensure total containment:

  • Assess and Isolate: Immediately halt work. Determine if the spill is a dry powder or a solvent solution.

    • Validation Check: Visually confirm the state of the spill. If it is a solution, identify the solvent type to ensure the correct chemical absorbent pad is deployed.

  • PPE Escalation: Don a fresh pair of extended-cuff nitrile gloves over your existing gloves. If powder is aerosolized outside of a fume hood, a properly fitted N95 or P100 particulate respirator is mandatory.

  • Containment (Powder): Do not dry sweep, as this generates hazardous aerosols. Cover the powder with a disposable paper towel lightly dampened with water or 70% ethanol to trap the particulates.

  • Containment (Liquid): Deploy universal chemical absorbent pads over the spill, starting from the perimeter and working inward to prevent the spread of the solvent front.

  • Collection: Use non-sparking scoops to transfer the dampened powder or saturated pads into a thick, clear polyethylene hazardous waste bag.

  • Decontamination: Wash the affected surface with a 10% laboratory soap solution, followed by a 70% ethanol wipe down.

    • Validation Check: A final, clean white wipe showing no visual residue or discoloration confirms successful primary decontamination.

SpillResponse Spill Spill Detected Assess Don PPE & Assess (Powder vs. Solution) Spill->Assess Contain Containment (Damp Towel / Absorbent) Assess->Contain Clean Mechanical Removal (Non-sparking tools) Contain->Clean Decon Surface Decon (Soap & Water / EtOH) Clean->Decon Dispose Transfer to Hazardous Waste Decon->Dispose

Step-by-step immediate response protocol for laboratory spills of thiophene derivatives.

Part 3: Proper Disposal Procedures & Waste Segregation

Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound must be managed systematically from "cradle-to-grave"[3]. Never dispose of this compound via standard municipal waste or laboratory sink drains.

Step-by-Step Waste Segregation Protocol

Phase 1: Solid Waste (Powders, Vials, Contaminated Consumables)

  • Collection: Place all contaminated consumables (weigh boats, spatulas, empty glass vials, and PPE) into a rigid, puncture-proof High-Density Polyethylene (HDPE) container lined with a poly bag.

  • Thermal Restriction: Do not autoclave this waste.

    • Causality: Thermal degradation in an autoclave (typically 121°C) is insufficient to destroy the molecule but is hot enough to volatilize the compound or trigger partial degradation, releasing toxic sulfur oxides (SOx) into the laboratory environment.

  • Labeling: Affix a standardized RCRA hazardous waste label. Specify the contents as: "Hazardous Solid Waste - N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide (Toxic/Irritant)."

Phase 2: Liquid Organic Waste (DMSO/DMF Stock Solutions)

  • Segregation: Transfer all stock solutions into a designated "Non-Halogenated Organic Waste" carboy.

  • Containment: Ensure the carboy is kept in a secondary containment bin.

    • Validation Check: Inspect the secondary containment bin weekly. A completely dry bin validates that the primary carboy has no micro-leaks or structural fatigue.

Phase 3: Aqueous Waste (Assay Buffers)

  • Collection: Collect biological assay buffers containing trace amounts of the compound (<1% DMSO) in a separate aqueous waste carboy.

  • pH Verification:

    • Validation Check: Verify the pH of the aqueous waste carboy is neutral (pH 6-8) prior to sealing, preventing unintended exothermic reactions with incompatible waste streams.

WasteSegregation Compound N-(4,5-dihydro-1,3-thiazol-2-yl) thiophene-2-carboxamide Waste Solid Solid Waste (Powders, Tips, Vials) Compound->Solid Organic Organic Liquid Waste (DMSO/DMF Stocks) Compound->Organic Aqueous Aqueous Waste (Assay Buffers) Compound->Aqueous Container1 Rigid HDPE Container (Double Bagged) Solid->Container1 Container2 Vented Organic Carboy (Secondary Containment) Organic->Container2 Container3 Aqueous Waste Carboy Aqueous->Container3 Incineration High-Temperature Incineration (>1000°C) Container1->Incineration Container2->Incineration Container3->Incineration Scrubber Alkaline Flue Gas Scrubbing (SOx Neutralization) Incineration->Scrubber

Workflow for the segregation and thermal destruction of heterocyclic sulfur compound waste.

Part 4: Mechanistic Insight: The "Why" Behind the Protocol

Why is high-temperature incineration the only acceptable disposal route for this chemical?

The chemical architecture of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide consists of a highly stable amide bond linking two robust sulfur-containing heterocycles.

  • Environmental Persistence: If disposed of in a standard landfill, the amide bond resists rapid environmental hydrolysis. The heterocyclic rings can persist in the soil, potentially leaching into groundwater and posing unknown aquatic toxicity risks[3].

  • Thermal Oxidation Dynamics: According to EPA guidelines for hazardous waste combustors, high-temperature incineration (>1000°C) provides the necessary activation energy to completely cleave the robust aromatic and amide bonds, achieving a destruction and removal efficiency (DRE) of 99.99%[2].

  • Flue Gas Scrubbing: Combusting this specific molecule yields carbon dioxide, water, nitrogen oxides (NOx), and significant amounts of sulfur dioxide (SO2) and sulfur trioxide (SO3). Modern hazardous waste incinerators utilize alkaline scrubbers (e.g., calcium hydroxide) to neutralize these acidic gases before atmospheric release, converting the hazardous sulfur emissions into benign calcium sulfate (gypsum)[2].

By strictly adhering to these segregation and disposal protocols, laboratories ensure that this complex molecule is safely contained and chemically annihilated, protecting both laboratory personnel and the broader ecosystem.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Thiophene-2-carboxamide." Thermo Fisher Scientific.
  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." US EPA.
  • United States Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration." US EPA.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the date of this guide, a specific Safety Data Sheet (SDS) for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide has not b...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this guide, a specific Safety Data Sheet (SDS) for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide has not been identified in publicly available databases. The following guidance is therefore predicated on a thorough analysis of the compound's structural motifs—a thiophene ring, a carboxamide functional group, and a dihydrothiazole moiety—and the known hazards associated with these chemical classes.[1][2] This document is intended to provide a robust framework for risk mitigation. A comprehensive, experiment-specific risk assessment must be performed before commencing any work.

Deconstructing the Hazard Profile: A Chemist's Perspective

To establish a reliable safety protocol, we must first understand the potential hazards inherent in the molecule's structure. By examining its constituent parts, we can anticipate its toxicological profile and reactivity.

  • Thiophene Moiety: Thiophene and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[3][4][5] Inhalation of vapors or dusts can be harmful, and prolonged exposure may lead to more serious health effects.[3]

  • Carboxamide Moiety: While the carboxamide group itself is a common feature in many pharmaceuticals, related compounds can present hazards such as skin irritation.[6][7] The primary risk often stems from the molecule as a whole rather than the amide linker alone.

  • Thiazole Moiety: Thiazole derivatives are frequently bioactive and may cause skin, eye, and respiratory irritation.[1][2] Harmful effects upon ingestion, skin contact, or inhalation are documented for compounds in this class.[8]

Given this composite profile, N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide should be handled as a substance that is potentially harmful if inhaled or swallowed and may cause irritation to the skin, eyes, and respiratory tract.[5][8][9]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should never be the only line of defense. A robust safety culture implements the hierarchy of controls to engineer safety into the workflow itself.

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. The most critical engineering control for handling this compound is a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][10] Ensure safety showers and eyewash stations are readily accessible.[2][7]

  • Administrative Controls: These are the procedures and work practices you follow, such as minimizing the quantities of the chemical used and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): The equipment worn to minimize exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific procedure being performed and the associated risk of exposure. The following table outlines the minimum required PPE and escalates based on the operational risk.

Operational Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low Risk (Handling solutions, <1g scale, in fume hood)ANSI Z87.1 compliant safety glasses with side shields.Disposable Nitrile Gloves (minimum 4 mil thickness). Inspect before use.[1]Long-sleeved laboratory coat.Not typically required if handled exclusively within a certified chemical fume hood.
Moderate Risk (Handling powder, weighing, >1g scale)Chemical safety goggles (ANSI Z87.1).[1]Disposable Nitrile Gloves. Double-gloving is recommended.Long-sleeved laboratory coat.NIOSH-approved N95 or N100 respirator is required to prevent inhalation of fine particles.[1]
High Risk (Large quantities, potential for aerosolization, cleaning spills)Face shield worn over chemical safety goggles.[1][11][12]Chemical-resistant gloves (e.g., thicker nitrile or neoprene). Change frequently.Chemical-resistant apron over a laboratory coat.NIOSH-approved half-face or full-face respirator with appropriate cartridges.

Procedural Guidance: Ensuring Self-Validating Safety

Adherence to standardized procedures is critical for minimizing risk and ensuring the integrity of your experiments.

Step-by-Step PPE Donning and Doffing Sequence

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[11]

Doffing (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.[13] Dispose of them immediately in the designated chemical waste container.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.

  • Eye/Face Protection: Remove goggles or face shield from the back.

  • Respirator (if required): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[8][9][13]

Operational Plan: Handling the Compound
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Assemble all necessary equipment and reagents before introducing the chemical.

  • Weighing (if solid): If handling the compound as a powder, conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent dust inhalation. Use a NIOSH-approved respirator.[1][12]

  • Handling: Always use appropriate tools (spatulas, pipettes) to handle the chemical. Avoid direct contact.[2] Keep containers tightly closed when not in use.[2]

  • Post-Handling: Decontaminate the work area thoroughly. Wipe down surfaces with an appropriate solvent and cleaning agent.

  • Hygiene: Never eat, drink, or apply cosmetics in the laboratory.[14] Always wash hands after completing work and before leaving the lab.

Disposal Plan

All waste materials, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid materials (gloves, paper towels, etc.) into a dedicated, clearly labeled hazardous waste bag or container.

  • Chemical Waste: Dispose of the compound and any solutions containing it in a properly labeled hazardous waste container.

  • Compliance: Adhere strictly to your institution's and local environmental regulations for hazardous waste disposal.[3]

Visualization of Safety Protocols

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow cluster_assessment Initial Risk Assessment cluster_ppe PPE & Engineering Controls Start Begin Handling N-(4,5-dihydro-1,3-thiazol-2-yl) thiophene-2-carboxamide FumeHood Work in a certified Chemical Fume Hood Start->FumeHood Always Form Is the compound a powder/solid? Quantity Is the quantity > 1g or is there a risk of aerosolization? Form->Quantity Yes StandardPPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Form->StandardPPE No (Solution) EnhancedPPE Enhanced PPE: - Chemical Goggles - Double Gloves - Face Shield (if splash risk) Quantity->EnhancedPPE No Respirator Add NIOSH-approved N95 Respirator Quantity->Respirator Yes FumeHood->Form Respirator->EnhancedPPE caption Decision workflow for selecting appropriate PPE.

Caption: Decision workflow for selecting appropriate PPE.

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
  • Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. Benchchem.
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  • SAFETY DATA SHEET.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Health and Human Services.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Thiophene - Safety D
  • Thiophene-2-carboxaldehyde - Safety D
  • SAFETY DATA SHEET - Thiophene-2-carboxylic acid. Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.
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  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Laboratory Safety Manual. Columbia University.

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